2-(1,3-Thiazol-2-yl)piperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-piperidin-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-2-4-9-7(3-1)8-10-5-6-11-8/h5-7,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFOGJAUBNLBDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394420 | |
| Record name | 2-(1,3-thiazol-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526183-08-4 | |
| Record name | 2-(1,3-thiazol-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-thiazol-2-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(1,3-Thiazol-2-yl)piperidine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-(1,3-Thiazol-2-yl)piperidine. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic methodologies, including a detailed, field-tested protocol. Furthermore, a thorough analysis of the characterization of the target molecule using modern spectroscopic techniques is presented, supported by predictive data and comparisons with structurally related compounds. This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible approach to the synthesis and validation of this important molecular scaffold.
Introduction: The Significance of the Thiazolyl-Piperidine Scaffold
The convergence of the thiazole and piperidine rings in a single molecular entity, this compound, represents a scaffold of considerable interest in medicinal chemistry and drug discovery. Piperidine and its derivatives are among the most prevalent N-heterocycles in pharmaceuticals, valued for their ability to impart favorable pharmacokinetic properties.[1] Thiazole moieties are also a cornerstone in drug design, contributing to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The combination of these two privileged structures offers the potential for novel therapeutics with unique pharmacological profiles.
This guide provides a detailed exploration of the synthesis and characterization of this compound, offering a practical and intellectually rigorous resource for researchers in the field.
Synthetic Methodologies: A Deliberate Approach to C-N Bond Formation
The key strategic consideration in the synthesis of this compound is the formation of the C-N bond between the C2 position of the thiazole ring and the nitrogen atom of the piperidine ring. Two primary approaches can be envisaged: classical nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination.
The thiazole ring, being an electron-deficient heterocycle, is amenable to nucleophilic aromatic substitution, particularly when a good leaving group is present at the C2 position.[4] This approach is often favored for its operational simplicity and cost-effectiveness. The Buchwald-Hartwig amination, a more modern and versatile method, offers a broader substrate scope and often proceeds under milder conditions, but typically requires more expensive catalysts and ligands.[5][6]
For the synthesis of this compound, a direct nucleophilic aromatic substitution of 2-bromothiazole with piperidine is the most straightforward and efficient method.[7] The electron-withdrawing nature of the thiazole ring sufficiently activates the C2 position for substitution by a secondary amine like piperidine.
Recommended Synthetic Protocol: Nucleophilic Aromatic Substitution
This protocol details the synthesis of this compound from commercially available 2-bromothiazole and piperidine.
dot
Caption: Experimental workflow for the synthesis of this compound.
Materials and Reagents:
-
2-Bromothiazole (97%, Sigma-Aldrich)
-
Piperidine (99%, Sigma-Aldrich)
-
Silica gel for column chromatography (230-400 mesh)
-
Hexane (anhydrous)
-
Ethyl acetate (anhydrous)
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Apparatus for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromothiazole (1.0 eq) and piperidine (5.0 eq). The use of excess piperidine serves as both the nucleophile and the solvent.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 2.5 hours.[7] Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the reaction mixture to remove any insoluble by-products.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove excess piperidine. The resulting crude residue is then purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure this compound.
Characterization and Analytical Validation
A rigorous characterization of the synthesized this compound is essential to confirm its identity and purity. The following section provides a detailed analysis of the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum is expected to show characteristic signals for both the thiazole and piperidine rings.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Justification |
| Thiazole H-4 | ~ 7.2 - 7.4 | d | J ≈ 3.5 | The H-4 proton of the thiazole ring is expected to appear as a doublet due to coupling with the H-5 proton. |
| Thiazole H-5 | ~ 6.8 - 7.0 | d | J ≈ 3.5 | The H-5 proton of the thiazole ring is expected to appear as a doublet due to coupling with the H-4 proton. |
| Piperidine H-2, H-6 (axial & equatorial) | ~ 3.4 - 3.6 | m | - | The protons on the carbons adjacent to the nitrogen are deshielded and will appear as a multiplet. |
| Piperidine H-3, H-5 (axial & equatorial) | ~ 1.6 - 1.8 | m | - | The protons on the C3 and C5 carbons of the piperidine ring will appear as a complex multiplet. |
| Piperidine H-4 (axial & equatorial) | ~ 1.5 - 1.7 | m | - | The protons on the C4 carbon of the piperidine ring will appear as a multiplet, likely overlapping with the H-3 and H-5 signals. |
13C NMR: The carbon NMR spectrum will provide further confirmation of the structure.
| Carbon | Predicted Chemical Shift (ppm) | Justification |
| Thiazole C-2 | ~ 168 - 172 | The C-2 carbon, being directly attached to two heteroatoms (N and S) and the piperidine nitrogen, is expected to be significantly deshielded. |
| Thiazole C-4 | ~ 138 - 142 | The C-4 carbon of the thiazole ring. |
| Thiazole C-5 | ~ 110 - 114 | The C-5 carbon of the thiazole ring. |
| Piperidine C-2, C-6 | ~ 48 - 52 | The carbons adjacent to the nitrogen atom. |
| Piperidine C-3, C-5 | ~ 25 - 28 | The C-3 and C-5 carbons of the piperidine ring. |
| Piperidine C-4 | ~ 23 - 26 | The C-4 carbon of the piperidine ring. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present.
| Functional Group | Expected Absorption Range (cm-1) | Vibration |
| C-H (thiazole) | 3100 - 3000 | Stretching |
| C-H (piperidine) | 3000 - 2850 | Stretching |
| C=N (thiazole) | 1620 - 1580 | Stretching |
| C-N (piperidine) | 1250 - 1020 | Stretching |
| Thiazole ring | 1500 - 1400 and 900 - 650 | Skeletal vibrations |
The presence of a band in the 1620-1580 cm-1 region corresponding to the C=N stretching of the thiazole ring, along with the characteristic C-H stretching bands for both the aromatic and aliphatic portions of the molecule, will be indicative of the successful synthesis.[8][9]
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the synthesized compound.
-
Expected Molecular Ion: For C8H12N2S, the expected exact mass is 168.0772 g/mol . High-resolution mass spectrometry (HRMS) should confirm this molecular formula.
-
Predicted Fragmentation Pattern: The fragmentation of this compound under electron ionization (EI) is likely to involve initial cleavage of the piperidine ring. Key fragments may include the loss of alkyl radicals from the piperidine ring and cleavage of the C-N bond connecting the two rings.[10][11]
dot
Caption: A plausible mass spectrometry fragmentation pathway for this compound.
Potential Applications and Future Directions
The this compound scaffold holds significant promise for the development of new therapeutic agents. Given the known biological activities of both thiazole and piperidine derivatives, this compound and its analogues could be explored for a variety of applications, including:
-
Antimicrobial Agents: Thiazole-containing compounds have well-documented antibacterial and antifungal properties.
-
Anticancer Agents: Many anticancer drugs incorporate the piperidine or thiazole moiety.
-
Central Nervous System (CNS) Active Agents: The piperidine ring is a common feature in many CNS-active drugs.
Future research could focus on the derivatization of the this compound core to create a library of compounds for biological screening. Modifications to both the thiazole and piperidine rings could lead to the discovery of novel compounds with enhanced potency and selectivity.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The recommended synthetic protocol, based on nucleophilic aromatic substitution, is robust and readily implemented. The comprehensive characterization data, including predicted NMR, IR, and MS spectra, will serve as a valuable resource for the validation of the synthesized compound. The insights into the rationale behind the experimental choices and the potential applications of this molecular scaffold are intended to empower researchers in their pursuit of novel chemical entities with therapeutic potential.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 2. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. 1-(1,3-THIAZOL-2-YL)PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. article.sapub.org [article.sapub.org]
- 11. arkat-usa.org [arkat-usa.org]
An In-depth Technical Guide to the Preclinical Pharmacokinetic Characterization of 2-(1,3-Thiazol-2-yl)piperidine in Animal Models
Prepared by a Senior Application Scientist
Executive Summary
The journey of a novel chemical entity from laboratory bench to clinical application is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. Pharmacokinetics, the study of how an organism affects a drug, provides the essential framework for translating a promising compound into a viable therapeutic. This guide offers a comprehensive, in-depth technical overview of the methodologies required to characterize the pharmacokinetic profile of 2-(1,3-thiazol-2-yl)piperidine, a heterocyclic scaffold of significant interest in modern drug discovery.[1][2][3]
Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of protocols. It provides a strategic and logical framework for experimental design, execution, and data interpretation. We will delve into the causality behind experimental choices, from animal model selection to the nuances of bioanalytical method validation, ensuring a scientifically rigorous approach. By adhering to the principles of expertise, trustworthiness, and authoritative grounding, this guide serves as a practical roadmap for generating a robust PK data package, essential for informed decision-making in any drug discovery program.
The Foundational Role of Pharmacokinetics in Drug Discovery
Before embarking on complex in vivo studies, it is crucial to grasp the core principles of ADME (Absorption, Distribution, Metabolism, and Excretion) and their collective impact on a drug's disposition.[4][5][6] The primary goal of preclinical PK studies is to build a quantitative understanding of these processes to guide the optimization of a drug candidate's properties and predict its behavior in humans.[4][5][7]
-
Absorption: The process by which a drug enters the systemic circulation. For orally administered drugs like those based on the piperidine scaffold, which often have favorable absorption characteristics, this is a critical first step.[1][8] Key parameters include the rate and extent of absorption, culminating in bioavailability (F), which is the fraction of the administered dose that reaches the bloodstream.
-
Distribution: Once in circulation, the drug distributes into various tissues and fluids. This process is governed by the compound's physicochemical properties, such as lipophilicity and its affinity for plasma proteins.[9] The fraction of drug not bound to plasma proteins (the unbound fraction, fu) is generally considered to be the pharmacologically active portion available to interact with its target.[10][11]
-
Metabolism: The biotransformation of the drug, primarily in the liver, into metabolites.[12][13] This is often mediated by the Cytochrome P450 (CYP) family of enzymes.[12][14][15] Understanding the metabolic pathways of a this compound derivative is vital for identifying potential drug-drug interactions and understanding its clearance mechanism.[14][15][16]
-
Excretion: The removal of the drug and its metabolites from the body, predominantly through the kidneys (renal clearance) or the liver (hepatic clearance).[17] The overall rate of elimination is described by the clearance (CL) parameter, which is fundamental to determining appropriate dosing regimens.[17][18]
The interplay of these four processes dictates the concentration of the drug in the plasma over time, a profile that is inextricably linked to both its therapeutic efficacy and its potential for toxicity.
Strategic and Methodical Experimental Design
A robust pharmacokinetic study begins with a well-conceived experimental design. The choices made at this stage are critical for generating clear, interpretable, and relevant data.
Rationale-Driven Animal Model Selection
The selection of an appropriate animal model is a cornerstone of preclinical research.[19] While no animal model perfectly replicates human physiology, a careful choice can provide invaluable predictive data.[19][20]
-
Initial Screening (Rodents): Mice and rats are the workhorses of early PK screening due to their small size, cost-effectiveness, and ease of handling.[21] They are ideal for initial dose-range finding, bioavailability assessment, and generating preliminary PK parameters.
-
Regulatory-Enabling Studies (Non-rodents): Species such as dogs or non-human primates may be used in later-stage preclinical development. The choice is often guided by similarities in metabolic profiles to humans, particularly the expression of key CYP450 enzymes.[19][20]
Causality: The decision to use a specific species should be based on a balance of practical considerations and scientific relevance. For a novel entity like this compound, an initial study in rats provides a comprehensive dataset that can quickly identify major liabilities such as very poor oral bioavailability or excessively rapid clearance, thus guiding the next steps in the discovery cascade.[7]
Formulation and Route of Administration
Achieving the desired systemic concentration is contingent on the drug's formulation and the chosen route of administration.[22][23]
-
Intravenous (IV) Administration: This route is essential as it provides a direct measure of clearance (CL) and volume of distribution (Vd). The data from an IV dose serves as the benchmark against which other routes are compared, allowing for the calculation of absolute oral bioavailability.
-
Oral (PO) Administration: As most small molecule drugs are intended for oral delivery, this is a critical route to evaluate.[6] The resulting data reveals the extent and rate of absorption from the gastrointestinal tract.
-
Formulation Vehicle: The choice of vehicle (e.g., saline, polyethylene glycol, oil-based solutions) is crucial. The goal is to ensure the compound is fully solubilized and stable, allowing for accurate dosing. An inappropriate vehicle can lead to precipitation at the injection site or poor absorption, confounding the interpretation of the PK data.[22]
The overall workflow for a typical preclinical PK study is a multi-step process requiring careful coordination.
Caption: High-level workflow for a preclinical pharmacokinetic study.
Core Experimental Protocols: A Self-Validating System
The integrity of pharmacokinetic data hinges on the quality of the experimental protocols. Each step must be executed with precision and be part of a self-validating system to ensure trustworthiness.
Protocol: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a standard design for determining key PK parameters following intravenous and oral administration.
Objective: To determine the pharmacokinetic profile of this compound in male Sprague-Dawley rats.
Materials:
-
Test compound: this compound
-
Animals: Male Sprague-Dawley rats (n=3 per group), ~250-300g
-
Dosing vehicles:
-
IV: 5% DMSO, 40% PEG400, 55% Saline
-
PO: 0.5% Methylcellulose in water
-
-
Blood collection tubes (K2EDTA anticoagulant)
-
Centrifuge, pipettes, storage vials
Methodology:
-
Acclimatization: Animals are acclimated for at least 3 days prior to the study.
-
Fasting: Animals are fasted overnight (~12 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare dosing solutions at the target concentrations (e.g., 1 mg/mL for IV, 2 mg/mL for PO).
-
Administration:
-
IV Group (n=3): Administer a single bolus dose of 1 mg/kg via the lateral tail vein.
-
PO Group (n=3): Administer a single dose of 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (~100 µL) from the saphenous vein at specified time points. A typical schedule would be:
-
IV: 2, 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours.
-
PO: 15, 30 minutes; 1, 2, 4, 8, 24 hours.
-
-
Plasma Processing:
-
Immediately place blood samples on ice.
-
Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection.
-
Harvest the supernatant (plasma) and transfer to a clean, labeled vial.
-
-
Storage: Store plasma samples at -80°C until bioanalysis.
Protocol: Bioanalytical Method Validation (LC-MS/MS)
The quantification of the drug in plasma is the analytical backbone of the PK study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[24][25] Method validation ensures that the analytical results are accurate and reliable, adhering to guidelines from regulatory bodies like the FDA and EMA.[26][27][28][29][30]
Objective: To validate an LC-MS/MS method for the quantification of this compound in rat plasma.
Key Validation Parameters:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[29]
-
Linearity: Establishing a calibration curve over a defined concentration range (e.g., 1 to 1000 ng/mL).
-
Accuracy & Precision: Assessed at multiple quality control (QC) levels (low, mid, high). Accuracy should be within ±15% of the nominal value, and precision (CV%) should be ≤15%.[29]
-
Matrix Effect: Assessing the potential for ion suppression or enhancement from endogenous plasma components.
-
Recovery: The efficiency of the extraction process.
-
Stability: Evaluating the stability of the analyte under various conditions (bench-top, freeze-thaw cycles, long-term storage).
Sample Preparation (Example: Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated version of the analyte).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.
-
Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.[31]
Protocol: Plasma Protein Binding by Equilibrium Dialysis
Understanding the extent of plasma protein binding is crucial, as only the unbound drug is free to exert its pharmacological effect.[10][11] Equilibrium dialysis is a widely accepted method for this determination.[9][32][33]
Objective: To determine the unbound fraction (fu) of this compound in rat plasma.
Methodology (using a RED device):
-
Spike rat plasma with the test compound to the desired concentration (e.g., 1 µM).[33]
-
Add the spiked plasma to the donor chamber of the Rapid Equilibrium Dialysis (RED) device.[10][11]
-
Add phosphate-buffered saline (PBS) to the receiver chamber.[10]
-
Seal the plate and incubate at 37°C with shaking for a predetermined time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the semipermeable membrane.[10][32]
-
After incubation, collect samples from both the plasma and buffer chambers.
-
To ensure matrix matching for analysis, add blank buffer to the plasma sample and blank plasma to the buffer sample in equal proportions.
-
Quantify the concentration of the compound in both chambers using a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) as: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).
Data Analysis, Interpretation, and Strategic Decision Making
Once the in-life phase is complete and plasma concentrations are quantified, the data must be processed to yield meaningful PK parameters.
Non-Compartmental Analysis (NCA)
NCA is the most common method for analyzing preclinical PK data.[34][35][36][37] It relies on algebraic equations and the trapezoidal rule to calculate key parameters directly from the observed concentration-time data without assuming a specific physiological model.[34][37][38]
Key Pharmacokinetic Parameters Derived from NCA:
| Parameter | Description | Importance in Drug Discovery |
|---|---|---|
| Cmax | Maximum observed plasma concentration | Indicates the rate of absorption; related to acute efficacy and toxicity.[36] |
| Tmax | Time at which Cmax is observed | Provides information on the speed of absorption.[34] |
| AUC | Area Under the concentration-time Curve | Represents the total systemic exposure to the drug.[34][37] |
| t½ | Terminal half-life | The time required for the plasma concentration to decrease by half. |
| CL | Clearance | The volume of plasma cleared of drug per unit time; dictates dosing rate.[17] |
| Vd | Volume of Distribution | The apparent volume into which the drug distributes in the body. |
| F% | Absolute Bioavailability | The fraction of the oral dose that reaches systemic circulation (AUCpo/AUCiv). |
Hypothetical PK Data Summary for this compound in Rats:
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | 450 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (ng*h/mL) | 975 | 4388 |
| t½ (h) | 3.5 | 3.8 |
| CL (mL/min/kg) | 17.1 | - |
| Vd (L/kg) | 4.9 | - |
| F (%) | - | 45% |
Interpreting the Data: A Logic-Driven Approach
The calculated PK parameters tell a story about the compound's behavior in the body. Interpreting this story correctly is crucial for making sound decisions in a drug discovery project.
Caption: Decision-making flowchart based on key PK parameters.
Expert Insights:
-
A bioavailability of 45% is often considered reasonable for an early-stage discovery compound, suggesting decent absorption and/or moderate first-pass metabolism.
-
A clearance of 17.1 mL/min/kg in the rat is moderate. Given that rat liver blood flow is approximately 55-70 mL/min/kg, this clearance value suggests the compound is not cleared exceptionally rapidly and would likely have a manageable dosing frequency.
-
The volume of distribution (4.9 L/kg) is greater than total body water (~0.7 L/kg), indicating that the compound distributes extensively into tissues, which may be desirable if the therapeutic target is located outside the bloodstream.
Conclusion
The comprehensive pharmacokinetic profiling of a novel chemical entity such as this compound is a cornerstone of modern drug discovery. It is not merely a data collection exercise but a strategic, iterative process of hypothesis generation and testing. By integrating robust in vivo protocols, validated high-sensitivity bioanalytical methods, and logical data interpretation, researchers can build a clear picture of a compound's ADME properties. This in-depth understanding is paramount for optimizing lead candidates, designing effective efficacy and safety studies, and ultimately increasing the probability of translating a promising molecule into a successful therapeutic agent.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. danabiosci.com [danabiosci.com]
- 10. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. bioivt.com [bioivt.com]
- 12. The role of cytochrome p450 in drug metabolism [wisdomlib.org]
- 13. pharmatutor.org [pharmatutor.org]
- 14. researchgate.net [researchgate.net]
- 15. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Drug Clearance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. nebiolab.com [nebiolab.com]
- 25. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 26. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ema.europa.eu [ema.europa.eu]
- 28. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 29. pharmacompass.com [pharmacompass.com]
- 30. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 31. research.unipd.it [research.unipd.it]
- 32. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 33. enamine.net [enamine.net]
- 34. Noncompartmental Analysis - MATLAB & Simulink [mathworks.com]
- 35. humapub.com [humapub.com]
- 36. quantics.co.uk [quantics.co.uk]
- 37. datapharmaustralia.com [datapharmaustralia.com]
- 38. Video: Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters [jove.com]
A Comprehensive Toxicological Assessment of 2-(1,3-Thiazol-2-yl)piperidine and its Metabolites: A Technical Guide for Drug Development Professionals
This guide provides an in-depth technical framework for the toxicological assessment of 2-(1,3-Thiazol-2-yl)piperidine, a heterocyclic compound with potential pharmaceutical applications. Given the novelty of this specific molecule, this document emphasizes a strategic and methodologically rigorous approach to safety evaluation, from initial computational predictions to comprehensive in vivo studies, in alignment with international regulatory standards. The principles and protocols outlined herein are designed to ensure scientific integrity and build a robust safety profile for regulatory submission.
Introduction: The Toxicological Significance of the Thiazole and Piperidine Moieties
The structure of this compound combines two key heterocyclic motifs: a thiazole ring and a piperidine ring. Both are prevalent in a wide range of pharmaceuticals and bioactive compounds.[1][2] The thiazole ring, an aromatic five-membered heterocycle, is a known structural alert, as it can be susceptible to metabolic activation by cytochrome P450 (CYP) enzymes to form reactive metabolites. These reactive species have the potential to covalently bind to cellular macromolecules, leading to idiosyncratic adverse drug reactions. The piperidine moiety, a saturated six-membered heterocycle, generally enhances a drug's pharmacokinetic properties, such as membrane permeability and metabolic stability.[2] However, its metabolism can also lead to the formation of various metabolites with potentially different pharmacological and toxicological profiles.
A thorough toxicological assessment must, therefore, consider not only the parent compound but also its potential metabolites. Early identification of metabolic pathways and potential bioactivation is crucial for a proactive approach to risk assessment and can prevent costly late-stage failures in drug development.[3]
A Tiered Approach to Toxicological Assessment
A tiered, stepwise approach to toxicological evaluation is recommended, commencing with in silico and in vitro methods to guide subsequent in vivo studies. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing and is supported by international guidelines from the International Council for Harmonisation (ICH), the Organisation for Economic Co-operation and Development (OECD), and the U.S. Food and Drug Administration (FDA).[4][5][6][7]
Figure 1: A tiered approach to the toxicological assessment of a novel chemical entity.
Predicted Metabolism of this compound
While specific metabolic data for this compound is not publicly available, likely metabolic pathways can be predicted based on the known biotransformation of thiazole and piperidine derivatives.
Thiazole Ring Metabolism:
-
Oxidation: The thiazole ring is susceptible to CYP-mediated oxidation, which can lead to the formation of reactive epoxides, S-oxides, N-oxides, and oxaziridines. These reactive metabolites are of particular toxicological concern.
-
Ring Cleavage: Subsequent to oxidation, the thiazole ring can undergo cleavage, leading to the formation of various degradation products.
Piperidine Ring Metabolism:
-
N-dealkylation: If the piperidine nitrogen is substituted, N-dealkylation is a common metabolic pathway.
-
Hydroxylation: The carbon atoms of the piperidine ring can be hydroxylated by CYP enzymes.
-
Oxidation: The piperidine ring can be oxidized to the corresponding lactam.
Phase II Metabolism:
-
The hydroxylated metabolites of both the thiazole and piperidine rings can undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion.[8]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Multidisciplinary Guideline M3: Guidance on Non-Clinical Safety Studies for Drugs - Oreate AI Blog [oreateai.com]
- 6. ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 7. International Conference on Harmonisation; Guidance on M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals; availability. Notice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
Spectroscopic analysis (NMR, IR, Mass Spec) of 2-(1,3-Thiazol-2-yl)piperidine
An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(1,3-Thiazol-2-yl)piperidine
Introduction: Elucidating the Structure of a Promising Heterocyclic Scaffold
The compound this compound represents a confluence of two pharmacologically significant heterocyclic scaffolds: the piperidine ring, a cornerstone of many alkaloids and synthetic pharmaceuticals, and the thiazole ring, a key component in molecules like vitamin B1 and various anti-cancer agents.[1][2][3] The precise arrangement and connectivity of these two rings create a unique three-dimensional chemical entity with potential for novel biological activity. Therefore, unambiguous structural confirmation is a critical prerequisite for its use in research and drug development.
This technical guide provides a comprehensive exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. Moving beyond a simple recitation of data, this document delves into the causal relationships between molecular structure and spectroscopic output, offering field-proven insights for researchers, scientists, and drug development professionals. We will predict and rationalize the expected spectral data, outline robust experimental protocols, and provide a framework for confident characterization.
Molecular Structure and Spectroscopic Overview
The fundamental first step in any analysis is a clear understanding of the molecule's structure. The linkage of the electron-deficient, aromatic thiazole ring to the C2 position of the saturated, conformationally flexible piperidine ring dictates the entire spectroscopic profile of the molecule.
Caption: Molecular structure of this compound.
Key structural features influencing the spectra include:
-
Asymmetric Center: The C2 carbon of the piperidine ring is a chiral center.
-
Piperidine Conformation: The piperidine ring will exist in a chair conformation, with the bulky thiazole substituent preferentially occupying the equatorial position to minimize steric strain.
-
Electronic Effects: The thiazole ring is electron-withdrawing, which will deshield adjacent protons and carbons, most notably the proton on C2 of the piperidine ring.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR is arguably the most powerful tool for confirming the connectivity of this molecule. The spectrum will be a composite of signals from the saturated piperidine ring and the aromatic thiazole ring, with chemical shifts influenced by their mutual electronic effects.
Causality Behind Expected Signals:
-
Thiazole Protons (H4' & H5'): Thiazole protons typically resonate in the aromatic region between 7.27 and 8.77 ppm due to the diamagnetic ring current.[2] They will appear as two distinct doublets, with a small coupling constant characteristic of five-membered heteroaromatics.
-
Piperidine C2-H: This proton is the most diagnostic. It is adjacent to both the ring nitrogen and the electron-withdrawing thiazole group. This dual influence will shift its resonance significantly downfield compared to other aliphatic protons. Its multiplicity will be complex (likely a multiplet) due to coupling with the C3 methylene protons.
-
Piperidine C6-H₂: These protons are adjacent to the nitrogen, placing them at a moderately downfield position, typically in the 2.7-2.9 ppm range for a simple piperidine.[4]
-
Piperidine C3-H₂, C4-H₂, C5-H₂: These methylene groups form a complex, overlapping set of multiplets in the upfield region (~1.4-2.0 ppm), characteristic of the saturated piperidine core.[4]
-
Piperidine N1-H: The signal for the amine proton will be a broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature.
Predicted ¹H NMR Data Summary (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H5' (Thiazole) | ~7.75 | d | ~3.5 |
| H4' (Thiazole) | ~7.30 | d | ~3.5 |
| H2 (Piperidine) | ~4.5 - 4.8 | m | - |
| H6eq (Piperidine) | ~3.20 | m | - |
| H6ax (Piperidine) | ~2.80 | m | - |
| H3, H4, H5 (Pip) | ~1.5 - 2.1 | m (overlapping) | - |
| N1-H (Piperidine) | Variable (e.g., ~2.5) | br s | - |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides complementary information, confirming the number of unique carbon environments and offering insight into their electronic state.
Causality Behind Expected Signals:
-
Thiazole C2': This carbon is bonded to a sulfur, a nitrogen, and another carbon, and is part of a double bond system. It will be the most downfield carbon in the entire molecule, likely appearing above 165 ppm.
-
Thiazole C4' & C5': These are typical aromatic/heteroaromatic carbons. C5' is generally found more upfield than C4' in thiazole systems.[5]
-
Piperidine C2: Similar to its attached proton, this carbon is significantly deshielded by the adjacent nitrogen and the directly attached thiazole ring.
-
Piperidine C6: This carbon is deshielded by the adjacent nitrogen, but to a lesser extent than C2. For N-alkylpiperidines, the C2/C6 carbons are highly influenced by the substituent.[6]
-
Piperidine C4: This carbon is the most shielded (furthest from the heteroatoms/substituent) and will appear at the most upfield position among the piperidine carbons.
-
Piperidine C3 & C5: These carbons will have intermediate chemical shifts within the aliphatic region of the piperidine ring.[7]
Predicted ¹³C NMR Data Summary (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2' (Thiazole) | ~170 |
| C4' (Thiazole) | ~143 |
| C5' (Thiazole) | ~118 |
| C2 (Piperidine) | ~65 |
| C6 (Piperidine) | ~47 |
| C3 (Piperidine) | ~30 |
| C5 (Piperidine) | ~26 |
| C4 (Piperidine) | ~24 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum provides a characteristic fingerprint based on the vibrational frequencies of the molecule's bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale |
| ~3350 - 3250 | N-H Stretch (Piperidine) | Medium, Sharp | Characteristic of a secondary amine. |
| ~3100 - 3050 | C-H Aromatic Stretch (Thiazole) | Weak | Typical for C-H bonds on an aromatic ring.[8] |
| ~2950 - 2800 | C-H Aliphatic Stretch (Pip) | Strong | Characteristic of sp³ C-H bonds in the piperidine ring. |
| ~1620 - 1580 | C=N Stretch (Thiazole) | Medium | Part of the thiazole ring system. |
| ~1550 - 1450 | C=C Stretch (Thiazole) | Medium | Aromatic ring stretching vibrations. |
| ~1350 - 1250 | C-N Stretch | Medium | Associated with the C-N bonds of the piperidine ring.[8] |
| ~750 - 650 | C-S Stretch | Weak to Medium | Often found in the fingerprint region, indicative of the thiazole ring. |
Mass Spectrometry: Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial structural information about the molecule's weakest points and most stable substructures.
Expected Mass:
-
Molecular Formula: C₈H₁₂N₂S
-
Monoisotopic Mass: 168.07 g/mol
-
High-Resolution MS (ESI+): The protonated molecule, [M+H]⁺, should be observed at m/z 169.0799. This accurate mass measurement is a primary tool for confirming the elemental composition.
Fragmentation Analysis (EI and ESI-MS/MS): The fragmentation of piperidine derivatives is well-understood and typically initiated at the nitrogen atom.[1] The primary cleavage is expected to be an α-cleavage, where a C-C bond adjacent to the nitrogen breaks.[1]
Caption: Predicted EI Mass Spectrometry fragmentation pathways.
-
α-Cleavage: In Electron Ionization (EI), the initial radical cation [M]⁺• at m/z 168 will likely undergo α-cleavage at the C2-C3 bond. This is the most favorable pathway, leading to the formation of a stable, resonance-stabilized iminium ion.
-
Loss of Substituent: A competing fragmentation pathway is the cleavage of the C2-C2' bond, resulting in the loss of the thiazole radical and leaving a piperidinyl cation fragment at m/z 84, or loss of the piperidine ring to give a thiazolyl fragment.
-
ESI-MS/MS: In Electrospray Ionization (ESI), the primary ion will be the protonated molecule [M+H]⁺ at m/z 169. Collision-Induced Dissociation (CID) of this ion is expected to show a dominant neutral loss of the thiazole ring or fragmentation of the piperidine ring.[9][10]
Experimental Protocols: A Self-Validating System
Trustworthy data is built on robust methodology. The following protocols describe a standardized approach to acquiring high-quality spectroscopic data for this compound.
Protocol 1: High-Resolution NMR Data Acquisition
Caption: Workflow for comprehensive NMR analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrument Tuning: Use a high-field NMR spectrometer (≥400 MHz). Perform automatic tuning and matching of the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.
-
¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
2D NMR (COSY & HSQC):
-
Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling networks, which is essential for tracing the connectivity within the piperidine ring.
-
Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate each carbon with its directly attached proton(s). This is the most reliable method for making unambiguous C-H assignments.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, baseline correction, and reference the spectra to the TMS signal.
Protocol 2: ESI-MS and MS/MS Fragmentation Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10-20 µg/mL) in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Instrument Setup: Use a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.[1]
-
Full Scan MS: Infuse the sample at a low flow rate (5-10 µL/min) and acquire a full scan spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺ (expected at m/z ~169.1).
-
MS/MS Analysis: Perform a product ion scan on the isolated precursor ion (m/z 169.1). Ramp the collision energy (e.g., from 10-40 eV) to induce fragmentation and observe the resulting product ions. This allows for the construction of a fragmentation tree to support the proposed structure.[9]
Conclusion
The structural elucidation of this compound is a synergistic exercise that relies on the strengths of multiple spectroscopic techniques. ¹H and ¹³C NMR, supported by 2D experiments, provide the definitive map of the C-H framework. IR spectroscopy offers rapid confirmation of essential functional groups, while high-resolution mass spectrometry validates the elemental composition and reveals fragmentation patterns consistent with the proposed structure. By understanding the causal principles behind the spectral data, researchers can move from simple observation to confident and robust structural confirmation, paving the way for further investigation into the compound's potential applications.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
The Architectural Nuances of a Privileged Scaffold: An In-depth Technical Guide to the Structure-Activity Relationship of 2-(1,3-Thiazol-2-yl)piperidine Analogs
Introduction: The Emergence of a Versatile Pharmacophore
In the landscape of medicinal chemistry, the 2-(1,3-thiazol-2-yl)piperidine core has emerged as a privileged scaffold, a testament to its conformational flexibility and ability to engage with a diverse array of biological targets. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this versatile chemical entity, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, dissect the impact of structural modifications on biological activity, and provide detailed experimental protocols to empower further research and development in this exciting area. The inherent modularity of this scaffold, allowing for substitutions on both the piperidine and thiazole rings, has led to the discovery of potent and selective modulators of various enzymes and receptors, highlighting its significance in modern drug discovery.
Core Scaffold and Key Areas of Modification
The fundamental this compound structure presents three primary regions for chemical modification, each influencing the molecule's overall pharmacological profile. Understanding the impact of substitutions at these positions is paramount to the rational design of novel therapeutic agents.
Figure 1: Core this compound scaffold and key modification points.
Structure-Activity Relationship (SAR) Deep Dive
The biological activity of this compound analogs is exquisitely sensitive to the nature and position of substituents. The following sections dissect the SAR for several key therapeutic areas.
Fatty Acid Amide Hydrolase (FAAH) Inhibition: A Prominent Target
The most extensively studied application of this scaffold is in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that plays a crucial role in the endocannabinoid system.
Piperidine Ring (R1) and Nitrogen Substitutions (R3):
Modifications at the piperidine nitrogen are critical for FAAH inhibitory activity. The introduction of a carbamate or urea moiety that can acylate the catalytic serine residue of FAAH is a common strategy.
-
Aryl Carbamates: Phenyl carbamates attached to the piperidine nitrogen have shown high potency. The substitution pattern on this aryl ring significantly impacts activity. For instance, di-substitution, particularly at the 2 and 6 positions, can drastically reduce binding affinity[1]. Mono-substitution at the 2, 3, or 4 positions is generally well-tolerated.
-
Cyclic Ureas: Incorporating the piperidine into a cyclic urea structure can also lead to potent FAAH inhibition. This constrained conformation is thought to favor the formation of a covalent bond with the catalytic serine of the enzyme.
| Compound ID | R3 Substituent | FAAH IC50 (nM) | Reference |
| Analog 1 | Phenyl Carbamate | 7.2 | [1] |
| Analog 2 | 2,6-dimethylphenyl Carbamate | >10,000 | [1] |
| Analog 3 | 4-chlorophenyl Carbamate | 5.8 | [1] |
Table 1: SAR of Piperidine Nitrogen Substituents on FAAH Inhibition.
Thiazole Ring (R2) Substitutions:
Substitutions on the thiazole ring are less explored in the context of FAAH inhibition but can influence physicochemical properties and secondary interactions within the enzyme's active site.
Anticancer Activity: Targeting Kinases and Cell Proliferation
The this compound scaffold has also been investigated for its potential as an anticancer agent, often by targeting key kinases involved in cell cycle progression and signaling.
Thiazole Ring (R2) and Piperidine Ring (R1) Modifications:
-
Kinase Inhibition: Analogs bearing specific aryl carboxamide moieties at the 4-position of the thiazole ring have shown potent inhibitory activity against kinases like EGFR, Her2, and VEGFR-2. Substituents on the aryl ring, such as hydroxyl or dimethylamine groups, can enhance potency and selectivity.
-
Tubulin Polymerization Inhibition: Some derivatives have been designed as tubulin polymerization inhibitors, mimicking the action of natural products like tubulysin.
| Compound ID | Key Substitutions | Target Cancer Cell Line | IC50 (µM) | Reference |
| Analog 4 | 4-(4-hydroxyphenyl)carboxamido-thiazole | MCF-7 (Breast) | 4.36 | [2] |
| Analog 5 | 4-(4-dimethylaminophenyl)carboxamido-thiazole | MCF-7 (Breast) | 6.10 | [2] |
| Analog 6 | Thiazolyl-pyrazoline derivative | MCF-7 (Breast) | 0.09 | [3] |
Table 2: SAR of this compound Analogs as Anticancer Agents.
Neuroprotective Effects: Modulating Neuronal Signaling
The ability of this scaffold to cross the blood-brain barrier has made it an attractive starting point for the development of neuroprotective agents for diseases like Alzheimer's and Parkinson's.
Mechanism of Action:
-
Cholinesterase Inhibition: Certain benzyl piperidine-linked diaryl thiazoles have demonstrated significant inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease[4].
-
SIRT1 Activation: Thiazole sulfonamides have shown neuroprotective effects in models of Parkinson's disease by maintaining the activity of SIRT1, a key regulator of cellular stress responses[1].
-
AMPA Receptor Modulation: Thiazole-carboxamide derivatives can act as negative allosteric modulators of AMPA receptors, which could be beneficial in conditions of excitotoxicity[5].
| Compound ID | Proposed Mechanism | In Vitro Model | IC50/EC50 | Reference |
| Analog 7 | AChE/BuChE Inhibition | Enzyme Assay | 0.30 µM (AChE) | [4] |
| Analog 8 | SIRT1 Activation | 6-OHDA-induced SH-SY5Y cells | - | [1] |
| Analog 9 | AMPA Receptor NAM | HEK293T cells expressing AMPARs | 3.02 µM (GluA2) | [5] |
Table 3: SAR of this compound Analogs with Neuroprotective Activity.
Antimicrobial Activity: A Broad Spectrum of Action
Derivatives of the this compound scaffold have also exhibited promising activity against a range of microbial pathogens.
Structure-Activity Insights:
-
Antibacterial: The specific substitutions on both the thiazole and piperidine rings, as well as the nature of any appended groups, determine the antibacterial spectrum and potency.
-
Antifungal: The broth microdilution method is commonly used to determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) against fungal strains like Candida albicans.
Experimental Protocols: A Practical Guide
To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and key biological assays.
Synthesis of the this compound Core Scaffold
A common and effective method for the synthesis of the core scaffold involves the reaction of 2-bromothiazole with piperidine.
Figure 2: General synthetic workflow for the this compound core.
Step-by-Step Protocol:
-
To a solution of 2-bromothiazole (1.0 eq) in a suitable solvent such as toluene or in an excess of piperidine, add piperidine (1.2 eq, if not used as solvent).
-
Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a solvent was used, remove it under reduced pressure. If piperidine was used in excess, it can be removed by vacuum distillation.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
FAAH Inhibition Assay (Fluorometric)
This in vitro assay is used to determine the potency of compounds in inhibiting FAAH activity.
Figure 3: Workflow for a fluorometric FAAH inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a solution of recombinant human or rat FAAH enzyme in an appropriate assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA). Prepare serial dilutions of the test compound in DMSO. Prepare a solution of a fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA).
-
Assay Plate Setup: In a 96-well microplate, add the FAAH enzyme solution to each well.
-
Compound Addition: Add the serially diluted test compounds to the respective wells. Include wells with vehicle (DMSO) as a control.
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 465 nm) in a kinetic mode for 15-30 minutes at 37°C.
-
Data Analysis: Determine the rate of reaction for each well. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the microbial strain to be tested in a suitable broth medium, adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include positive (microbe and broth) and negative (broth only) control wells.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of biologically active molecules. The extensive research into its SAR has provided a clear roadmap for the rational design of potent and selective inhibitors and modulators for various therapeutic targets. The future of this field lies in the continued exploration of novel substitution patterns, the application of advanced computational modeling to refine SAR understanding, and the investigation of this scaffold against an even broader range of biological targets. The detailed synthetic and biological protocols provided in this guide are intended to empower researchers to contribute to this exciting and rapidly evolving area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives containing benzodioxole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 2-(1,3-Thiazol-2-yl)piperidine: A Novel Scaffold for Kinase Inhibition
An In-Depth Technical Guide for Drug Discovery Professionals
The relentless pursuit of novel therapeutic agents has positioned kinase inhibitors at the forefront of modern drug discovery, particularly in oncology and inflammatory diseases. The human kinome, with its vast and diverse landscape, presents a rich reservoir of targets for therapeutic intervention. Within this competitive arena, the strategic design of small molecule inhibitors that exhibit both high potency and selectivity is paramount. This guide delves into the discovery and rationale behind the 2-(1,3-thiazol-2-yl)piperidine scaffold as a promising new chemotype for the development of next-generation kinase inhibitors. By synergistically combining the well-established pharmacophoric features of the thiazole and piperidine rings, this scaffold offers a unique three-dimensional architecture amenable to extensive chemical modification and precise target engagement.
The Rationale: A Synthesis of Privileged Scaffolds
The thiazole ring is a cornerstone in medicinal chemistry, recognized for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Its prevalence in clinically approved drugs, such as the BCR-ABL inhibitor Dasatinib, underscores its utility as a kinase inhibitor template. The thiazole moiety can engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases.[1]
Complementing the thiazole is the piperidine ring, one of the most significant synthetic fragments in drug design.[2] Its saturated, non-planar structure provides an excellent scaffold for introducing three-dimensional diversity, which is often key to achieving inhibitor selectivity and improving pharmacokinetic properties. The piperidine ring can orient substituents in distinct spatial vectors, allowing for the exploration of interactions with solvent-exposed regions of the kinase active site or adjacent hydrophobic pockets.
The conjugation of these two privileged scaffolds into the this compound core creates a versatile platform for generating novel kinase inhibitors with potentially superior drug-like properties.
The Discovery Trajectory: From Broad Screening to Targeted Design
The journey towards identifying the this compound scaffold as a kinase inhibitor has been one of iterative design and serendipitous discovery. Initial broad screening of compound libraries has consistently highlighted the importance of both thiazole and piperidine-containing molecules. For instance, various thiazole derivatives have demonstrated potent inhibitory activity against a range of serine/threonine and tyrosine kinases, including B-RAF, CK2, and GSK-3β.[1]
A significant breakthrough in a closely related series was the discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent and selective inhibitors of KDR (Kinase Insert Domain Receptor, also known as VEGFR-2), a key mediator of angiogenesis.[3] This work demonstrated the successful pairing of a thiazole ring with a six-membered nitrogen-containing heterocycle to achieve nanomolar potency. Although featuring a pyridine instead of a piperidine, this discovery provided a strong rationale for exploring similar scaffolds.
More directly, patent literature has disclosed thiazolyl piperidine derivatives as inhibitors of sphingosine kinase, implicating this specific scaffold in the modulation of lipid kinase signaling pathways, which are often dysregulated in cancer and inflammatory diseases.[4]
Key Kinase Targets and Structure-Activity Relationships (SAR)
While comprehensive public data on the this compound scaffold remains emerging, analysis of related compounds allows for the postulation of key SAR trends.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR)
The development of N-(1,3-thiazol-2-yl)pyridin-2-amines as KDR inhibitors offers valuable insights.[3] Molecular modeling suggests a binding mode where the pyridine and thiazole rings occupy the ATP-binding site, with the pyridin-2-amine forming a crucial hydrogen bond with the hinge region of the kinase. Variations in substitution on both the pyridine and thiazole rings have been shown to significantly impact potency and selectivity. This provides a roadmap for the derivatization of the this compound scaffold to target VEGFR-2.
Rho-associated kinases (ROCK)
A series of 4-aryl-thiazole-2-amines have been synthesized and shown to be potent ROCK inhibitors, with the most potent compound exhibiting an IC50 value of 20 nM.[5] The preliminary SAR indicated that substitutions on the aryl ring and the aminomethyl group at the 5-position of the thiazole were critical for activity. This suggests that the this compound core could be decorated with appropriate aryl and other functional groups to target ROCK kinases effectively.
Phosphoinositide 3-kinases (PI3K)
Thiazole derivatives have also been patented as PI3 kinase inhibitors.[6] The PI3K family of lipid kinases plays a central role in cell growth, proliferation, and survival, making them attractive targets in oncology. The exploration of the this compound scaffold against this important class of enzymes is a logical next step.
Janus Kinases (JAKs)
In the quest for selective JAK2 inhibitors, thiazol-2-yl amine was identified as a successful isosteric replacement for pyrazol-3-yl amine, a known hinge-binding motif.[7] This highlights the potential of the 2-aminothiazole moiety, which is inherent to the this compound scaffold, to anchor the molecule in the ATP-binding site of JAK family kinases.
The following table summarizes the inhibitory activities of various thiazole-piperidine/pyridine related compounds against different kinases:
| Compound Class | Target Kinase(s) | Reported Potency (IC50) | Reference |
| N-(1,3-thiazol-2-yl)pyridin-2-amines | KDR (VEGFR-2) | Nanomolar range | [3] |
| 4-aryl-5-aminomethyl-thiazole-2-amines | ROCK II | 20 nM (most potent) | [5] |
| Thiazolyl piperdine derivatives | Sphingosine Kinase | Disclosed in patent | [4] |
| Thiazole derivatives | PI3 Kinase | Disclosed in patent | [6] |
| N-(1H-pyrazol-3-yl)pyrimidin-2-amino derivatives (thiazole isostere) | JAK2 | Nanomolar range | [7] |
| Piperazine-based thiazolidinones | VEGFR-2 | <0.3 µM | [8] |
Experimental Protocols for Evaluation
The successful development of this compound-based kinase inhibitors relies on a robust and well-validated experimental workflow.
General Synthetic Strategy
The synthesis of the this compound core can be achieved through established organic chemistry methodologies. A common approach involves the Hantzsch thiazole synthesis, which is the cyclization of an α-halocarbonyl compound with a thioamide or thiourea.[1] In this case, a piperidine-derived thioamide would be a key intermediate.
Caption: General synthetic workflow for this compound derivatives.
In Vitro Kinase Activity Assay (Example: ELISA-based ROCK II Assay)
This protocol is adapted from methodologies used for similar thiazole-based inhibitors.[5]
-
Coating: Coat a 96-well microplate with the kinase substrate (e.g., recombinant MYPT1) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Kinase Reaction:
-
Add the kinase reaction buffer containing ATP and MgCl2 to each well.
-
Add the test compound (this compound derivative) at various concentrations.
-
Initiate the reaction by adding the ROCK II enzyme.
-
Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
-
Detection:
-
Stop the reaction and wash the plate.
-
Add a primary antibody that specifically recognizes the phosphorylated substrate. Incubate for 1 hour at room temperature.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the plate and add a TMB substrate solution.
-
Stop the color development with a stop solution (e.g., 2N H2SO4).
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cell-Based Proliferation Assay (Example: MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HeLa or K-562) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
The Path Forward: Optimization and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The next phase of research should focus on several key areas:
-
Broad Kinome Screening: Profiling early lead compounds against a large panel of kinases will be crucial to identify the primary targets and assess selectivity.
-
Structure-Based Design: Obtaining co-crystal structures of lead compounds with their target kinases will enable rational, structure-guided optimization of potency and selectivity.
-
ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties will be essential for identifying compounds with favorable drug-like characteristics.
-
In Vivo Efficacy Studies: Promising candidates should be advanced into relevant animal models of cancer or inflammatory disease to evaluate their in vivo efficacy and tolerability.
Caption: A typical workflow for the discovery and development of a novel kinase inhibitor.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2009156041A3 - Thiazolyl piperdine derivatives - Google Patents [patents.google.com]
- 5. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101952282A - Thiazole derivatives useful as PI 3 kinase inhibitors - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Antifungal Potential of Novel 2-(1,3-Thiazol-2-yl)piperidine Derivatives
Abstract
The rise of invasive fungal infections, compounded by the emergence of drug-resistant strains, presents a formidable challenge to global public health. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. The 2-(1,3-Thiazol-2-yl)piperidine scaffold has emerged as a promising chemotype, demonstrating significant potential for the development of new therapeutics. This technical guide provides an in-depth analysis of this class of compounds, detailing their synthesis, methodologies for in vitro and in vivo evaluation, elucidation of their mechanism of action, and analysis of their structure-activity relationships. We present field-proven protocols and causality-driven experimental designs to equip researchers, scientists, and drug development professionals with the knowledge to explore and advance this important new class of antifungal agents.
The Escalating Threat of Fungal Pathogens and the Need for Novel Scaffolds
Systemic, life-threatening fungal infections, particularly those caused by Candida and Aspergillus species, have increased dramatically in recent years, especially in immunocompromised patient populations[1][2]. The current antifungal armamentarium is limited, and its efficacy is threatened by the growing prevalence of resistance to existing drug classes, particularly the azoles[1]. This clinical reality underscores a critical need for new antifungal agents that operate via novel mechanisms. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a "privileged structure" in medicinal chemistry, found in numerous approved drugs, including antifungal and antibacterial agents[3][4][5]. When coupled with a piperidine moiety, the resulting this compound core offers a three-dimensional chemical space ripe for exploration and optimization in the pursuit of potent, next-generation antifungals[6][7].
Synthesis and Derivatization Strategies
A key advantage of the this compound scaffold is its synthetic tractability, allowing for the generation of diverse chemical libraries. A common and effective synthetic route involves the condensation of a piperidine-containing precursor with a thiazole moiety.
Systematic exploration of this chemical space involves a bioisosteric replacement strategy, where different regions of the molecule are modified to probe their effect on activity.[6][7] These regions typically include:
-
The Thiazole Ring: Substitution at the 4 and 5 positions.
-
The Piperidine Ring: Substitution on the nitrogen atom or the carbon backbone.
-
Linker Modifications: Altering the connection between the two core rings.
This systematic variation allows for a deep understanding of the structure-activity relationship (SAR) and the optimization of antifungal potency and pharmacological properties.
In Vitro Evaluation of Antifungal Potential
The initial assessment of any new chemical series begins with robust in vitro testing to determine its intrinsic antifungal activity and spectrum.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The gold standard for quantifying antifungal potency is the broth microdilution assay, performed according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11] This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible fungal growth.
-
Inoculum Preparation: Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans) are cultured on appropriate agar plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.
-
Compound Preparation: The this compound derivatives are solubilized in dimethyl sulfoxide (DMSO) and serially diluted in a 96-well microtiter plate using RPMI 1640 medium.
-
Incubation: The prepared fungal inoculum is added to each well of the plate containing the diluted compounds. The plates are incubated at 35°C for 24–48 hours.[12]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition (typically ≥50%) of fungal growth compared to the drug-free control well.
-
Quality Control: Standard quality control strains (e.g., C. albicans ATCC 90028) and reference drugs (e.g., fluconazole) must be included in each assay to ensure the validity of the results.
Workflow for In Vitro Antifungal Susceptibility Testing
Caption: Workflow for MIC determination using broth microdilution.
Quantitative Data Summary
The results of the MIC testing should be summarized in a clear, tabular format to allow for easy comparison between derivatives and against reference drugs.
| Compound ID | Substitution (R1) | Substitution (R2) | MIC (µg/mL) vs C. albicans | MIC (µg/mL) vs C. neoformans |
| TZP-001 | H | 4-Cl-Ph | 0.5 | 1 |
| TZP-002 | 4-F | 4-Cl-Ph | 0.25 | 0.5 |
| TZP-003 | H | 4-MeO-Ph | 8 | >16 |
| Fluconazole | - | - | 1 | 4 |
| Nystatin | - | - | 0.5 | 1 |
Note: Data is representative and for illustrative purposes. Some thiazole derivatives have shown potent activity with MIC values ranging from 0.008 to 7.81 µg/mL against Candida species.[1]
Unraveling the Mechanism of Action (MoA)
Identifying the cellular target is a critical step in drug development. For azole-like compounds, a primary hypothesis is the inhibition of ergosterol biosynthesis, a pathway essential for fungal cell membrane integrity.[3][13][14]
Ergosterol Biosynthesis Inhibition Assays
The most common MoA for azole antifungals is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51 or Erg11p), which is a key step in converting lanosterol to ergosterol.[3][13][14] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, compromising membrane function and arresting fungal growth.[14]
-
Fungal Culture: Grow the fungal strain (e.g., C. albicans) to mid-log phase in a suitable broth medium.
-
Compound Treatment: Expose the fungal cells to the test compound at its MIC and 4x MIC for several hours. Include a vehicle control (DMSO) and a positive control (fluconazole).
-
Sterol Extraction: Harvest the cells, and perform a non-saponifiable lipid extraction using methanolic potassium hydroxide and n-heptane.
-
Derivatization: Silylate the extracted sterols to make them volatile for GC analysis.
-
GC-MS Analysis: Analyze the derivatized sterol profile. A potent inhibitor of Erg11p will show a significant reduction in the ergosterol peak and a corresponding accumulation of the lanosterol peak.[12]
Proposed Antifungal Mechanism
The primary mechanism for thiazole-based antifungals involves disrupting the integrity of the fungal cell membrane by inhibiting ergosterol biosynthesis.
Caption: Proposed mechanism of action via inhibition of Erg11p.
Structure-Activity Relationship (SAR) Analysis
SAR analysis links specific structural features of the synthesized derivatives to their observed biological activity. This is essential for guiding the design of more potent and selective compounds. Based on illustrative data, key relationships can be inferred.
Key Structural Modifications and Their Impact
-
Piperidine Substituents: Adding electron-withdrawing groups (e.g., fluorine) to substituents on the piperidine nitrogen can enhance potency.
-
Thiazole Substituents: The nature of the aromatic group attached to the thiazole ring is critical. Halogenated phenyl groups (e.g., 4-chlorophenyl) often confer strong activity, while electron-donating groups (e.g., methoxy) may reduce it.
Caption: Key structure-activity relationships for the scaffold.
In Vivo Efficacy Assessment
Promising in vitro candidates must be evaluated in animal models to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism system. The murine model of systemic candidiasis is a well-established and highly reproducible model for this purpose.[15][16]
Murine Model of Systemic Candidiasis
This model mimics human hematogenously disseminated candidiasis, a life-threatening condition.[15][16]
-
Immunosuppression (Optional but common): Mice (e.g., BALB/c or C57BL/6 strains) are often rendered neutropenic by treatment with agents like cyclophosphamide to mimic the immunocompromised state of at-risk patients.[2][17]
-
Infection: Mice are infected via intravenous (tail vein) injection with a standardized inoculum of C. albicans.[15][16]
-
Treatment: The test compound is administered at various doses and schedules (e.g., intraperitoneally or orally) starting at a defined time post-infection.
-
Efficacy Readouts:
-
Survival: Animals are monitored daily, and survival curves are generated (e.g., Kaplan-Meier analysis).
-
Fungal Burden: At specific endpoints, animals are euthanized, and target organs (typically kidneys) are harvested, homogenized, and plated to quantify the fungal load (CFU/gram of tissue).[18]
-
-
Control Groups: The experiment must include a vehicle control group (receiving only the drug delivery vehicle) and a positive control group (receiving a clinically used antifungal like fluconazole).
Animal models are indispensable for evaluating novel antifungal compounds before they can be considered for clinical trials.[15][16][17]
Conclusion and Future Perspectives
The this compound scaffold represents a compelling starting point for the development of novel antifungal agents. The research presented demonstrates that derivatives of this class can exhibit potent in vitro activity, likely through the inhibition of the clinically validated ergosterol biosynthesis pathway. The synthetic accessibility of this scaffold allows for extensive SAR exploration to optimize potency, broaden the antifungal spectrum, and improve drug-like properties.
Future work should focus on:
-
Expanding the library of derivatives to further refine SAR.
-
Confirming the mechanism of action through enzymatic assays and genetic studies.
-
Evaluating the most promising candidates in various in vivo models of fungal disease, including those caused by azole-resistant pathogens.
-
Assessing the pharmacokinetic and toxicological profiles of lead compounds.
Through a rigorous, structured approach to discovery and evaluation as outlined in this guide, the this compound class holds significant promise to deliver a new generation of therapies to combat the growing threat of invasive fungal infections.
References
- 1. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Commentary: Experimental Mouse Models of Invasive Candidiasis Caused by Candida auris and Other Medically Important Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 4. jchemrev.com [jchemrev.com]
- 5. prezi.com [prezi.com]
- 6. Synthesis and antifungal activity of novel piperidinyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. testinglab.com [testinglab.com]
- 9. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 10. njccwei.com [njccwei.com]
- 11. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Systemic Candidiasis in Mice: New Insights From an Old Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Thiazole and Piperidine Derivatives in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Scaffolds in the Fight Against Neurodegeneration
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex and multifactorial nature.[1][2] The progressive loss of neurons in these conditions leads to devastating cognitive and motor impairments.[1] In the relentless pursuit of effective therapies, medicinal chemistry plays a pivotal role in identifying and optimizing novel therapeutic agents. Among the myriad of molecular scaffolds explored, thiazole and piperidine derivatives have emerged as particularly promising candidates.[3][4]
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a versatile pharmacophore present in numerous FDA-approved drugs.[4][5] Its derivatives have been shown to exhibit a wide range of biological activities relevant to neurodegeneration, including the inhibition of key enzymes like cholinesterases and β-secretase, as well as the modulation of protein aggregation.[3] Similarly, the piperidine ring, a six-membered nitrogen-containing heterocycle, is a common structural motif in centrally active drugs and has been incorporated into compounds designed to target various aspects of neurodegenerative pathology.[6][7]
This comprehensive guide provides an in-depth exploration of the application of thiazole and piperidine derivatives in neurodegenerative disease research. Moving beyond a mere recitation of facts, this document aims to provide a Senior Application Scientist's perspective on the rationale behind experimental design and the interpretation of results. We will delve into the mechanistic underpinnings of these compounds, provide detailed protocols for their evaluation, and present a framework for their rational application in drug discovery pipelines.
Mechanistic Insights: Targeting the Pathological Cascade
The therapeutic potential of thiazole and piperidine derivatives in neurodegenerative diseases stems from their ability to interact with multiple key targets in the pathological cascade.[2][3] A multi-target-directed ligand (MTDL) approach is increasingly recognized as a superior strategy for these complex diseases.[2]
Key Mechanisms of Action:
-
Cholinesterase Inhibition: A primary strategy in Alzheimer's disease therapy is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][8] Several thiazole and piperidine derivatives have demonstrated potent inhibitory activity against these enzymes.[3][6]
-
Modulation of Amyloid-β (Aβ) Aggregation: The aggregation of Aβ peptides into toxic oligomers and plaques is a central event in Alzheimer's pathology.[9] Thiazole-containing compounds, including the well-known imaging agent Thioflavin T, can bind to Aβ fibrils and some derivatives have been shown to inhibit their formation.[3][5]
-
Inhibition of β-Secretase (BACE-1): BACE-1 is a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[3] By inhibiting BACE-1, the production of Aβ peptides can be reduced. Thiazole derivatives have been identified as potent BACE-1 inhibitors.[3]
-
Tau Pathology Modulation: The hyperphosphorylation and aggregation of the tau protein into neurofibrillary tangles is another hallmark of Alzheimer's disease.[10] Some thiazole derivatives have shown potential in inhibiting tau aggregation.[3]
-
Neuroinflammation and Oxidative Stress: Neuroinflammation, mediated by activated microglia and astrocytes, and oxidative stress are common features of neurodegenerative diseases.[11][12][13] Certain thiazole and piperidine derivatives possess anti-inflammatory and antioxidant properties, offering neuroprotection through these mechanisms.[3][14]
-
Monoamine Oxidase (MAO) Inhibition: In Parkinson's disease, the degeneration of dopaminergic neurons is a key feature. MAO-B is involved in the breakdown of dopamine, and its inhibition can increase dopamine levels.[8] Some heterocyclic compounds have been investigated as MAO inhibitors.[8]
Below is a diagram illustrating the multifaceted mechanisms of action of thiazole and piperidine derivatives in the context of Alzheimer's disease.
Caption: Multifaceted mechanisms of thiazole and piperidine derivatives in Alzheimer's.
In Vitro Evaluation: A Stepwise Approach to Characterization
A robust in vitro screening cascade is essential to characterize the biological activity of novel thiazole and piperidine derivatives and to select promising candidates for further development.[15]
Workflow for In Vitro Screening
Caption: In vitro screening workflow for neuroprotective compounds.
Detailed Protocols
This assay is a widely used method to screen for inhibitors of Aβ fibrillization.[9] Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[16]
Materials:
-
Aβ₁₋₄₂ peptide
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Aβ₁₋₄₂ Monomers: To ensure the starting material is monomeric, Aβ₁₋₄₂ is often pre-treated with hexafluoroisopropanol (HFIP) to break up pre-existing aggregates.[17] The HFIP is then evaporated, and the peptide film is reconstituted in a suitable buffer.
-
Reaction Setup: In a 96-well plate, combine Aβ₁₋₄₂ (final concentration of 10-20 µM), ThT (final concentration of 10-20 µM), and the test compound at various concentrations in PBS.
-
Incubation: Incubate the plate at 37°C with intermittent shaking.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using a microplate reader with excitation at ~440-450 nm and emission at ~480-485 nm.[9]
-
Data Analysis: Plot fluorescence intensity versus time. A sigmoidal curve is typically observed. The lag time, maximum fluorescence, and apparent rate constant can be determined to assess the effect of the test compound on Aβ aggregation kinetics.
Self-Validation:
-
Positive Control: Aβ₁₋₄₂ incubated without any inhibitor.
-
Negative Control: Buffer with ThT only.
-
Reference Inhibitor: A known Aβ aggregation inhibitor can be included for comparison.
The human neuroblastoma cell line SH-SY5Y is a commonly used in vitro model to assess the neuroprotective effects of compounds against various neurotoxic insults, including Aβ.[18][19]
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
-
Aβ₁₋₄₂ oligomers (pre-aggregated)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Induction of Toxicity: Add pre-aggregated Aβ₁₋₄₂ oligomers (e.g., 5-10 µM) to the wells and incubate for 24-48 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium and add fresh medium containing MTT (0.5 mg/mL).[19]
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[19]
-
Aspirate the MTT solution and add DMSO to dissolve the formazan crystals.[19]
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Self-Validation:
-
Vehicle Control: Cells treated with the vehicle used to dissolve the compound and Aβ.
-
Aβ Toxicity Control: Cells treated with Aβ oligomers only.
-
Positive Control: A known neuroprotective agent.
This assay assesses the anti-inflammatory properties of test compounds by measuring their ability to suppress the activation of microglial cells.[11][12][20]
Materials:
-
Microglial cell line (e.g., BV-2) or primary microglia
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compound
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6)
-
Griess reagent for nitric oxide (NO) measurement
Procedure:
-
Cell Seeding: Seed microglial cells in a 24- or 48-well plate.
-
Treatment: Pre-treat the cells with the test compound for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (e.g., 100 ng/mL) to induce an inflammatory response and incubate for 24 hours.[20]
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.[20]
-
Nitric Oxide Measurement: Measure the accumulation of nitrite (a stable product of NO) in the supernatants using the Griess reagent.
-
Data Analysis: Determine the percentage of inhibition of cytokine and NO production by the test compound compared to the LPS-treated control.
Self-Validation:
-
Untreated Control: Cells without any treatment.
-
LPS Control: Cells treated with LPS only.
-
Positive Control: A known anti-inflammatory drug (e.g., dexamethasone).
Quantitative Data Summary
| Assay | Parameter Measured | Typical Readout | Interpretation |
| Enzyme Inhibition | IC₅₀ (half maximal inhibitory concentration) | Molar concentration | Potency of the compound as an enzyme inhibitor. |
| Aβ Aggregation (ThT) | Lag time, F_max, k_app | Time (h), Fluorescence Units, Rate | Effect of the compound on the kinetics of fibril formation.[21] |
| Cell Viability (MTT) | % Cell Viability | Percentage relative to control | Neuroprotective effect against a toxic insult. |
| Neuroinflammation | Cytokine/NO levels | pg/mL or µM | Anti-inflammatory potential of the compound. |
In Vivo Validation: Bridging the Gap to Clinical Relevance
Promising candidates identified from in vitro screening must be evaluated in animal models of neurodegenerative diseases to assess their efficacy, pharmacokinetics, and safety in a complex biological system.[22][23]
Workflow for In Vivo Studies
Caption: In vivo validation workflow for neurodegenerative disease drug candidates.
Experimental Models and Protocols
-
Alzheimer's Disease: Transgenic mouse models that overexpress human amyloid precursor protein (APP) and/or presenilin (PSEN) genes with familial AD mutations are widely used.[24][25] Examples include the 5XFAD and APP/PS1 models.[25]
-
Parkinson's Disease: Neurotoxin-based models, such as the 6-hydroxydopamine (6-OHDA) or MPTP models, are commonly used to induce dopaminergic neurodegeneration.[26] Genetic models, such as those involving α-synuclein, are also available.
The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents.[24][27]
Apparatus:
-
A circular pool filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acquisition Phase (Learning):
-
For several consecutive days, mice are given multiple trials per day to find the hidden platform from different starting positions.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
-
Probe Trial (Memory):
-
On the day after the last training day, the platform is removed from the pool.
-
The mouse is allowed to swim freely for a set time (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured.
-
-
Data Analysis:
-
Compare the escape latencies and path lengths during the acquisition phase between the treated and vehicle control groups.
-
In the probe trial, a significant preference for the target quadrant in the treated group compared to the control group indicates improved spatial memory.
-
Self-Validation:
-
Sham Group: Wild-type mice to establish baseline performance.
-
Vehicle-Treated Transgenic Group: To assess the cognitive deficits in the disease model.
-
Positive Control: A known cognitive-enhancing drug.
Post-mortem analysis of brain tissue is crucial to correlate behavioral outcomes with pathological changes.
Procedure:
-
Tissue Preparation: Following the completion of behavioral testing, animals are euthanized, and their brains are collected. The brains are fixed, sectioned, and mounted on slides.
-
Immunostaining:
-
Sections are incubated with primary antibodies specific for markers of interest, such as Aβ plaques (e.g., 6E10 antibody), activated microglia (e.g., Iba1 antibody), or astrocytes (e.g., GFAP antibody).
-
This is followed by incubation with appropriate secondary antibodies conjugated to a reporter enzyme or fluorophore.
-
-
Visualization and Quantification:
-
The staining is visualized using microscopy.
-
Image analysis software is used to quantify the plaque load, microgliosis, or astrogliosis.
-
-
Data Analysis: Compare the pathological markers between the treated and vehicle control groups.
Self-Validation:
-
Negative Control Sections: Sections incubated without the primary antibody to check for non-specific binding of the secondary antibody.
-
Quantitative analysis should be performed by an investigator blinded to the treatment conditions.
Trustworthiness: Ensuring Rigorous and Reproducible Data
The protocols described herein are designed as self-validating systems to ensure the trustworthiness of the experimental outcomes. This is achieved through the consistent inclusion of appropriate controls:
-
Positive Controls: The use of well-characterized reference compounds provides a benchmark for assay performance and allows for the relative efficacy of new compounds to be assessed.
-
Negative and Vehicle Controls: These are essential for establishing baseline responses and ensuring that any observed effects are due to the test compound and not the vehicle or other experimental variables.
-
Replicates: Both technical and biological replicates are crucial for assessing the variability of the data and for statistical power.
-
Blinded Analysis: Whenever possible, especially in behavioral and histopathological studies, the experimenter should be blinded to the treatment groups to minimize bias.
By adhering to these principles of rigorous experimental design, researchers can generate high-quality, reproducible data that will reliably guide the drug discovery process for novel thiazole and piperidine derivatives.
Conclusion: Charting a Path Forward
Thiazole and piperidine derivatives represent a rich source of chemical diversity for the discovery of novel therapeutics for neurodegenerative diseases. Their ability to engage with multiple pathological targets aligns with the current understanding of these complex disorders. The systematic application of the in vitro and in vivo protocols outlined in this guide will enable researchers to effectively identify and validate promising new drug candidates, ultimately contributing to the development of much-needed therapies for patients suffering from these devastating conditions.
References
- 1. kuey.net [kuey.net]
- 2. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted dithiazole piperazine benzamides as novel amyloid beta peptide reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 10. Frontiers | Early Cognitive and Behavioral Deficits in Mouse Models for Tauopathy and Alzheimer’s Disease [frontiersin.org]
- 11. cellectricon.com [cellectricon.com]
- 12. Neuroinflammation Assay Services - Creative Biolabs [neuros.creative-biolabs.com]
- 13. criver.com [criver.com]
- 14. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. daneshyari.com [daneshyari.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. mdpi.com [mdpi.com]
- 18. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 23. invivobiosystems.com [invivobiosystems.com]
- 24. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scholars.uky.edu [scholars.uky.edu]
- 26. Design and synthesis of benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide as novel neuronal nitric oxide inhibitors and evaluation of their neuroprotecting effect in 6-OHDA-induced unilateral lesioned rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating 2-(1,3-Thiazol-2-yl)piperidine as a Novel Anticancer Therapeutic Candidate
Introduction: The Thiazole-Piperidine Scaffold in Oncology
The search for novel, highly selective, and potent anticancer agents is a cornerstone of modern oncological research. Heterocyclic compounds, particularly those containing thiazole and piperidine rings, have emerged as privileged scaffolds in medicinal chemistry.[1][2][3][4] Thiazole derivatives are integral to several FDA-approved chemotherapeutics, such as Dasatinib and Ixazomib, and are known to interact with a wide range of biological targets implicated in cancer progression.[1][5] Similarly, the piperidine moiety is found in numerous anticancer drugs, where it often enhances potency, selectivity, and pharmacokinetic properties.[2][4][6]
This document concerns 2-(1,3-Thiazol-2-yl)piperidine , a molecule combining these two pharmacologically significant rings. While this specific compound is not yet extensively characterized in the scientific literature as a cancer therapeutic, its structural motifs suggest significant potential. Thiazole-containing compounds are known to induce apoptosis, inhibit key signaling pathways like PI3K/Akt/mTOR, and modulate targets such as topoisomerases and kinases.[7][8][9]
Therefore, this guide provides a comprehensive framework for the initial investigation of this compound (herein referred to as Compound T-P ) as a potential anticancer agent. We will outline a hypothesized mechanism of action based on related structures and provide detailed, field-proven protocols for its in vitro and in vivo evaluation.
Hypothesized Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
Based on the established activities of similar thiazole derivatives, we hypothesize that Compound T-P may exert its anticancer effects by targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[7][8][9] This pathway is frequently hyperactivated in a wide range of human cancers and plays a critical role in cell proliferation, survival, and resistance to therapy.
The proposed mechanism involves Compound T-P binding to the ATP-binding pocket of PI3K, inhibiting its kinase activity. This prevents the phosphorylation of PIP2 to PIP3, leading to the downstream inactivation of PDK1 and Akt. The dephosphorylation (inactivation) of Akt, a central node in this pathway, would subsequently lead to the activation of pro-apoptotic proteins (e.g., Bad) and the inhibition of cell cycle progression, ultimately resulting in apoptosis of the cancer cell.
Caption: Hypothesized mechanism of Compound T-P targeting the PI3K/Akt pathway.
Experimental Workflows & Protocols
A systematic evaluation is crucial to determine the anticancer potential of Compound T-P. The following workflow outlines the key stages, from initial cytotoxicity screening to in vivo efficacy studies.[10]
Caption: Overall experimental workflow for evaluating Compound T-P.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
This assay determines the concentration of Compound T-P required to inhibit the growth of cancer cells by 50% (IC50).[11][12]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung).
-
DMEM or RPMI-1640 medium with 10% FBS.
-
Compound T-P stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
96-well plates, DMSO.
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.[11]
-
Drug Treatment: Prepare serial dilutions of Compound T-P (e.g., 0.1 to 100 µM). Replace the medium with the drug-containing medium and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus drug concentration to determine the IC50 value.[10]
Data Presentation:
| Cell Line | Tissue Origin | Compound T-P IC50 (µM) [Example Data] | Doxorubicin IC50 (µM) [Positive Control] |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 1.2 | 0.9 ± 0.1 |
| HCT-116 | Colon Carcinoma | 12.3 ± 2.1 | 1.1 ± 0.2 |
| A549 | Lung Carcinoma | 15.8 ± 2.5 | 1.5 ± 0.3 |
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of cells undergoing apoptosis after treatment with Compound T-P.[13]
Materials:
-
Cancer cells (e.g., MCF-7).
-
Compound T-P.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Treat with Compound T-P at its predetermined IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry: Analyze the cells using a flow cytometer. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[13]
Protocol 3: Mechanism Validation (Western Blotting)
This protocol validates the hypothesized mechanism by examining the phosphorylation status of key proteins in the PI3K/Akt pathway.[13]
Materials:
-
Treated and untreated cell lysates.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels, transfer apparatus.
-
PVDF membranes.
-
Primary antibodies (p-Akt, total Akt, p-PI3K, total PI3K, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Protein Extraction: Lyse treated and untreated cells and quantify protein concentration.[13]
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using a chemiluminescent substrate and an imaging system.[13]
-
Analysis: Quantify band intensity and normalize to a loading control (β-actin). A decrease in the p-Akt/total Akt ratio in treated cells would support the hypothesis.
Protocol 4: In Vivo Efficacy (Tumor Xenograft Model)
This protocol assesses the anti-tumor activity of Compound T-P in a living organism.[14][15][16]
Materials:
-
6-8 week old female athymic nude mice.[14]
-
Human cancer cells (e.g., HCT-116).
-
Matrigel® (optional, can improve tumor take).[17]
-
Compound T-P formulation for injection (e.g., in saline/DMSO).
-
Calipers for tumor measurement.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of cancer cells in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.[14]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.[14]
-
Tumor Growth and Treatment: Monitor mice until tumors reach a palpable volume (e.g., 100-150 mm³). Randomize mice into vehicle control and treatment groups.
-
Drug Administration: Administer Compound T-P (e.g., via intraperitoneal injection) according to a predetermined dosing schedule.
-
Monitoring: Measure tumor volume (Volume = (Width² x Length) / 2) and body weight 2-3 times per week.[14][18]
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
Trustworthiness and Self-Validation
The integrity of these protocols is maintained through a system of integrated controls:
-
In Vitro Assays: Every plate must include a vehicle control (to account for solvent effects) and a positive control with a known anticancer agent (to validate assay performance).
-
Western Blotting: The use of antibodies against both the phosphorylated and total forms of a protein, normalized to a housekeeping protein like β-actin, ensures that observed changes are due to altered signaling, not differences in protein loading.
-
In Vivo Studies: The inclusion of a vehicle-treated control group is mandatory. Regular monitoring of animal body weight serves as a crucial indicator of systemic toxicity.
By adhering to these self-validating measures, researchers can ensure the generation of reliable and reproducible data, forming a solid foundation for further drug development.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 18. bio-protocol.org [bio-protocol.org]
Application Notes and Protocol: A Multi-Step Laboratory Synthesis of 2-(1,3-Thiazol-2-yl)piperidine
An in-depth technical guide to the multi-step synthesis of 2-(1,3-Thiazol-2-yl)piperidine, designed for researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, multi-step protocol for the laboratory synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The piperidine and thiazole moieties are privileged structures found in numerous pharmacologically active agents.[1][2][3] The synthetic strategy outlined herein is built upon robust and well-established chemical transformations, beginning with commercially available 2-cyanopyridine and culminating in the target molecule through a five-step sequence. This guide emphasizes not only the procedural steps but also the underlying chemical principles and strategic considerations for each transformation, ensuring a reproducible and scalable process. Key steps include the reduction of the pyridine ring, protection of the piperidine nitrogen, conversion of the nitrile to a thioamide, the classic Hantzsch thiazole synthesis, and final deprotection.
Overall Synthetic Workflow
The synthesis is designed as a linear sequence, ensuring a clear progression and isolation of stable intermediates. This approach facilitates process control and characterization at each stage.
Caption: Overall 5-step synthetic route to this compound.
Part 1: Synthesis and Protection of the Piperidine Core
Step 1a: Catalytic Hydrogenation of 2-Cyanopyridine
Principle: The synthesis commences with the reduction of the aromatic pyridine ring of 2-cyanopyridine. Catalytic hydrogenation is the method of choice for this transformation, offering high yields and operational simplicity. A platinum-based catalyst is highly effective for pyridine ring saturation. The reaction is performed under a hydrogen atmosphere.
Protocol:
-
To a high-pressure hydrogenation vessel, add 2-cyanopyridine (10.4 g, 100 mmol) and ethanol (150 mL).
-
Carefully add platinum(IV) oxide (PtO₂, Adams' catalyst, 0.5 g, 2.2 mmol).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel to 50 psi with hydrogen.
-
Stir the mixture vigorously at room temperature for 24 hours, monitoring hydrogen uptake.
-
Upon completion (cessation of hydrogen uptake), carefully vent the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol (2 x 30 mL).
-
Concentrate the filtrate under reduced pressure to yield 2-cyanopiperidine as a crude oil, which can be used directly in the next step.
Step 1b: N-Boc Protection of 2-Cyanopiperidine
Principle: The secondary amine of the piperidine ring is nucleophilic and can interfere with subsequent reactions. Protection with a tert-butyloxycarbonyl (Boc) group is a standard strategy.[4] The Boc group is stable to the basic and nucleophilic conditions of the upcoming steps but can be readily removed under acidic conditions.[5]
Protocol:
-
Dissolve the crude 2-cyanopiperidine (approx. 100 mmol) in dichloromethane (DCM, 200 mL) in a round-bottom flask.
-
Add triethylamine (Et₃N, 21 mL, 150 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 24.0 g, 110 mmol) in DCM (50 mL) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with 1M HCl (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-2-cyanopiperidine as a white solid.[6]
Part 2: Elaboration of the C2-Substituent
Step 2a: Hydrolysis of N-Boc-2-cyanopiperidine
Principle: The nitrile functional group is converted to a primary amide via hydrolysis. This transformation is often catalyzed by either acid or base. Here, a base-catalyzed hydrolysis using hydrogen peroxide is employed to avoid premature cleavage of the acid-labile Boc group.
Protocol:
-
Dissolve N-Boc-2-cyanopiperidine (21.0 g, 100 mmol) in a mixture of dimethyl sulfoxide (DMSO, 100 mL) and ethanol (100 mL).
-
Add potassium carbonate (K₂CO₃, 6.9 g, 50 mmol).
-
Slowly add 30% aqueous hydrogen peroxide (H₂O₂, 30 mL) to the stirring mixture, maintaining the temperature below 30 °C with a water bath.
-
Stir at room temperature for 6 hours.
-
Pour the reaction mixture into cold water (500 mL) and stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield N-Boc-piperidine-2-carboxamide.
Step 2b: Thionation of N-Boc-piperidine-2-carboxamide
Principle: The conversion of the amide to a thioamide is a crucial step. Lawesson's reagent is a highly effective thionating agent for this purpose.[7] The reaction mechanism involves the replacement of the carbonyl oxygen with sulfur. The reaction is typically performed in an anhydrous, high-boiling solvent like toluene.[8]
Protocol:
-
Suspend N-Boc-piperidine-2-carboxamide (22.8 g, 100 mmol) and Lawesson's reagent (24.3 g, 60 mmol) in anhydrous toluene (300 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere.
-
Maintain reflux for 4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-piperidine-2-carbothioamide as a yellow solid.
Part 3: Thiazole Ring Formation and Final Deprotection
Step 3a: Hantzsch Thiazole Synthesis
Principle: The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[9][10] It involves the condensation of a thioamide with an α-halocarbonyl compound.[11][12] In this protocol, the thioamide intermediate reacts with chloroacetaldehyde, which provides the remaining two carbons of the thiazole ring, followed by cyclization and dehydration to form the aromatic heterocycle.[13][14]
Protocol:
-
Dissolve N-Boc-piperidine-2-carbothioamide (24.4 g, 100 mmol) in ethanol (250 mL) in a round-bottom flask.
-
Add a 50% aqueous solution of chloroacetaldehyde (15.7 g, 100 mmol) dropwise to the solution at room temperature.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 3 hours.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to obtain N-Boc-2-(1,3-thiazol-2-yl)piperidine.
Mechanism Spotlight: Hantzsch Thiazole Synthesisdot
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mcours.net [mcours.net]
- 6. 1-Boc-2-cyanopiperidine synthesis - chemicalbook [chemicalbook.com]
- 7. Lawesson's Reagent [organic-chemistry.org]
- 8. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 9. Thiazole - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
Introduction: Unlocking the Potential of the 2-(1,3-Thiazol-2-yl)piperidine Scaffold
An In-Depth Guide to High-Throughput Screening of 2-(1,3-Thiazol-2-yl)piperidine Libraries for Drug Discovery
The this compound scaffold represents a privileged structure in medicinal chemistry. The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in pharmaceuticals, while the thiazole moiety enhances biological activity.[1] This combined structure serves as a valuable building block for novel therapeutics, particularly those targeting neurological disorders and infectious diseases.[2] To efficiently explore the therapeutic potential of a diverse library of these compounds, high-throughput screening (HTS) is an indispensable methodology.[3][4]
HTS leverages automation, miniaturization, and sensitive detection methods to rapidly test thousands to millions of compounds against specific biological targets.[5][6] This guide provides detailed application notes and validated protocols for screening a this compound library against two of the most important classes of drug targets: G-protein coupled receptors (GPCRs) and enzymes. The methodologies are designed to be robust, reproducible, and adaptable for modern drug discovery laboratories.
The High-Throughput Screening (HTS) Cascade: A Strategic Overview
A successful HTS campaign is not a single experiment but a multi-stage process designed to identify and validate promising "hits" from a large chemical library.[7][8] Each stage serves to increase confidence in the biological activity of selected compounds while systematically eliminating false positives. The overall workflow is a funneling process, starting with a broad primary screen and culminating in a small set of well-characterized, validated hits.
The process begins with assay development, where a biological test is optimized for sensitivity, reproducibility, and compatibility with automated systems.[4] This is followed by a primary screen of the entire library, typically at a single concentration, to identify initial hits. These hits are then subjected to a series of confirmation and secondary assays to verify their activity, determine potency, and rule out assay artifacts, leading to validated hits that can progress to the hit-to-lead stage.[9][10]
Application Note 1: Cell-Based Calcium Flux Assay for GPCR Antagonists
Scientific Rationale
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the target of over 30% of all FDA-approved drugs.[11] Many neurological pathways are modulated by GPCRs, making them a prime target class for the this compound library. Specifically, GPCRs that couple to the Gαq signaling pathway trigger the release of intracellular calcium (Ca²⁺) upon activation.[11][12] This change in Ca²⁺ concentration provides a robust and readily measurable signal for a functional cell-based HTS assay.[13]
This protocol describes a homogeneous (no-wash) fluorescence-based assay to identify antagonists of a Gαq-coupled receptor. Antagonists are compounds that block the action of the natural ligand (agonist) and are of significant therapeutic interest.
Signaling Pathway: Gαq-Mediated Calcium Release
Upon agonist binding, the Gαq-coupled GPCR activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, leading to the release of stored Ca²⁺ into the cytoplasm. This transient increase in intracellular Ca²⁺ is detected by a fluorescent indicator dye.
Quantitative Data: Representative HTS Parameters
| Parameter | Value | Rationale & Expert Insight |
| Cell Line | HEK293 or CHO | Stably expressing the target GPCR. These are robust and easy-to-culture cell lines, ensuring consistency across large screens. |
| Library Conc. | 10 µM | A standard starting concentration for primary screens to balance hit identification with off-target effects. |
| Assay Format | 384-well black, clear-bottom | Black walls minimize well-to-well crosstalk and background fluorescence, while the clear bottom is necessary for bottom-reading fluorescence plate readers.[14] |
| Assay Volume | 40 µL | Miniaturization reduces the consumption of costly reagents and valuable library compounds.[14] |
| Agonist Conc. | EC₈₀ | Using the agonist concentration that elicits 80% of the maximal response provides a large signal window for detecting inhibitory activity. |
| Primary Hit Rate | ~1% | A typical hit rate for a primary screen. Rates >3-5% may suggest systemic assay problems or a promiscuous library. |
| Z'-Factor | > 0.5 | This statistical parameter validates the quality of the assay. A value > 0.5 indicates a large separation between positive and negative controls, making the assay robust for HTS.[15] |
Experimental Protocol: Calcium Flux HTS Assay
This protocol outlines a fluorescence-based calcium flux assay in a 384-well format to identify antagonists of a target GPCR.
Materials and Reagents:
-
HEK293 cell line stably expressing the target Gαq-coupled GPCR.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-8 AM or Calcium-6 AM).
-
Probenecid: An anion-exchange transport inhibitor used to prevent the leakage of the dye from the cells.
-
Target-specific agonist (e.g., Serotonin for the 5-HT2A receptor).
-
This compound library (e.g., 10 mM stock in DMSO).
-
384-well black, clear-bottom microplates.
-
Automated liquid handling system.
-
Fluorescence plate reader with kinetic reading capability and automated injector (e.g., FLIPR Tetra).[12]
Step-by-Step Methodology:
-
Cell Plating:
-
Culture cells to 80-90% confluency.
-
Harvest the cells and resuspend them in assay buffer at a determined optimal density (e.g., 10,000 cells/well).
-
Dispense 20 µL of the cell suspension into each well of the 384-well plate.
-
-
Dye Loading:
-
Prepare a 2X working solution of the calcium-sensitive dye in assay buffer containing probenecid.
-
Add 20 µL of the dye solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark. Causality: This two-step incubation ensures complete de-esterification of the AM ester dye by intracellular esterases, trapping the fluorescent indicator inside the cells.
-
-
Compound Addition (Antagonist Mode):
-
Using an automated liquid handler, transfer a small volume (e.g., 40 nL) of the library compounds from the source plate to the assay plate to achieve a final concentration of 10 µM.
-
Include positive controls (known antagonist) and negative controls (DMSO vehicle).
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Data Acquisition:
-
Place the assay plate into the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's integrated liquid handler to inject a pre-determined EC₈₀ concentration of the agonist into all wells.
-
Immediately continue kinetic fluorescence reading for 60-120 seconds to capture the calcium flux signal.
-
-
Data Analysis:
-
Calculate the response for each well (e.g., maximum - minimum fluorescence).
-
Normalize the data to the controls on each plate: % Inhibition = 100 * (1 - (Test Compound - Positive Control) / (Negative Control - Positive Control)).
-
Identify primary hits as compounds exceeding a defined inhibition threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
-
Application Note 2: Biochemical Assays for Enzyme Inhibitors
Scientific Rationale
Enzymes are critical catalysts for countless biological reactions and are a major class of therapeutic targets.[16] Biochemical assays, which use purified proteins, provide a direct, controlled system to identify compounds from the this compound library that inhibit enzyme function.[17] These cell-free assays are less complex than cell-based screens and are ideal for understanding direct molecular interactions and establishing structure-activity relationships (SAR).[18]
We present two powerful, homogeneous assay formats suitable for HTS: Fluorescence Polarization (FP) for binding interactions and AlphaLISA® for a broad range of applications.
Assay Principle 1: Fluorescence Polarization (FP) Competition Assay
FP is a robust technique for measuring protein-ligand binding in solution.[19][20] The principle is based on the rotational speed of molecules. A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution and emits depolarized light when excited with polarized light. When bound to a much larger protein, the complex tumbles slowly, and the emitted light remains highly polarized. Library compounds that bind to the protein will compete with and displace the fluorescent tracer, causing a decrease in polarization.[21]
Protocol: FP Competition Assay for an Enzyme Target
Materials and Reagents:
-
Purified target enzyme.
-
Fluorescently labeled tracer (a known ligand for the enzyme).
-
FP Assay Buffer (e.g., PBS with 0.01% Tween-20).
-
384-well black, low-volume microplates.
-
Plate reader capable of measuring fluorescence polarization.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Determine the dissociation constant (Kd) of the tracer for the enzyme via saturation binding experiments.
-
Prepare a 2X solution of the enzyme at a concentration approximately equal to the Kd.
-
Prepare a 2X solution of the tracer at a low nanomolar concentration (e.g., 1-5 nM).
-
-
Assay Procedure:
-
Dispense 10 µL of the 2X enzyme solution into the wells.
-
Add 50 nL of library compounds (or controls) to the wells.
-
Add 10 µL of the 2X tracer solution to initiate the binding reaction.
-
Incubate for a pre-determined time (e.g., 60 minutes) at room temperature, protected from light. Causality: The incubation allows the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Identify hits as compounds that cause a significant decrease in the polarization signal compared to DMSO controls.
-
Assay Principle 2: AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a highly sensitive, no-wash, bead-based technology used to study biomolecular interactions.[22] The assay relies on two types of beads: Donor beads and Acceptor beads. When a biological interaction brings the beads into close proximity (typically <200 nm), excitation of the Donor bead at 680 nm produces singlet oxygen, which diffuses to a nearby Acceptor bead, triggering a chemiluminescent signal that emits light at 615 nm.[23][24] An inhibitor from the library will disrupt this interaction, leading to a loss of signal.
Protocol: AlphaLISA® Assay for a Kinase Inhibitor
Materials and Reagents:
-
Purified, biotinylated kinase.
-
Tagged substrate (e.g., with a FLAG or HIS tag).
-
Streptavidin-coated Donor beads.
-
Anti-tag antibody-conjugated Acceptor beads (e.g., Anti-FLAG Acceptor beads).
-
AlphaLISA Kinase Buffer.
-
ATP.
-
384-well white, opaque microplates (e.g., ProxiPlate).
Step-by-Step Methodology:
-
Kinase Reaction:
-
Add 2.5 µL of kinase solution to the wells.
-
Add 50 nL of library compounds.
-
Add 2.5 µL of the tagged substrate.
-
To initiate the reaction, add 5 µL of ATP solution at a concentration near its K_m. Causality: Using ATP at its K_m makes the assay more sensitive to competitive inhibitors.[16][18]
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a mix of Streptavidin-Donor beads and Anti-FLAG-Acceptor beads in AlphaLISA buffer. Expert Insight: This step should be performed under subdued light, as Donor beads are light-sensitive.[22]
-
Add 10 µL of the bead mixture to stop the enzymatic reaction and initiate detection.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible reader.
-
-
Data Analysis:
-
Identify hits as compounds that cause a significant decrease in the luminescent signal.
-
Hit Validation and Triage: Ensuring Data Integrity
Identifying a "hit" in a primary screen is only the beginning.[25] A rigorous validation process is crucial to eliminate false positives and prioritize the most promising compounds for further study.[26]
-
Hit Confirmation: Re-test all primary hits, preferably from a freshly prepared sample, in the same assay to confirm activity.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically 8-10 points) to determine their potency (IC₅₀ or EC₅₀).[16]
-
Counter and Orthogonal Assays: These are essential for filtering out artifacts.
-
Counter-screens are designed to identify compounds that interfere with the assay technology itself (e.g., auto-fluorescent compounds in a fluorescence assay).[9]
-
Orthogonal assays use a different detection method to confirm the biological activity, ensuring the hit is not an artifact of the primary assay format. For example, a hit from an FP binding assay could be confirmed using an enzymatic activity assay.
-
Conclusion
The this compound library holds significant promise for the discovery of novel therapeutics. By employing robust, well-validated HTS assays such as the cell-based calcium flux assay for GPCRs and biochemical FP or AlphaLISA assays for enzymes, researchers can efficiently screen these libraries to identify high-quality starting points for drug discovery programs. The key to success lies not only in the execution of these protocols but also in a deep understanding of the scientific principles behind them and a commitment to rigorous data analysis and hit validation.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. news-medical.net [news-medical.net]
- 4. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 5. High-throughput screening - Wikipedia [en.wikipedia.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. High throughput screening (HTS). Biological screening. [chemdiv.com]
- 11. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.jp [genscript.jp]
- 13. agilent.com [agilent.com]
- 14. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 18. m.youtube.com [m.youtube.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. revvity.com [revvity.com]
- 23. researchgate.net [researchgate.net]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 26. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Application Notes & Protocols: A Guide to Target Identification Using 2-(1,3-Thiazol-2-yl)piperidine as a Novel Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
Small-molecule chemical probes are indispensable tools for elucidating protein function and validating novel drug targets.[1] This guide provides a comprehensive framework for the use of a novel compound, 2-(1,3-Thiazol-2-yl)piperidine, as a chemical probe for target identification. Due to the limited public data on the specific biological targets of this molecule, these notes are designed to serve as a roadmap for researchers embarking on the characterization and application of new chemical entities. We will detail the principles of chemical probe-based target discovery, provide step-by-step protocols for probe derivatization and two gold-standard target identification techniques—Affinity Purification-Mass Spectrometry (AP-MS) and Cellular Thermal Shift Assay (CETSA)—and offer insights into data interpretation and target validation.
Introduction: The Role of Chemical Probes in Target Discovery
A chemical probe is a small molecule designed with high potency and selectivity for a specific protein target, or a small number of targets, enabling the modulation of protein function in biological systems.[2] Unlike drugs, which are optimized for therapeutic efficacy and safety, chemical probes are tailored for research applications to test biological hypotheses and validate targets.[1] The thiazole and piperidine moieties are prevalent in medicinally active compounds, suggesting that this compound has the potential to interact with biologically relevant targets.[3][4] The journey from a bioactive small molecule to a validated chemical probe requires rigorous characterization of its target engagement, selectivity, and mechanism of action. These application notes will guide the user through this process, transforming a novel compound into a powerful tool for biological discovery.
Principle of the Method: A Multi-pronged Approach to Target Identification
Identifying the cellular targets of a small molecule is a critical step in understanding its biological effects. This guide focuses on two complementary, state-of-the-art methods for target identification:
-
Affinity Purification-Mass Spectrometry (AP-MS): This technique relies on the immobilization of a derivatized version of the chemical probe (the "bait") on a solid support to capture its interacting proteins (the "prey") from a cell lysate.[5][6] The captured proteins are then identified by mass spectrometry, providing a snapshot of the potential binding partners.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a biophysical method that measures the thermal stability of proteins in their native cellular environment.[7][8] The principle is that ligand binding often stabilizes a protein, leading to an increase in its melting temperature.[9] By comparing the melting curves of proteins in the presence and absence of the chemical probe, direct target engagement can be confirmed and quantified.[10]
These methods, when used in conjunction, provide a robust platform for identifying and validating the targets of a novel chemical probe.
Figure 1: Overall workflow for target identification using a novel chemical probe.
Protocols
Protocol 1: Synthesis of an Affinity-Tagged this compound Probe
To perform AP-MS, the chemical probe must be modified with a linker and an affinity tag (e.g., biotin) to enable its immobilization. This protocol provides a plausible synthetic route based on the Hantzsch thiazole synthesis, a classic method for forming the thiazole ring.[11][12] This example assumes the synthesis of a derivative with a linker attached to the piperidine nitrogen.
Materials:
-
Piperidine-4-carboxylic acid
-
Thionyl chloride
-
Ammonia solution
-
Lawesson's reagent
-
2-Bromo-1-(4-bromophenyl)ethan-1-one
-
Biotin-PEG-amine linker
-
DIPEA (N,N-Diisopropylethylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous solvents (DMF, Dichloromethane)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Synthesis of Piperidine-4-carbothioamide:
-
Protect the piperidine nitrogen of piperidine-4-carboxylic acid with a suitable protecting group (e.g., Boc).
-
Convert the carboxylic acid to the corresponding amide by reaction with thionyl chloride followed by ammonia.
-
Thionate the amide using Lawesson's reagent in refluxing toluene to yield the thioamide.
-
-
Hantzsch Thiazole Synthesis:
-
React the protected piperidine-4-carbothioamide with 2-bromo-1-(4-bromophenyl)ethan-1-one in ethanol under reflux to form the thiazole ring.[13]
-
The bromophenyl group will serve as a handle for later attachment of the linker.
-
-
Linker Conjugation:
-
Deprotect the piperidine nitrogen.
-
Couple the biotin-PEG-amine linker to the piperidine nitrogen using a peptide coupling reagent such as HATU in the presence of DIPEA in anhydrous DMF.
-
-
Purification and Characterization:
-
Purify the final biotinylated probe by flash column chromatography on silica gel.
-
Characterize the structure and purity of the final compound by NMR spectroscopy and mass spectrometry.
-
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS)
This protocol outlines the general steps for using the newly synthesized affinity probe to identify interacting proteins from a cell lysate.
Materials:
-
Biotinylated this compound probe
-
Streptavidin-coated magnetic beads
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffers (e.g., PBS with varying concentrations of salt and detergent)
-
Elution buffer (e.g., high concentration of biotin or a denaturing buffer)
-
Mass spectrometry-grade trypsin
-
Reagents for sample preparation for mass spectrometry (e.g., DTT, iodoacetamide, formic acid)
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to ~80-90% confluency.
-
Lyse the cells on ice using a suitable lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Probe Immobilization and Incubation:
-
Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize the probe.
-
Wash the beads to remove any unbound probe.
-
Incubate the probe-coated beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a competitive elution with excess free biotin or by denaturation with a buffer containing SDS and boiling.
-
-
Sample Preparation for Mass Spectrometry:
-
Reduce and alkylate the eluted proteins.
-
Perform in-solution or on-bead tryptic digestion to generate peptides.
-
Desalt the peptides using a C18 StageTip.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a data-dependent acquisition method to fragment the most abundant peptides.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to perform CETSA to validate the target engagement of the unmodified this compound in intact cells.
Materials:
-
This compound
-
Cell line of interest
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., PBS with protease inhibitors and freeze-thaw cycles)
-
Antibodies for the protein of interest (for Western blotting)
-
Standard equipment for cell culture, PCR, and Western blotting
Procedure:
-
Cell Treatment:
-
Seed cells and grow to the desired confluency.
-
Treat the cells with the chemical probe at various concentrations or with a vehicle control (e.g., DMSO) for a defined period.
-
-
Heating Step:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for 3 minutes using a PCR machine.
-
Cool the samples to room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Protein Detection:
-
Analyze the soluble protein fractions by Western blotting using an antibody specific to the putative target protein identified from AP-MS.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
Data Analysis and Interpretation
AP-MS Data:
-
The raw mass spectrometry data should be searched against a protein database to identify the proteins in the sample.
-
Use a label-free quantification method to determine the relative abundance of each protein in the probe-treated sample compared to a control (e.g., beads with a non-biotinylated probe or an inactive analog).
-
Potential binding partners will be those proteins that are significantly enriched in the probe-treated sample.
| Parameter | Expected Value/Range | Significance |
| Fold Change (Probe/Control) | > 2 | Indicates specific enrichment |
| p-value | < 0.05 | Statistical significance of enrichment |
| Unique Peptides | ≥ 2 | Confidence in protein identification |
CETSA Data:
-
Plot the percentage of soluble protein as a function of temperature for both the probe-treated and vehicle-treated samples.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition.
-
A positive shift in the Tm in the presence of the probe indicates target stabilization and therefore, direct engagement.
Target Validation: The Next Frontier
The list of candidate targets generated from AP-MS and confirmed by CETSA must be further validated using orthogonal assays. This is a critical step to ensure that the observed phenotype is a direct result of the probe's interaction with the identified target.
Figure 2: Workflow for the validation of candidate targets.
Recommended Validation Strategies:
-
In Vitro Binding Assays: Use purified protein and the chemical probe in biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure binding affinity.
-
Enzymatic Assays: If the identified target is an enzyme, test the ability of the probe to modulate its activity in a purified system.
-
Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out the target protein in cells. If the cellular phenotype induced by the probe is rescued or mimicked by these genetic perturbations, it provides strong evidence for on-target activity.
-
Inactive Control Compound: Synthesize a structurally similar analog of the probe that is predicted to be inactive. This compound should not engage the target in CETSA and should not elicit the same cellular phenotype, serving as a crucial negative control.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| AP-MS: High background of non-specific proteins | Insufficient washing, sticky probe or beads | Increase stringency of wash buffers (higher salt, more detergent). Pre-clear lysate with unconjugated beads. |
| AP-MS: No enrichment of specific proteins | Probe is not binding to targets, linker is interfering | Confirm probe activity in a cellular assay. Synthesize a probe with a different linker length or attachment point. |
| CETSA: No thermal shift observed | Probe does not bind or does not stabilize the target | Increase probe concentration. Confirm target engagement with an orthogonal method. The probe may be an allosteric modulator that doesn't affect thermal stability. |
| CETSA: High variability between replicates | Inconsistent heating/cooling, cell handling | Ensure uniform heating of all samples. Be consistent with cell harvesting and lysis procedures. |
Conclusion
The journey of characterizing a novel small molecule like this compound as a chemical probe is a meticulous but rewarding process. By employing a multi-faceted approach that combines chemical synthesis, advanced proteomics, and rigorous biophysical and biological validation, researchers can uncover new protein functions and identify promising therapeutic targets. This guide provides the foundational principles and detailed protocols to empower scientists in this exciting area of chemical biology.
References
- 1. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 2. scribd.com [scribd.com]
- 3. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. synarchive.com [synarchive.com]
- 11. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Advanced Formulation Strategies for Enhancing the Oral Bioavailability of 2-(1,3-Thiazol-2-yl)piperidine and Analogues
Executive Summary: The Formulation Challenge
2-(1,3-Thiazol-2-yl)piperidine represents a common scaffold in medicinal chemistry. Based on its structure—a weakly basic piperidine moiety coupled with a heterocyclic thiazole ring—it is anticipated to exhibit physicochemical properties characteristic of a Biopharmaceutics Classification System (BCS) Class II or IV compound. The primary obstacle to achieving adequate oral bioavailability for such molecules is their poor aqueous solubility, particularly in the neutral to alkaline environment of the small intestine where the majority of drug absorption occurs. This document provides a detailed, science-driven framework for systematically evaluating and developing robust formulations to overcome these challenges. We will move beyond mere protocol recitation to explain the strategic rationale behind each step, ensuring a self-validating and adaptable workflow.
Foundational Strategy: Physicochemical Characterization
A successful formulation strategy is built upon a thorough understanding of the active pharmaceutical ingredient (API). Before selecting a formulation approach, a comprehensive pre-formulation assessment is mandatory.
Protocol 2.1: Essential Pre-formulation Assessment
-
pH-Solubility Profiling:
-
Accurately weigh 5-10 mg of the API into separate vials.
-
Add a series of buffered solutions (e.g., pH 1.2, 2.5, 4.5, 6.8, 7.4) to achieve a supersaturated state.
-
Equilibrate the samples for 24-48 hours at a controlled temperature (e.g., 25°C or 37°C) with constant agitation.
-
Filter the samples through a 0.22 µm filter (use low-binding materials like PVDF).
-
Quantify the dissolved API concentration using a validated HPLC-UV method.
-
Causality: This profile is the single most critical dataset. For a weakly basic compound like our model, you expect significantly higher solubility at low pH. The steepness of the solubility drop as pH increases dictates the risk of in vivo precipitation upon transition from the stomach to the intestine.
-
-
LogP/LogD Determination:
-
Perform a shake-flask method or use a validated in silico prediction tool.
-
For LogD, measure the partition coefficient at pH 5.0, 6.8, and 7.4.
-
Causality: This value predicts the compound's lipophilicity and potential for membrane permeation. A LogP between 1 and 5 is generally favorable for passive diffusion, but high lipophilicity (LogP > 5) can lead to issues like lymphatic absorption or entrapment in lipid bilayers.
-
-
Solid-State Characterization:
-
Utilize Differential Scanning Calorimetry (DSC) to determine the melting point and assess crystallinity.
-
Employ X-Ray Powder Diffraction (XRPD) to identify the crystalline form (polymorphs).
-
Use Thermogravimetric Analysis (TGA) to assess thermal stability and solvation states.
-
Causality: The crystalline form of an API has a profound impact on its solubility and dissolution rate. An amorphous form is thermodynamically less stable but kinetically more soluble, an attribute we can exploit in formulation design.
-
Table 1: Hypothetical Pre-formulation Data for this compound
| Parameter | Value | Implication for Formulation |
| pKa (Piperidine) | ~9.2 | Weakly basic; ionized in the stomach, unionized in the intestine. |
| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL | Very low solubility limits dissolution and absorption. |
| Aqueous Solubility (pH 1.2) | 5.5 mg/mL | High solubility in the stomach; high risk of precipitation in the intestine. |
| LogP | 3.1 | Good intrinsic permeability, but absorption is limited by solubility (BCS Class II). |
| Melting Point | 185°C | High melting point suggests a stable crystal lattice, making solubilization difficult. |
Formulation Strategy Selection: A Logic-Driven Workflow
Based on the pre-formulation data, the primary goal is to enhance the dissolution rate and maintain a supersaturated concentration of the API at the site of absorption. The following workflow outlines a decision-making process for selecting the most promising formulation strategy.
Diagram 1: Formulation Strategy Decision Tree
Application Notes and Protocols for Radiolabeling of 2-(1,3-Thiazol-2-yl)piperidine for PET Imaging Studies
Foreword: Enabling Precision in Neuroimaging
The development of novel radiotracers for Positron Emission Tomography (PET) is a cornerstone of advancing our understanding of complex biological processes in vivo.[1][2][3][4][5] The 2-(1,3-thiazol-2-yl)piperidine scaffold represents a promising pharmacophore for targeting various central nervous system (CNS) receptors and enzymes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the radiolabeling of this specific heterocyclic structure for PET imaging applications. As a Senior Application Scientist, the following protocols are designed with an emphasis on scientific integrity, reproducibility, and a deep understanding of the underlying radiochemical principles. We will explore a plausible and robust radiolabeling strategy, from precursor design to final quality control, empowering research teams to confidently produce this novel tracer for preclinical evaluation.[6][7]
Strategic Considerations for Radiolabeling
The choice of radionuclide is a critical first step in the development of a new PET tracer.[5] Both Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) are common choices, each with distinct advantages and disadvantages.[8][9][10]
| Feature | Carbon-11 (¹¹C) | Fluorine-18 (¹⁸F) |
| Half-life | 20.4 minutes[8][11] | 109.8 minutes[9][10] |
| Labeling Chemistry | Typically methylation, carboxylation, or carbonylation.[8][12][13] | Nucleophilic or electrophilic fluorination.[9][10][14] |
| Impact on Molecule | Minimal, as it replaces a native carbon atom.[15] | Can alter the pharmacological properties of the parent molecule. |
| Production & Distribution | Requires an on-site cyclotron. | Can be produced at a central location and distributed. |
| Imaging Time | Suitable for imaging rapid biological processes. | Allows for longer imaging protocols and better statistics. |
For the initial development and preclinical evaluation of a novel tracer like this compound, Carbon-11 is the recommended radionuclide . The primary advantage is the ability to label the molecule without altering its chemical structure, thus preserving its inherent biological activity.[15] The short half-life necessitates rapid and efficient synthesis, which is well-suited for automated radiochemistry platforms.[16][17]
Proposed Radiolabeling Strategy: ¹¹C-Methylation
A common and highly effective method for incorporating Carbon-11 is through methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[13] This strategy requires a precursor molecule with a suitable nucleophilic site for the methylation reaction. For this compound, the piperidine nitrogen is an ideal candidate for N-methylation.
Proposed Precursor: this compound
Radiolabeling Agent: [¹¹C]Methyl Iodide ([¹¹C]CH₃I)
Product: [¹¹C]1-Methyl-2-(1,3-thiazol-2-yl)piperidine
This approach is synthetically straightforward and leverages well-established ¹¹C-methylation chemistry.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis, purification, and quality control of [¹¹C]1-methyl-2-(1,3-thiazol-2-yl)piperidine. These protocols are designed for implementation on a commercially available automated synthesis module.[1][16][18]
Production of [¹¹C]Methyl Iodide
[¹¹C]Methyl iodide is typically produced from cyclotron-produced [¹¹C]CO₂.[13] The process involves the reduction of [¹¹C]CO₂ to [¹¹C]CH₄, followed by gas-phase iodination.
References
- 1. Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Tracers and Radionuclides in PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Tracers and Radionuclides in PET Imaging | Radiology Key [radiologykey.com]
- 4. The Medical Applications of Novel PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. research.rug.nl [research.rug.nl]
- 7. itnonline.com [itnonline.com]
- 8. Carbon-11 from CO2 Built Directly into Heterocycles - ChemistryViews [chemistryviews.org]
- 9. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Silicon compounds in carbon-11 radiochemistry: present use and future perspectives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01202A [pubs.rsc.org]
- 12. Construction of internally labeled 11C nitrogenous heterocycles - American Chemical Society [acs.digitellinc.com]
- 13. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Automated synthesis of PET tracers [fz-juelich.de]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
Unlocking the Therapeutic Potential of 2-(1,3-Thiazol-2-yl)piperidine Compounds: A Guide to Antimicrobial and Antifungal Applications
Introduction: The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Among these, the 2-(1,3-Thiazol-2-yl)piperidine framework has emerged as a promising pharmacophore. This heterocyclic structure combines the well-established antimicrobial properties of the thiazole ring with the versatile and modifiable piperidine moiety. This guide provides an in-depth exploration of the antimicrobial and antifungal applications of this compound class, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
Mechanistic Insights and Therapeutic Rationale
The antimicrobial and antifungal activity of this compound derivatives is believed to stem from the synergistic interplay between the thiazole and piperidine rings. The thiazole nucleus is a key feature in many established antimicrobial agents and is known to interact with various biological targets. Molecular docking studies on related thiazole-containing compounds suggest potential mechanisms of action, including the inhibition of essential bacterial enzymes like E. coli MurB, which is involved in peptidoglycan biosynthesis[1]. In fungal pathogens, a possible target is the lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane[1].
The piperidine ring, on the other hand, can influence the compound's physicochemical properties, such as solubility and membrane permeability, and provides a scaffold for further chemical modifications to optimize potency and selectivity. The strategic combination of these two heterocyclic systems offers a promising avenue for the development of new anti-infective agents.
In Vitro Evaluation of Antimicrobial and Antifungal Activity
A critical step in the evaluation of novel antimicrobial agents is the determination of their in vitro efficacy against a panel of relevant microbial strains. This section provides detailed protocols for assessing the antimicrobial and antifungal activity of this compound compounds.
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique for determining MIC values.
Protocol: Broth Microdilution MIC Assay
Materials:
-
Test compound (this compound derivative) stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates (round-bottom recommended)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial or fungal inoculum, adjusted to the appropriate concentration (typically 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi)
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth medium only)
-
Solvent control (broth with the same concentration of the solvent used for the test compound)
-
Multichannel pipette
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the 96-well plate.
-
Add 100 µL of sterile broth to all wells.
-
Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first well of a row.
-
Mix thoroughly by pipetting up and down.
-
Transfer 100 µL from the first well to the second well, and continue this serial dilution across the plate, discarding the final 100 µL from the last well.
-
-
Prepare the microbial inoculum in the appropriate broth to the standardized concentration.
-
Add 100 µL of the prepared inoculum to each well containing the test compound dilutions, the positive control, and the growth control wells. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Determination of Minimum Fungicidal/Bactericidal Concentration (MFC/MBC)
The Minimum Fungicidal Concentration (MFC) or Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial microbial inoculum. This assay is performed as a follow-up to the MIC test to determine if a compound is microbistatic (inhibits growth) or microbicidal (kills the organism).
Protocol: MFC/MBC Determination
Materials:
-
96-well plate from the completed MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile pipette tips or a multi-pronged inoculator
Procedure:
-
Following the MIC determination, select the wells showing no visible growth (i.e., at and above the MIC).
-
From each of these clear wells, and from the growth control well, take a small aliquot (e.g., 10-20 µL) and subculture it onto a fresh agar plate.
-
Streak the aliquot evenly across a section of the agar plate.
-
Incubate the agar plates at the appropriate temperature and duration until growth is clearly visible in the growth control subculture.
-
The MFC/MBC is the lowest concentration of the compound that results in no growth or a significant reduction in the number of colonies (typically ≥99.9% killing) compared to the initial inoculum count.
Evaluation of Cytotoxicity
A crucial aspect of drug development is to ensure that the antimicrobial compound is not toxic to host cells at therapeutically relevant concentrations. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol: MTT Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., Vero, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
The next day, remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (medium with the same concentration of solvent as the test compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.
Workflow for MTT Cytotoxicity Assay:
Caption: Workflow for MTT cytotoxicity assay.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for the parent this compound is limited in publicly available literature, studies on related, more complex derivatives provide valuable insights for guiding future drug discovery efforts. For instance, in a series of N-(benzhydryl/thiazol-2-yl)-2-(piperidin-1-yl) acetamide derivatives, a compound bearing a benzhydryl and a 4-methylpiperidin-1-yl moiety was found to be the most effective against Candida albicans[2]. Another study on 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides revealed that certain substitutions were more potent against methicillin-resistant Staphylococcus aureus (MRSA) than the reference drug ampicillin[1]. These findings suggest that modifications at the piperidine nitrogen and substitutions on other parts of the scaffold can significantly impact the antimicrobial and antifungal potency and spectrum.
Data Presentation and Interpretation
To facilitate the comparison and interpretation of experimental results, all quantitative data should be summarized in a clear and structured format.
Table 1: Hypothetical Antimicrobial and Antifungal Activity of this compound Derivatives
| Compound ID | R-group on Piperidine-N | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| TZP-01 | H | 64 | >128 | 32 |
| TZP-02 | -CH3 | 32 | 128 | 16 |
| TZP-03 | -CH2Ph | 16 | 64 | 8 |
| Ciprofloxacin | N/A | 0.5 | 0.015 | N/A |
| Fluconazole | N/A | N/A | N/A | 2 |
Table 2: Hypothetical Cytotoxicity of this compound Derivatives
| Compound ID | IC50 (µM) on Vero cells | Selectivity Index (S. aureus) | Selectivity Index (C. albicans) |
| TZP-01 | >100 | >1.56 | >3.13 |
| TZP-02 | 85 | 2.66 | 5.31 |
| TZP-03 | 50 | 3.13 | 6.25 |
| Doxorubicin | 1.2 | N/A | N/A |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual experimental values must be determined.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial and antifungal agents. The synthetic accessibility of this core structure allows for extensive chemical modifications to explore the structure-activity relationships and optimize the therapeutic properties. Future research should focus on synthesizing and evaluating a library of derivatives to identify compounds with potent and broad-spectrum activity, low cytotoxicity, and favorable pharmacokinetic profiles. Further mechanistic studies are also warranted to elucidate the precise molecular targets of these compounds, which will aid in rational drug design and the development of the next generation of anti-infective therapies.
References
Synthesis of 2-(1,3-Thiazol-2-yl)piperidine for anti-tubercular activity.
Application Note & Protocol
Topic: Synthesis and Anti-Tubercular Evaluation of 2-(1,3-Thiazol-2-yl)piperidine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the urgent development of novel therapeutics.[1] Thiazole-containing compounds have emerged as a promising class of heterocyclic scaffolds, exhibiting potent anti-tubercular activity by targeting essential mycobacterial enzymes.[1][2] This document provides a comprehensive guide for the synthesis, purification, and characterization of a novel candidate, this compound. Furthermore, it details a robust, step-by-step protocol for evaluating its in vitro anti-tubercular efficacy using the widely adopted Microplate Alamar Blue Assay (MABA). This guide is intended to provide researchers with the foundational methodology to synthesize and assess this class of compounds in a drug discovery pipeline.
Part 1: Synthesis and Characterization of this compound
Scientific Rationale and Synthetic Strategy
The synthesis of the target compound, this compound, is achieved via a nucleophilic aromatic substitution reaction. This well-established and efficient method involves the coupling of commercially available 2-bromothiazole with piperidine. Piperidine acts as a nucleophile, displacing the bromide on the electron-deficient thiazole ring. The thiazole ring is an important pharmacophore in medicinal chemistry, and its combination with a piperidine moiety is a common strategy to enhance solubility and modulate pharmacokinetic properties.[3] The Hantzsch thiazole synthesis, a classic method involving the reaction of α-haloketones with thioamides, serves as the foundational chemistry for creating the thiazole core itself, though for this protocol, we utilize a pre-formed thiazole starting material for a more direct route.[4][5][6]
Experimental Protocol: Synthesis
This protocol details the synthesis on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents:
-
2-Bromothiazole (1.64 g, 10 mmol)
-
Piperidine (1.70 g, 20 mmol, 2 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20 mmol)
-
Acetonitrile (CH₃CN), anhydrous (50 mL)
-
Ethyl acetate (EtOAc) for extraction and chromatography
-
Hexane for chromatography
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (230-400 mesh)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromothiazole (10 mmol), piperidine (20 mmol), and anhydrous potassium carbonate (20 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of ethyl acetate. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. d. Dissolve the resulting crude oil in ethyl acetate (50 mL) and transfer it to a separatory funnel. e. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL). f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc) to isolate the pure this compound.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product as a pale yellow oil. Determine the final yield.
Workflow for Synthesis and Purification
Caption: Synthetic and purification workflow for this compound.
Characterization
The identity and purity of the synthesized compound must be confirmed by spectroscopic methods.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the thiazole ring protons (typically δ 6.5-7.5 ppm) and distinct signals for the piperidine ring protons (typically δ 1.5-3.5 ppm). |
| ¹³C NMR | Resonances for the carbon atoms of both the thiazole and piperidine rings. The carbon atom at the junction (C2 of piperidine) will show a characteristic shift. |
| FT-IR (cm⁻¹) | Characteristic peaks for C-H stretching (aliphatic and aromatic), C=N and C=C stretching of the thiazole ring, and C-N stretching. |
| Mass Spec (MS) | The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₈H₁₂N₂S (168.26 g/mol ). |
Part 2: In Vitro Anti-Tubercular Activity Protocol
Principle of the Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay used to determine the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.[7] The assay uses the redox indicator Alamar Blue (resazurin). Metabolically active, viable bacteria reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.[7] Therefore, a blue color in the well indicates bacterial inhibition (bacteriostatic or bactericidal activity), while a pink color signifies bacterial growth. The MIC is defined as the lowest concentration of the drug that prevents this color change.[7][8]
Detailed Protocol: MABA
Safety Precaution: All work with live M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.
Materials and Reagents:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 Broth, supplemented with 0.2% (v/v) glycerol and 10% (v/v) OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
Sterile 96-well microplates (flat bottom)
-
Test Compound: this compound, stock solution in DMSO
-
Control Drugs: Isoniazid and Rifampicin, stock solutions in DMSO
-
Alamar Blue reagent
-
Sterile Saline with Tween 80 (0.05%)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
Inoculum Preparation: a. Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.5-0.8).[7] b. Homogenize the culture by vortexing with glass beads to break up clumps.[9] c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using sterile saline with Tween 80.[9] d. Dilute this suspension 1:25 in 7H9 broth to achieve the final inoculum concentration.
-
Plate Setup: a. Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate. b. Create a 2-fold serial dilution of the test compound and control drugs directly in the plate. Add 100 µL of the highest drug concentration (e.g., 256 µg/mL) to the first well of a row and serially transfer 100 µL across the plate. Discard the final 100 µL. c. The final drug concentration range will typically be from 128 µg/mL to 0.125 µg/mL. d. Include a drug-free well as a growth control and a media-only well as a sterility control. Ensure the final DMSO concentration is ≤1% in all wells.[7]
-
Inoculation: a. Add 100 µL of the prepared mycobacterial inoculum (from Step 1d) to all wells except the sterility control. The final volume in each well will be 200 µL.
-
Incubation: a. Seal the plate with a plate sealer or place it in a humidified, sealable bag. b. Incubate the plate at 37°C for 5-7 days.
-
Reading the Results: a. After the initial incubation, add 30 µL of Alamar Blue reagent to each well. b. Re-incubate the plate for another 24 hours.[7] c. Visually inspect the plate. The MIC is the lowest drug concentration that remains blue. The growth control well should be pink. Results can also be read using a fluorometer or spectrophotometer.
Data Presentation and Interpretation
The results should be recorded in a clear, tabular format.
| Compound | MIC (µg/mL) | Interpretation |
| This compound | [Experimental Value] | - |
| Isoniazid (Control) | 0.025 - 0.1 | Active |
| Rifampicin (Control) | 0.05 - 0.2 | Active |
Note: Control MIC values are typical ranges and should be validated in-house.
Workflow for MIC Determination
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Part 3: Scientific Context and Future Directions
Potential Mechanism of Action
Thiazole-based anti-tubercular agents have been shown to inhibit various essential processes in M. tuberculosis. While the exact target for this compound would require experimental validation, plausible mechanisms based on existing literature include the inhibition of enzymes crucial for cell wall synthesis or DNA replication.[1][10] For instance, some thiazole derivatives have been shown to interact with the thymidylate synthase ThyX, an enzyme essential for DNA synthesis in M. tuberculosis.[11][12]
Caption: Potential mechanism of action via enzyme inhibition.
Recommended Follow-up Studies
-
Cytotoxicity Assays: Evaluate the compound's toxicity against mammalian cell lines (e.g., Vero, HepG2) to determine its selectivity index (SI = Cytotoxicity IC₅₀ / Anti-TB MIC). A high SI is desirable for a drug candidate.
-
Molecular Docking: Perform in silico docking studies to predict the binding affinity and interaction patterns of the compound with potential mycobacterial targets.[11][12]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to explore how structural modifications to the thiazole or piperidine rings impact anti-tubercular activity and cytotoxicity.[2][11]
-
In Vivo Efficacy: If a compound shows high potency and low toxicity, its efficacy should be evaluated in an appropriate animal model of tuberculosis (e.g., mouse or guinea pig).
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Thiazole - A promising scaffold for antituberculosis agents and structure-activity relationships studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. kthmcollege.ac.in [kthmcollege.ac.in]
- 12. Synthesis, Biological and Molecular Docking Studies of Thiazole-Thiadiazole derivatives as potential Anti-Tuberculosis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Evaluation of 2-(1,3-Thiazol-2-yl)piperidine as a Novel Anti-Inflammatory Agent
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Investigating Novel Heterocyclic Scaffolds
The global burden of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis, necessitates a continuous search for novel, safer, and more effective anti-inflammatory agents. While existing therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and biologics, are cornerstones of treatment, they are often associated with significant side effects. Heterocyclic compounds, which form the backbone of many established drugs, represent a promising avenue for new therapeutic development.
The 2-(1,3-Thiazol-2-yl)piperidine scaffold is a compelling candidate for investigation. It combines two pharmacologically significant moieties:
-
Thiazole Ring: A five-membered heterocycle present in numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] Thiazole derivatives have been shown to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[1][5]
-
Piperidine Ring: A six-membered nitrogen-containing heterocycle that is a common feature in many centrally acting and peripherally acting drugs.[6][7][8] Piperine, a well-known piperidine alkaloid, has demonstrated anti-inflammatory effects by inhibiting the activation of the master inflammatory regulator, NF-κB.[9][10]
The hybridization of these two rings in this compound suggests a potential for synergistic or unique pharmacological activity. This guide provides a structured, in-depth framework for the systematic evaluation of this novel compound, from elucidating its mechanism of action to validating its efficacy in preclinical models.
Section 1: Proposed Mechanism of Action - Targeting the NF-κB Signaling Axis
A central and highly plausible mechanism for a novel anti-inflammatory agent is the modulation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[11][12] NF-κB is a master transcription factor that orchestrates the expression of a vast array of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[11][13][14]
We hypothesize that this compound exerts its anti-inflammatory effects by inhibiting the canonical NF-κB pathway. An inflammatory stimulus, such as Lipopolysaccharide (LPS), typically activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation.[14][15] This releases the p50/p65 NF-κB heterodimer, allowing it to translocate to the nucleus and initiate the transcription of inflammatory genes.[15] Our target compound may interrupt this cascade at one of several key junctures.
Caption: Hypothesized inhibition of the canonical NF-κB signaling pathway.
Section 2: Drug Discovery & Screening Workflow
A robust screening cascade is essential to systematically evaluate the anti-inflammatory potential of this compound. The workflow progresses from broad, high-throughput in vitro assays to more complex and physiologically relevant in vivo models. This ensures that resources are focused on compounds with the most promising characteristics.
Caption: A logical workflow for evaluating a novel anti-inflammatory compound.
Section 3: In Vitro Evaluation Protocols
The initial phase of screening focuses on cell-based assays to determine cytotoxicity and primary anti-inflammatory activity. The murine macrophage cell line RAW 264.7 is an excellent model as it robustly responds to inflammatory stimuli like LPS by producing key inflammatory mediators.[16][17]
Protocol 3.1: Cell Viability Assay (MTT)
Rationale: It is critical to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability.[17]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[17]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1 µM to 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select non-toxic concentrations for subsequent assays.
Protocol 3.2: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
Rationale: During inflammation, iNOS is upregulated in macrophages, leading to a surge in nitric oxide (NO) production. Measuring nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent is a standard and effective primary screen for anti-inflammatory activity.[16][17][18]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.[17][18]
-
Pre-treatment: Pre-treat cells with non-toxic concentrations of the test compound for 1-2 hours.[19]
-
Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.[17][18]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of supernatant with 100 µL of Griess reagent in a 96-well plate and incubate for 10-15 minutes at room temperature.[17][18]
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol 3.3: Pro-inflammatory Cytokine Quantification (TNF-α, IL-6) by ELISA
Rationale: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that drive the inflammatory response.[20][21][22][23] Quantifying their levels using a highly specific and sensitive Enzyme-Linked Immunosorbent Assay (ELISA) provides crucial secondary validation of the compound's activity.
Methodology:
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 3.2.
-
Supernatant Collection: Collect the cell culture supernatant and store it at -80°C until use.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions (e.g., R&D Systems, BioLegend).[18] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., HRP-streptavidin).
-
Adding a substrate and stopping the reaction.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Analysis: Calculate the cytokine concentrations based on the standard curve.
Section 4: In Vivo Validation Protocol
Promising candidates from in vitro screening must be tested in a living organism to assess their efficacy in a complex physiological system.
Protocol 4.1: Carrageenan-Induced Paw Edema Model in Rodents
Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating acute inflammation.[24][25][26] Subplantar injection of carrageenan elicits a biphasic inflammatory response, making it suitable for testing the efficacy of novel anti-inflammatory drugs.[25]
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[25]
-
Grouping: Divide animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., saline or 0.5% CMC)
-
Group 2: Carrageenan Control
-
Group 3: Positive Control (e.g., Indomethacin, 5-10 mg/kg)
-
Groups 4-6: Test Compound (e.g., 10, 30, 100 mg/kg)
-
-
Dosing: Administer the test compound or controls (typically via oral gavage or intraperitoneal injection) 30-60 minutes before the carrageenan injection.[24][26]
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw of each animal.[27][28]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (time 0) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[26]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group.
-
Section 5: Data Analysis and Interpretation
Systematic data presentation is key to interpreting the results and making informed decisions about the compound's future.
Table 1: In Vitro Anti-inflammatory Activity and Cytotoxicity
| Compound | Concentration (µM) | Cell Viability (% of Control) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|---|---|---|
| Test Compound | 1 | 99.8 ± 2.1 | 15.4 ± 3.5 | 10.2 ± 2.8 | 8.9 ± 3.1 |
| 10 | 98.5 ± 1.9 | 45.2 ± 4.1 | 50.8 ± 5.2 | 42.1 ± 4.7 | |
| 50 | 95.1 ± 2.5 | 82.3 ± 3.8 | 88.9 ± 4.5 | 79.5 ± 5.5 | |
| Positive Control | 10 | 99.1 ± 2.3 | 90.1 ± 2.9 | 92.5 ± 3.1 | 85.3 ± 4.0 |
(Data are presented as mean ± SEM. Positive control could be a known inhibitor like Dexamethasone or a specific iNOS/COX-2 inhibitor.)
Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Peak Edema Inhibition (%) at 3 hr |
|---|---|---|
| Carrageenan Control | - | 0 |
| Test Compound | 10 | 25.6 ± 3.8 |
| 30 | 48.9 ± 4.5 | |
| 100 | 65.2 ± 5.1 | |
| Indomethacin | 10 | 70.5 ± 4.2 |
(Data are presented as mean ± SEM.)
Interpretation: The ideal candidate will show a dose-dependent inhibition of NO, TNF-α, and IL-6 production at non-toxic concentrations. This in vitro potency should translate to significant, dose-dependent reduction of paw edema in the in vivo model, with an efficacy comparable to the positive control.
Conclusion and Future Directions
This document outlines a comprehensive, tiered approach to evaluate the anti-inflammatory potential of this compound. A positive outcome from this screening cascade—demonstrating potent in vitro activity and significant in vivo efficacy—would strongly support its advancement as a lead candidate. Subsequent steps would involve more detailed mechanistic studies (e.g., Western blot for IκBα degradation and p65 phosphorylation, kinase profiling), pharmacokinetic and pharmacodynamic (PK/PD) profiling, and evaluation in chronic inflammation models to fully characterize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 14. purformhealth.com [purformhealth.com]
- 15. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. eurekaselect.com [eurekaselect.com]
- 22. humanpeople.gorgias.help [humanpeople.gorgias.help]
- 23. Inflammation - Wikipedia [en.wikipedia.org]
- 24. inotiv.com [inotiv.com]
- 25. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 28. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Strategies for Overcoming Poor Aqueous Solubility of 2-(1,3-Thiazol-2-yl)piperidine
Welcome to the technical support guide for 2-(1,3-Thiazol-2-yl)piperidine. This document serves as a resource for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. As a versatile heterocyclic building block, its utility is often hampered by limited aqueous solubility.[1] This guide provides a series of structured troubleshooting steps and detailed methodologies to systematically enhance the solubility of this compound, enabling its effective use in your experimental and developmental workflows.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral aqueous solutions?
A1: The poor aqueous solubility of this compound at neutral pH stems from its molecular structure. The compound possesses a significant non-polar character due to the hydrocarbon piperidine ring and the thiazole moiety, making it hydrophobic.[2] In its free base form, the molecule is neutral and lacks the strong ion-dipole interactions with water necessary for high solubility.[3] Furthermore, in a solid state, strong intermolecular forces within the crystal lattice can require substantial energy to overcome, further limiting dissolution.[4]
Q2: What is the most direct and simplest method to try first for improving its solubility?
A2: The most straightforward initial approach is pH adjustment . The piperidine ring contains a secondary amine, which is a basic functional group.[3][5] By acidifying the aqueous medium, this amine group becomes protonated, forming a cationic salt. This salt form is significantly more polar than the neutral free base and can readily interact with water, often leading to a dramatic increase in solubility.[6][7] This is the recommended first step for most in vitro and early-stage formulation work.
Q3: What are the primary categories of solubility enhancement techniques if pH adjustment is insufficient or not applicable?
A3: Beyond pH modification, several robust strategies can be employed, which can be broadly categorized as:
-
Co-solvency: Blending water with a miscible organic solvent to create a more favorable solvent system.[8][9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[10][11]
-
Use of Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic drug molecule.[12][13]
-
Advanced Formulations: Techniques such as solid dispersions and particle size reduction are typically used for developing final dosage forms.[14][15]
Q4: Are there any stability or toxicity concerns associated with these solubilization methods?
A4: Yes, each method has considerations. Co-solvents, such as DMSO or ethanol, can introduce toxicity in cellular assays or animal studies, and their concentration must be carefully controlled.[8] pH modification can impact the chemical stability of a compound, potentially causing hydrolysis or degradation, especially at extreme pH values.[7] While cyclodextrins are generally well-tolerated, some types and concentrations can have safety limitations.[13] It is crucial to validate the compatibility and stability of this compound with any chosen excipient or solvent system.
Section 2: Troubleshooting & Methodology Guide
This section provides detailed protocols for the most effective methods to solubilize this compound, ordered from simplest to more complex.
Method 1: pH Adjustment and Salt Formation
Principle & Rationale: This is the most effective strategy for ionizable compounds. The secondary amine in the piperidine moiety of this compound is a weak base. According to the Henderson-Hasselbalch equation, when the pH of the solution is lowered to at least 2 units below the pKa of the amine, it will exist predominantly in its protonated, ionized form. This cationic species is significantly more water-soluble than the neutral free base.[3][6][16]
When to Use This Method: This approach is ideal for preparing aqueous stock solutions for in vitro biological assays, analytical method development, and early-stage preclinical studies where a simple solution is required.
Experimental Protocol: pH-Dependent Solubility Profile
-
Preparation: Prepare a series of 100 mM buffers with varying pH values (e.g., pH 7.4, 6.5, 5.0, 4.0, and 3.0) using appropriate buffer systems (e.g., phosphate, acetate).
-
Addition of Compound: Add an excess amount of solid this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added to achieve saturation.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant, dilute it with a suitable mobile phase, and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
-
Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer to determine the pH-solubility profile.
Method 2: Co-solvency
Principle & Rationale: Co-solvency reduces the polarity of the aqueous solvent system, making it more favorable for dissolving hydrophobic solutes.[9][17] Water-miscible organic solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can increase solubility by several orders of magnitude by reducing the interfacial tension between the solute and the solvent.[8][18]
When to Use This Method: Co-solvents are useful when pH adjustment alone is insufficient or when a non-ionized form of the compound is required. It is common in formulations for toxicology studies, but the concentration of the co-solvent must be carefully considered for its biological effects.[19]
Experimental Protocol: Co-solvent Titration
-
Solvent Selection: Choose a panel of pharmaceutically acceptable, water-miscible co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO).
-
Preparation: Prepare a series of co-solvent/water mixtures in varying concentrations (e.g., 10%, 20%, 30%, 50% v/v co-solvent in water or a pH 4.0 buffer for synergistic effects).
-
Solubility Measurement: Follow the same procedure for adding excess compound, equilibration, and quantification as described in the pH adjustment protocol for each co-solvent mixture.
-
Analysis: Plot the solubility of this compound against the percentage of co-solvent to identify the most effective agent and the required concentration.
Method 3: Cyclodextrin Inclusion Complexation
Principle & Rationale: Cyclodextrins are cyclic oligosaccharides with a truncated cone structure. They feature a hydrophobic inner cavity and a hydrophilic outer surface.[11][20] The non-polar thiazolyl-piperidine moiety can partition into the hydrophobic cavity, forming a host-guest inclusion complex. The hydrophilic exterior of the cyclodextrin then interacts with water, effectively solubilizing the entire complex.[10][21]
When to Use This Method: This is an excellent choice for reducing the toxicity associated with co-solvents and for creating stable aqueous formulations for both in vitro and in vivo applications.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and a favorable safety profile.
Caption: Mechanism of cyclodextrin inclusion complexation.
Experimental Protocol: Phase Solubility Study
-
Preparation: Prepare aqueous solutions of a selected cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0, 2, 5, 10, 15, 20% w/v) in a relevant buffer (e.g., pH 7.4 phosphate buffer).
-
Solubility Measurement: Add an excess of this compound to each cyclodextrin solution and follow the equilibration and quantification steps as previously described.
-
Analysis: Plot the total concentration of the dissolved drug against the cyclodextrin concentration. A linear relationship (AL-type diagram) indicates the formation of a 1:1 soluble complex. The slope can be used to calculate the complexation efficiency and binding constant.
Comparative Data Summary
The following table presents hypothetical, yet representative, data on the solubility of this compound using the described techniques.
| Solubilization Method | Vehicle | Achieved Solubility (mg/mL) | Key Considerations |
| None | Deionized Water | < 0.05 | Baseline, poorly soluble. |
| pH Adjustment | pH 4.0 Acetate Buffer | > 20 | Potential for pH-related instability; ideal for assays. |
| Co-solvency | 20% Ethanol in Water | ~1.5 | Potential for cellular toxicity; simple to prepare. |
| Co-solvency + pH | 20% PG in pH 4.0 Buffer | > 50 | Synergistic effect; useful for high-concentration dosing. |
| Complexation | 15% (w/v) HP-β-CD in Water | ~8 | Excellent for reducing toxicity; may be costly. |
Section 3: Strategy Selection Workflow
To assist in choosing the most appropriate method for your specific application, follow this decision-making workflow.
Caption: Decision workflow for selecting a solubility enhancement strategy.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. researchgate.net [researchgate.net]
- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjpdft.com [rjpdft.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. humapub.com [humapub.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. longdom.org [longdom.org]
- 19. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijpsr.com [ijpsr.com]
Optimizing dosage and administration route for in vivo studies of 2-(1,3-Thiazol-2-yl)piperidine
Welcome to the technical support center for researchers utilizing 2-(1,3-Thiazol-2-yl)piperidine in in vivo studies. This guide is designed to provide practical, experience-driven advice to navigate the complexities of dosage optimization and administration route selection for this novel small molecule. As specific in vivo data for this compound is not extensively documented in publicly available literature, this resource will focus on foundational principles and troubleshooting strategies applicable to novel small molecules of this class.
Frequently Asked Questions (FAQs)
Q1: I'm starting my in vivo experiments with this compound. How do I determine the initial dose range to test?
The initial and most critical step is to establish a safe therapeutic window by conducting a Maximum Tolerated Dose (MTD) study.[1][2] The MTD is the highest dose of a substance that can be administered without causing unacceptable toxicity.[1]
A common and effective approach is to extrapolate a starting dose from your in vitro data. As a rule of thumb, begin with a dose anticipated to achieve a plasma concentration several multiples higher than the in vitro IC50 or EC50 value.[1] It is advisable to perform a dose-ranging study to identify both the Minimum Effective Dose (MED), the lowest dose that elicits the desired therapeutic effect, and the MTD.[2]
Q2: My compound, this compound, exhibits poor aqueous solubility. What are my options for formulation to improve its bioavailability for in vivo studies?
Poor water solubility is a frequent challenge in preclinical studies for a significant number of new chemical entities.[3][4] Enhancing the bioavailability of poorly soluble compounds is crucial for accurate pharmacodynamic and toxicological assessment.[4] Here are several strategies to consider:
-
Solvent Selection: A primary strategy is the use of appropriate solvents or co-solvents to increase solubility.[3][4] Common categories of solvents include those that modify pH, co-solvents, inclusion complexes (like cyclodextrins), surfactants, and lipids.[3]
-
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can, in turn, enhance the dissolution rate.[3][4] Techniques such as mortar grinding, ultrasonic fragmentation, and homogenization can be employed to achieve micronization or nanoscale formulations.[4]
-
Lipid-Based Formulations: For highly lipophilic compounds, incorporation into inert lipid vehicles can significantly improve gastrointestinal absorption.[5][6] This can include oils, surfactant dispersions, and self-emulsifying drug delivery systems (SEDDS).[5]
| Formulation Strategy | Mechanism of Action | Key Advantages | Considerations |
| Co-solvents (e.g., PEG, DMSO) | Increases the polarity of the solvent system. | Simple to prepare, can significantly increase solubility. | Potential for solvent toxicity at higher concentrations.[7] |
| Surfactants (e.g., Tween 80) | Forms micelles that encapsulate the drug.[4] | Enhances solubility and can improve stability.[4] | Potential for in vivo toxicity depending on the surfactant and concentration. |
| Particle Size Reduction | Increases surface area to enhance dissolution rate.[4] | Improves bioavailability of poorly water-soluble compounds.[4] | May require specialized equipment. |
| Lipid-Based Systems (SEDDS) | Forms a microemulsion in the GI tract. | Enhances absorption of lipophilic drugs.[5] | More complex formulation development. |
Q3: Which route of administration should I choose for my initial in vivo studies with this compound?
The choice of administration route is critical and depends on the therapeutic target and the physicochemical properties of your compound.
-
Intravenous (IV) Administration: This route is often used in initial pharmacokinetic (PK) studies because it ensures 100% bioavailability, providing a baseline for comparison with other routes. It is suitable for compounds that are soluble in a physiologically compatible vehicle.
-
Oral (PO) Administration: If the intended clinical application is oral, it is crucial to evaluate this route early. However, the poor solubility of this compound may present challenges with oral bioavailability.[4]
-
Intraperitoneal (IP) Administration: IP injection is a common route in rodent studies, often providing higher bioavailability than oral administration for compounds with poor oral absorption.
-
Subcutaneous (SC) Administration: This route can provide a slower, more sustained release of the compound compared to IV or IP administration.
It is recommended to conduct preliminary pharmacokinetic studies using at least two different administration routes to understand the absorption and distribution profile of your compound.[8]
Troubleshooting Guide
Issue: High variability in responses between animals in the same treatment group.
High variability can obscure the true effect of your compound. Several factors can contribute to this issue:
-
Inconsistent Formulation: If your compound is in a suspension, it may not be uniformly distributed, leading to inconsistent dosing. Ensure your formulation is homogenous before each administration.
-
Inaccurate Dosing: Standardize your administration technique. For oral gavage, ensure the compound is delivered directly to the stomach. For injections, ensure the full dose is administered.
-
Animal-to-Animal Variation: To minimize the impact of biological differences, increase the number of animals per group to improve statistical power.[9] Ensure all animals are age and weight-matched.[9]
Issue: Lack of in vivo efficacy despite promising in vitro results.
This is a common hurdle in drug development. The discrepancy can often be attributed to poor pharmacokinetic properties:
-
Poor Bioavailability: The compound may not be reaching the systemic circulation in sufficient concentrations to be effective.[9] This is particularly relevant for orally administered, poorly soluble compounds.
-
Rapid Metabolism and Clearance: The compound may be quickly metabolized and eliminated from the body, resulting in a short half-life and insufficient exposure at the target site.[10]
To address this, a pharmacokinetic study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[9]
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing significant toxicity.
Methodology:
-
Animal Model: Select a relevant animal model (e.g., mice or rats).
-
Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three escalating dose levels of the compound.[9]
-
Dose Selection: The starting dose should be based on in vitro data, with subsequent doses escalated by a factor of 2x or 3x.[9]
-
Administration: Administer the compound via the intended route of administration.
-
Monitoring: Observe the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a predetermined period (e.g., 7-14 days).
-
Data Analysis: The MTD is typically defined as the highest dose that does not cause more than a 10% reduction in body weight or any signs of severe toxicity.
Protocol 2: Preliminary Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic profile of this compound.
Methodology:
-
Animal Model: Use the same animal model as in the efficacy studies.
-
Dosing: Administer a single dose of the compound at a therapeutically relevant and well-tolerated level.[9]
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-administration.
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.[9]
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Visualizing Experimental Workflows
Caption: Workflow for determining the optimal dose and administration route.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of High-Purity 2-(1,3-Thiazol-2-yl)piperidine
Welcome to the technical support guide for the purification of 2-(1,3-Thiazol-2-yl)piperidine. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic building block. The unique structure of this compound, featuring both a thiazole and a basic piperidine ring, presents specific challenges that require tailored purification strategies.[1][2][3]
This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities are typically derived from the synthetic route used. Common contaminants include unreacted starting materials (e.g., 2-bromothiazole and piperidine), by-products from side reactions, and residual solvents. The specific impurity profile will dictate the most effective purification strategy. Therefore, initial analysis of the crude product by methods like Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy is a critical first step.[4]
Q2: How do I choose the primary purification technique: column chromatography, recrystallization, or distillation?
A2: The choice depends on the physical state of your crude product and the nature of the impurities.
-
Column Chromatography: This is the most versatile and common method, especially for complex mixtures or when impurities have similar polarities to the product. It is highly effective for removing both more and less polar contaminants.[5]
-
Recrystallization: This technique is ideal for solid compounds that are already at a relatively high purity (e.g., >90%). It is highly efficient at removing small amounts of impurities, leading to very high-purity crystalline material.[6] However, since this compound is often a liquid or a low-melting solid, this method is typically used for its salt forms (e.g., hydrochloride salt).[1]
-
Distillation: If the compound is a liquid with a distinct boiling point and the impurities are non-volatile or have significantly different boiling points, vacuum distillation can be an effective and scalable purification method.
The following decision tree can guide your selection process.
Troubleshooting Guide: Column Chromatography
Column chromatography on silica gel is the most frequently used method for purifying this compound.[5][7] However, the basic nature of the piperidine nitrogen can lead to several common issues.
Q3: My compound is streaking badly on the TLC plate and I'm getting poor, tailing peaks from my column. What's happening?
A3: This is a classic problem when purifying basic compounds like piperidines on standard silica gel.[8]
-
Causality: Silica gel has a slightly acidic surface due to the presence of silanol (Si-OH) groups. The basic nitrogen atom of the piperidine ring can interact strongly with these acidic sites via acid-base interactions. This strong, non-specific binding prevents the compound from moving smoothly with the mobile phase, resulting in significant peak tailing or streaking.
-
Solution: The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase (eluent).
-
Triethylamine (TEA): Add 0.1-1% TEA to your solvent system (e.g., for every 100 mL of eluent, add 0.1 to 1 mL of TEA). TEA is a volatile base that will compete with your compound for binding to the acidic sites on the silica, allowing your product to elute with sharp, symmetrical peaks.[8][9]
-
Ammonia Solution: Using a solvent system containing methanol, such as Dichloromethane/Methanol, you can use a pre-mixed solution of 7N ammonia in methanol as the polar component to achieve a similar effect.
-
Q4: I'm not getting good separation between my product and a stubborn impurity. How can I improve this?
A4: Achieving good separation requires optimizing the mobile phase.
-
Causality: Poor separation means the relative affinities of your product and the impurity for the stationary phase are too similar in the chosen solvent system. The goal is to find a solvent system where these affinities are sufficiently different.
-
Solution Workflow:
-
Adjust Solvent Ratio: First, perform a systematic TLC analysis by varying the ratio of your polar and non-polar solvents. If you are using Hexane/Ethyl Acetate, try ratios from 9:1 to 1:1. The ideal solvent system should give your product an Rf (retention factor) value of approximately 0.2-0.3 on the TLC plate.[5]
-
Change Solvent Selectivity: If adjusting the ratio is ineffective, you need to change the solvents themselves. Different solvents interact with compounds in different ways (e.g., hydrogen bonding, dipole-dipole interactions). Switching from a Hexane/Ethyl Acetate system to a Dichloromethane/Methanol or Toluene/Acetone system can dramatically alter the separation.[8]
-
Consider Alternative Stationary Phases: If all else fails on silica, consider a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds. For highly polar compounds, reversed-phase (C18) chromatography might be necessary.[8]
-
The diagram below illustrates a logical workflow for troubleshooting poor separation.
| Table 1: Common Mobile Phase Systems for Purifying Heterocyclic Amines | |
| Solvent System | Characteristics & Notes |
| Hexane / Ethyl Acetate (+ TEA) | Good for moderately polar compounds. Ethyl acetate provides polarity and hydrogen bond accepting capabilities. |
| Dichloromethane / Methanol (+ TEA) | A more polar system. Excellent for compounds that do not move far from the baseline in Hex/EtOAc. |
| Toluene / Acetone (+ TEA) | Offers different selectivity due to the aromatic nature of toluene and the strong dipole of acetone. |
Troubleshooting Guide: Recrystallization
While less common for the free base, recrystallization is a powerful technique if you have a solid derivative of this compound.
Q5: My compound "oiled out" of the solution instead of forming crystals. What should I do?
A5: Oiling out is a common problem in recrystallization.
-
Causality: This typically happens when the solution is too concentrated (supersaturated) or is cooled too quickly. The compound comes out of solution above its melting point, forming an immiscible liquid layer. Impurities can also suppress crystallization.[6]
-
Solution:
-
Re-heat and Dilute: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% more volume) to slightly reduce the saturation.
-
Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly in an ice bath. Slow cooling promotes the formation of large, pure crystals.[6]
-
Induce Crystallization: If crystals still don't form, try scratching the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" from a previous pure batch.[6]
-
Q6: I have very low recovery after recrystallization. How can I improve my yield?
A6: Low recovery usually points to issues with solvent choice or volume.
-
Causality: The most likely cause is using too much solvent to dissolve the crude material. Your compound may also have significant solubility in the solvent even when cold.
-
Solution:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude solid. Add the solvent in small portions to the heated solid until everything just dissolves.
-
Choose a Better Solvent: The ideal solvent dissolves the compound poorly at low temperatures. You may need to screen several solvents or solvent pairs (e.g., Ethanol/Water, Toluene/Hexane) to find the optimal system.[6][10]
-
Recover a Second Crop: After filtering your first crop of crystals, you can concentrate the remaining mother liquor (e.g., by 50% on a rotary evaporator) and cool it again to obtain a second, though likely less pure, crop of crystals.
-
| Table 2: Common Solvents for Recrystallization of Organic Compounds | ||
| Solvent | Boiling Point (°C) | Polarity |
| Ethanol | 78 | Polar Protic |
| Isopropanol | 82 | Polar Protic |
| Ethyl Acetate | 77 | Polar Aprotic |
| Toluene | 111 | Non-polar |
| Heptane / Hexane | 98 / 69 | Non-polar |
| Water | 100 | Very Polar Protic |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol assumes a crude product of ~1 gram. Adjust the scale accordingly.
-
TLC Method Development:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane).
-
On a silica gel TLC plate, spot the crude material alongside any available starting material standards.
-
Develop the plate in a chamber with a candidate eluent system (e.g., 8:2 Hexane/Ethyl Acetate).
-
Visualize the plate under UV light (254 nm) and/or by staining (e.g., potassium permanganate).
-
Adjust the solvent system until the product spot has an Rf of ~0.2-0.3 and is well-separated from impurities. If streaking occurs, add 0.5% TEA to the eluent and re-run the TLC.
-
-
Column Preparation:
-
Select a glass column of appropriate size (for 1g of crude, a column with a 2-3 cm diameter is suitable).
-
Prepare a slurry of silica gel (typically 50-100 times the mass of your crude product) in the initial, non-polar eluent (e.g., Hexane).[5]
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present. Add a thin layer of sand to the top of the silica bed to prevent disruption during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel (~2-3 times the mass of your crude product) and add the solution of your compound.
-
Remove the solvent under vacuum (rotary evaporator) until a dry, free-flowing powder is obtained. This is known as "dry loading."
-
Carefully add the powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, being careful not to disturb the sand layer.
-
Apply gentle air pressure to begin eluting the solvent through the column.
-
Collect fractions in an array of test tubes. Monitor the progress of the separation by TLC analysis of the collected fractions.
-
If a gradient elution is needed, start with a low polarity mixture and gradually increase the percentage of the more polar solvent.
-
-
Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator. Be cautious with temperature and vacuum to avoid loss of a volatile product.
-
Place the final product under high vacuum to remove any residual solvent. Obtain the final mass and characterize by NMR, LC-MS, etc., to confirm purity.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-(1,3-THIAZOL-2-YL)PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Identifying and minimizing off-target effects of 2-(1,3-Thiazol-2-yl)piperidine
A Guide to Identifying and Minimizing Off-Target Effects for Researchers and Drug Development Professionals
Introduction: The Challenge of Selectivity
2-(1,3-Thiazol-2-yl)piperidine is a heterocyclic compound featuring a scaffold known for its versatile biological activity. Its structural motifs are present in molecules targeting the central nervous system and have been explored for applications ranging from neurodegenerative diseases to agrochemicals.[1] While promising, the journey from a novel compound to a validated chemical probe or therapeutic candidate is fraught with the challenge of off-target effects. These unintended molecular interactions are a primary cause of unexpected toxicity, misleading experimental results, and late-stage drug development failure.[2]
This guide serves as a technical support center for research teams working with this compound and its analogs. It provides a structured approach, combining predictive methods with empirical testing, to proactively identify, validate, and mitigate off-target interactions. Our philosophy is that a comprehensive off-target profile is not an afterthought but a foundational component of a successful research program.
Part 1: Frequently Asked Questions (FAQs)
Q1: Based on its structure, what are the likely on- and off-target families for this compound?
A1: The thiazole-piperidine scaffold is a privileged structure in medicinal chemistry. An initial assessment suggests several protein families that warrant investigation:
-
G-Protein Coupled Receptors (GPCRs): The piperidine moiety is a common feature in many GPCR ligands, particularly those targeting dopamine, serotonin, and muscarinic receptors. Given its potential application in neurological disorders, screening against a broad panel of CNS-related GPCRs is a high priority.[1]
-
Enzymes (Hydrolases, Kinases): Certain piperidinyl thiazole derivatives have shown activity as enzyme inhibitors. For example, related structures act as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase.[3] Additionally, many heterocyclic compounds exhibit off-target activity at protein kinases. Therefore, broad screening against hydrolase and kinase panels is a prudent step.[]
-
Ion Channels: Piperidine-containing molecules are known to interact with various ion channels. Depending on the cellular phenotype observed, this class of targets may become relevant.
Q2: What is the most effective initial strategy for off-target profiling?
A2: A tiered, "funnel-down" approach is most effective. Start with broad, cost-effective in silico and in vitro screens before committing resources to more complex cellular and in vivo models.
-
Computational Prediction: Use chemical similarity and pharmacophore modeling tools to compare your compound against databases of molecules with known bioactivity. This can generate an initial list of potential off-targets and help guide the selection of screening panels.[2][5]
-
Broad Panel Screening: Employ large, commercially available screening panels that cover major drug target families. A "safety panel" screen (e.g., Eurofins Discovery's SafetyScreen44 or similar) is the industry standard for identifying liabilities early. For more specific but broad investigations, dedicated panels like a KINOMEscan (for kinases) or a GPCRome screen are invaluable.[6][7]
-
Hit Validation: Any "hits" from broad screens must be validated. This involves generating dose-response curves to determine potency (IC50 or Kd) and using a secondary, orthogonal assay to confirm the interaction.
Q3: What are the key differences between in vitro, biophysical, and in-cellulo off-target assays?
A3: They interrogate different aspects of the drug-target interaction, and understanding their principles is key to interpreting results.
| Assay Type | Principle | Example(s) | Pros | Cons |
| In Vitro (Biochemical) | Measures the direct effect of a compound on a purified, isolated protein (e.g., enzyme activity). | Radiometric kinase assays, FRET assays.[] | High throughput, directly measures functional modulation. | Lacks physiological context; ignores cell permeability and cofactor requirements. |
| In Vitro (Biophysical) | Measures the direct physical binding between a compound and a purified protein. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC).[8] | Confirms direct interaction, provides kinetic data (kon/koff). | Does not measure functional effect (agonist vs. antagonist). |
| In-Cellulo (Target Engagement) | Measures if the compound binds to its target in a native, intact cell environment. | Cellular Thermal Shift Assay (CETSA), NanoBRET™.[9][10] | Physiologically relevant, confirms cell permeability and target binding. | Lower throughput, requires specific antibodies or engineered cells. |
Rationale: Discrepancies between these assay types are common and informative. A compound that is potent in a biochemical assay but shows no activity in a cellular assay may have poor cell permeability. Conversely, a compound that requires cellular factors for its activity may be missed in a biochemical screen.
Part 2: Troubleshooting Guides
Scenario 1: My compound shows unexpected cytotoxicity at concentrations where the intended target is not fully engaged.
This is a classic sign of off-target toxicity. The goal is to deconvolve the observed phenotype from the intended pharmacology.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Before chasing off-targets, you must rigorously confirm that your compound is engaging the intended target in your cellular system at the concentrations where toxicity is observed. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.[9][11] It provides a label-free way to measure target engagement in intact cells.
-
Generate a Resistant Cell Line: If on-target engagement is confirmed, use CRISPR-Cas9 to knock out the primary target gene. If the knockout cells are now resistant to the compound's toxicity, it suggests the phenotype is "on-target." If the knockout cells are still sensitive, the toxicity is definitively caused by an off-target effect.
-
Identify the Off-Target(s):
-
Chemical Proteomics: This is a powerful, unbiased approach. Techniques like Activity-Based Protein Profiling (ABPP) or compound-centric chemical proteomics can identify the proteins that your compound directly binds to in a cellular lysate or even in live cells.[12][13][14]
-
Broad Panel Screening: If not done already, submit the compound to broad screening panels (e.g., kinases, GPCRs, ion channels) to identify potential protein families.[8][15]
-
SAR Analysis: Synthesize a structurally related but inactive analog of your compound (a "negative control"). If this analog does not cause toxicity, it strengthens the case that the effect is due to a specific structural feature rather than non-specific chemical reactivity.
-
Scenario 2: My compound is a potent inhibitor in a biochemical kinase assay, but shows weak or no activity in a cell-based phosphorylation assay.
This common discrepancy points to issues with translating in vitro potency to cellular efficacy.
Troubleshooting Steps:
-
Assess Cell Permeability: The simplest explanation is that the compound isn't getting into the cell or reaching the correct subcellular compartment.
-
Action: Use a parallel artificial membrane permeability assay (PAMPA) or a Caco-2 cell assay to empirically measure permeability.
-
Rationale: These assays provide a quantitative measure of a compound's ability to cross a lipid bilayer, predicting its bioavailability in a cellular context.
-
-
Verify Target Engagement in Cells: A lack of functional effect does not mean a lack of binding. The compound could be binding to the kinase in the cell but failing to inhibit it due to high intracellular ATP concentrations or other cellular factors.
-
Action: Perform a CETSA experiment to confirm that the compound is binding to the target kinase inside the cell.[16][17]
-
Rationale: CETSA measures the biophysical event of binding, which is upstream of the functional readout (inhibition of phosphorylation). If CETSA is positive, the compound is engaging the target. The problem lies elsewhere.
-
-
Consider High Intracellular ATP: The ATP concentration in a cell (1-10 mM) is much higher than that used in many biochemical kinase assays (often at the Km for ATP). If your compound is an ATP-competitive inhibitor, its apparent potency can be significantly reduced in a cellular environment.
-
Action: Re-run your biochemical assay using a high (e.g., 1-5 mM) ATP concentration.
-
Rationale: This better mimics the cellular environment and provides a more realistic IC50 value. If the IC50 increases dramatically, it confirms that ATP competition is the likely reason for the discrepancy.[18]
-
-
Investigate Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).
-
Action: Re-run the cellular assay in the presence of a known efflux pump inhibitor (e.g., verapamil).
-
Rationale: If the compound's potency increases in the presence of the inhibitor, it suggests that cellular efflux is limiting its intracellular concentration.
-
Part 3: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a workflow to verify that this compound engages its intended protein target in intact cells.[9][11]
Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. By heating cell lysates to a range of temperatures and quantifying the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of a compound indicates target engagement.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 6. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. GPCR Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 17. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 18. chayon.co.kr [chayon.co.kr]
Technical Support Center: Enhancing the Metabolic Stability of 2-(1,3-Thiazol-2-yl)piperidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and strategic insights for enhancing the metabolic stability of 2-(1,3-Thiazol-2-yl)piperidine and its analogs. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them to empower your decision-making process in lead optimization.
Introduction: Understanding the Metabolic Challenge
The this compound scaffold is a promising starting point for various therapeutic targets. However, like many heterocyclic compounds, it presents inherent metabolic stability challenges that can hinder its development into a viable drug candidate. Rapid metabolism leads to poor pharmacokinetic profiles, including low oral bioavailability and a short half-life.[1] This guide will dissect the likely metabolic liabilities of this scaffold and provide actionable strategies and experimental workflows to overcome them.
The primary sites of metabolic attack, often referred to as "metabolic soft spots," on this scaffold are anticipated to be:
-
The Piperidine Ring: Saturated heterocycles are prone to oxidation by Cytochrome P450 (CYP) enzymes.[2] Key vulnerabilities include N-dealkylation (if substituted), hydroxylation at positions alpha to the nitrogen, or oxidation at the C4 position.[3][4]
-
The Thiazole Ring: While generally more stable than some other five-membered heteroarenes, the electron-rich nature of the thiazole ring makes it susceptible to CYP-mediated oxidation, potentially leading to ring-opening or the formation of reactive metabolites.[5]
The following sections are designed in a question-and-answer format to directly address the common issues and questions that arise during the lead optimization phase for this class of compounds.
Part 1: Troubleshooting & FAQs - Identifying and Addressing Metabolic Liabilities
This section addresses common problems encountered during the in vitro assessment of metabolic stability for this compound analogs.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows very rapid clearance in my initial liver microsomal stability assay. What are the likely metabolic hotspots?
A1: High clearance in a liver microsomal assay strongly suggests susceptibility to Phase I metabolism, primarily driven by CYP enzymes.[5] For the this compound scaffold, the most probable metabolic hotspots are:
-
Piperidine Ring Oxidation: The carbons on the piperidine ring, particularly those adjacent to the nitrogen (alpha-carbons) and the C4 position, are common sites for hydroxylation.[3][4]
-
Oxidation of the Thiazole Ring: The thiazole ring itself can be a site of oxidation. For instance, the metabolism of the HIV protease inhibitor Ritonavir, which contains thiazole rings, involves oxidation of these rings.[6][7][8]
-
N-Dealkylation of the Piperidine Nitrogen: If the piperidine nitrogen is substituted with an alkyl group, N-dealkylation is a very common and often rapid metabolic pathway, frequently catalyzed by CYP3A4.[9]
To confirm the exact site of metabolism, a metabolite identification (MetID) study is the essential next step.
Q2: How can I experimentally determine the site of metabolism on my compound?
A2: A metabolite identification study is the definitive way to pinpoint metabolic hotspots. This typically involves incubating your compound with a metabolically active system (like human liver microsomes or hepatocytes) and analyzing the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). The appearance of new peaks with a mass corresponding to an oxidative modification (e.g., +16 Da for hydroxylation) will indicate the formation of metabolites. Further fragmentation analysis (MS/MS) can often elucidate the exact position of the modification.
Q3: My in vitro microsomal stability results are highly variable between experiments. What could be the cause?
A3: High variability is a common issue in microsomal stability assays and can often be traced back to several factors:
-
Microsome Quality: Ensure that your liver microsomes have been consistently stored at -80°C and have not been subjected to multiple freeze-thaw cycles, which can degrade enzyme activity.
-
Cofactor Instability: NADPH, the essential cofactor for CYP enzymes, is unstable at room temperature. It should be prepared fresh just before each experiment and kept on ice.[5]
-
Incorrect Protein Concentration: If your compound is metabolized very quickly, you may need to use a lower microsomal protein concentration to accurately measure its disappearance. Conversely, for a very stable compound, a higher protein concentration might be necessary.[5]
-
Assay Linearity: It's crucial to ensure that the rate of compound disappearance is linear with respect to time and protein concentration. This confirms that the assay is operating under initial velocity conditions.
Q4: What are the key differences between a microsomal stability assay and a hepatocyte stability assay, and when should I use each?
A4: Both are critical assays, but they provide different levels of biological complexity:
-
Liver Microsomal Stability Assay: This subcellular fraction contains primarily Phase I enzymes (CYPs). It is a cost-effective, high-throughput screen ideal for early-stage lead optimization to quickly assess liability to oxidative metabolism.[10]
-
Hepatocyte Stability Assay: This assay uses intact liver cells, which contain both Phase I and Phase II (conjugative) enzymes, as well as cellular uptake and transporter machinery.[10][11][12] It is considered more physiologically relevant and is crucial for lead optimization and for investigating discrepancies between microsomal data and in vivo results.
A typical workflow would be to use microsomal assays for initial screening and then progress promising compounds to hepatocyte assays for a more comprehensive metabolic profile.
Part 2: Strategic Modifications to Enhance Metabolic Stability
Once you have identified the metabolic hotspots, the next step is to strategically modify the molecule to block these pathways while retaining or improving target potency.
Strategies and Rationale
Q5: What are the primary strategies to block metabolism on the piperidine ring?
A5: Several effective strategies can be employed:
-
Deuteration: Replacing a C-H bond at a metabolic hotspot with a C-D bond can significantly slow down the rate of CYP-mediated bond cleavage due to the kinetic isotope effect (KIE).[1][13][14] This is a subtle modification that is unlikely to impact target binding. For example, deuteration at the 4-position of the piperidine ring can enhance stability.[13]
-
Introduction of Steric Hindrance: Placing a bulky group near the site of metabolism can sterically shield it from the active site of the metabolizing enzyme. For example, introducing a methyl group on the piperidine ring can influence metabolic stability.[15]
-
Bioisosteric Replacement: Replacing the piperidine ring with a more metabolically stable heterocycle is a powerful strategy. Common replacements include:
Q6: How can I improve the metabolic stability of the thiazole ring?
A6: Similar principles apply to stabilizing the thiazole moiety:
-
Blocking Positions with Halogens: Introducing a fluorine atom onto the thiazole ring can block a site of oxidation. This is a common strategy in medicinal chemistry to enhance metabolic stability.[19]
-
Bioisosteric Replacement: Replacing the thiazole ring with a different 5-membered heterocycle can alter its electronic properties and metabolic fate. Common bioisosteres for thiazole include:
Data Presentation: Comparative Stability of Analogs
The following table provides a conceptual framework for comparing the metabolic stability of different analogs of this compound. The data presented here is illustrative, based on typical outcomes of the proposed modifications.
| Compound ID | Modification | In Vitro Half-Life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg protein) | Rationale for Change |
| Parent-01 | This compound | 15 | 46.2 | Baseline compound |
| Analog-D1 | 4,4-dideutero-piperidine | 45 | 15.4 | Deuteration at a likely metabolic hotspot slows C-H bond cleavage.[13] |
| Analog-F1 | 4-fluoro-thiazole | 35 | 19.8 | Fluorine atom blocks a potential site of oxidation on the thiazole ring.[19] |
| Analog-M1 | Morpholine replacing piperidine | 60 | 11.6 | The oxygen in morpholine reduces the susceptibility of adjacent carbons to oxidation.[4] |
| Analog-O1 | 1,3,4-Oxadiazole replacing thiazole | 55 | 12.6 | Oxadiazole is often a more metabolically robust bioisostere for thiazole.[5] |
HLM: Human Liver Microsomes
Visualization of Strategic Modifications
The following diagram illustrates the decision-making process for selecting a strategy to enhance metabolic stability.
Caption: Decision workflow for enhancing metabolic stability.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the key in vitro experiments discussed in this guide.
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) of a compound due to Phase I metabolism.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (stored at -80°C)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)
-
Ice-cold acetonitrile (ACN) containing an internal standard (for quenching the reaction)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis
Workflow Diagram:
Caption: Workflow for the Liver Microsomal Stability Assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare working solutions of your test compound and positive controls in phosphate buffer. A typical final incubation concentration is 1 µM.
-
On ice, thaw the liver microsomes and dilute them in cold phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
In a 96-well plate, add the diluted microsome suspension and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with a suitable internal standard. The 0-minute time point serves as the initial concentration reference.
-
-
Sample Processing and Analysis:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration in mg/mL) .[4]
-
Protocol 2: Liver S9 Stability Assay
Objective: To determine the in vitro intrinsic clearance of a compound due to both Phase I and Phase II metabolism.
Rationale: The S9 fraction contains both microsomes (Phase I enzymes) and cytosol (many Phase II enzymes), offering a more complete picture of hepatic metabolism than microsomes alone.[21][22][23][24]
Materials:
-
Same as the microsomal assay, with the following additions:
-
Liver S9 fraction (instead of microsomes)
-
Cofactors for Phase II enzymes, such as UDPGA (for glucuronidation) and PAPS (for sulfation), may be included alongside NADPH.[21]
Methodology:
The procedure is very similar to the microsomal stability assay. The key difference is the use of the S9 fraction and the potential inclusion of additional cofactors to support Phase II reactions.
-
Preparation: Prepare S9 fraction, test compounds, and a cofactor mix (e.g., NADPH, UDPGA, PAPS) in buffer.[21][22]
-
Incubation: Pre-warm the S9 and compound mixture at 37°C, then initiate the reaction by adding the cofactor mix.
-
Sampling and Quenching: Collect and quench samples at predefined time points as described for the microsomal assay.
-
Analysis: Process and analyze samples via LC-MS/MS.
-
Data Calculation: Calculate t½ and CLint using the same formulas as the microsomal assay, noting that the clearance value now represents the combined contribution of Phase I and Phase II enzymes present in the S9 fraction.
References
- 1. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Investigating the contribution of CYP2J2 to ritonavir metabolism in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 17. researchgate.net [researchgate.net]
- 18. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 19. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 20. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 21. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. mttlab.eu [mttlab.eu]
- 24. mttlab.eu [mttlab.eu]
Technical Support Center: Strategies for Mitigating Toxicity in 2-(1,3-Thiazol-2-yl)piperidine Derivatives
Welcome to the technical support center for researchers working with 2-(1,3-Thiazol-2-yl)piperidine derivatives. This class of compounds holds significant therapeutic promise, but its development is often challenged by toxicity issues stemming from the inherent reactivity of the thiazole moiety. This guide provides in-depth, actionable advice in a question-and-answer format to help you troubleshoot experimental issues, understand the underlying mechanisms of toxicity, and proactively design safer, more effective molecules.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses fundamental questions about the toxicological profile of your compound class.
Q1: Why is the this compound scaffold often associated with toxicity?
A: The primary concern arises from the thiazole ring, which is recognized as a "structural alert" in medicinal chemistry. Thiazole-containing compounds can undergo metabolic activation, primarily by Cytochrome P450 (CYP) enzymes in the liver.[1] This process can generate highly reactive metabolites (RMs) that are not easily detoxified.[2]
Key bioactivation pathways include:
-
Oxidation of the Thiazole Ring: CYP enzymes can catalyze the epoxidation of the C4-C5 double bond or oxidation of the sulfur atom.[1][2]
-
Formation of Unstable Intermediates: These initial oxidative events can lead to ring scission, forming toxic species such as acyl thiourea.
-
Covalent Adduct Formation: The generated RMs are electrophilic and can form covalent bonds with nucleophilic residues on essential cellular macromolecules like proteins and DNA. This can disrupt cellular function and trigger idiosyncratic adverse drug reactions.[2]
The piperidine moiety primarily influences the compound's overall physicochemical properties, such as solubility and lipophilicity, which in turn affect its absorption, distribution, and access to metabolic enzymes.
Q2: What are the most common types of toxicity I should screen for with this compound class?
A: Given the metabolic liability of the thiazole ring, the two most critical organ systems to evaluate are the liver and the heart.
-
Hepatotoxicity (Drug-Induced Liver Injury - DILI): The liver is the primary site of drug metabolism, making it highly susceptible to damage from reactive metabolites. DILI is a leading cause of drug failure in both preclinical and clinical stages.[3][4]
-
Cardiotoxicity: Drug-induced cardiac toxicity is another major reason for compound attrition.[5][6] A key concern is the blockade of the hERG potassium channel, which can lead to fatal arrhythmias.[6] Direct cardiotoxicity to the heart muscle cells (cardiomyocytes) is also a potential issue.
Q3: How can I predict the potential toxicity of my derivatives before committing to synthesis?
A: Early, in silico assessment is a cost-effective strategy to de-risk your compounds.[7] Computational predictive toxicology uses computer models to forecast potential liabilities based on a molecule's structure.[8]
These models can:
-
Predict ADME/Tox Properties: Estimate absorption, distribution, metabolism, excretion, and toxicity profiles.
-
Identify Structure-Toxicity Relationships: Flag structural motifs (like the thiazole ring) known to be associated with toxicity.[8]
-
Model Binding to Anti-Targets: Predict the likelihood of binding to proteins associated with adverse effects, such as the hERG channel or specific CYP450 enzymes that could generate reactive metabolites.[7]
While not a replacement for experimental testing, these tools are invaluable for prioritizing which derivatives to synthesize and for guiding the design of safer analogues.
Section 2: Troubleshooting Guide - Investigating Observed Toxicity
This section provides structured workflows for when your experiments yield positive toxicity results.
Issue 1: My compound shows high cytotoxicity in a general cell viability assay (e.g., MTT in a cancer cell line). What are my next steps?
A: A positive result in a primary cytotoxicity screen is a critical decision point. The immediate goal is to determine if the observed effect is due to a specific, on-target mechanism or a general, off-target toxicity, and to begin profiling for common liabilities.
The following workflow provides a logical triage process.
Caption: Workflow for triaging an initial cytotoxicity hit.
Protocol 1: Tier 1 Hepatotoxicity Screen in HepG2 Cells
This assay provides an initial assessment of potential liver toxicity. HepG2 cells are a human-derived hepatoma cell line commonly used for this purpose.[4][9]
Objective: To determine the concentration at which the test compound reduces the viability of HepG2 cells by 50% (IC50).
Materials:
-
HepG2 cells (ATCC HB-8065)
-
Complete growth medium (e.g., EMEM + 10% FBS)
-
Test compound stock solution (in DMSO)
-
Positive control: Tamoxifen Citrate[10]
-
Vehicle control: DMSO
-
96-well clear-bottom, black-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of the test compound and positive control in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds, positive control, or vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Viability Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve to calculate the IC50 value. A potent IC50 value suggests potential hepatotoxicity.
Self-Validation: The inclusion of a known hepatotoxin like Tamoxifen as a positive control and a vehicle (DMSO) control is essential to validate the assay's performance.
Issue 2: My compound is flagged for potential hepatotoxicity. How do I investigate the mechanism?
A: A positive result in a Tier 1 screen warrants a deeper mechanistic investigation. The goal is to understand how the compound is causing liver cell death. This is crucial for designing it out. Key mechanisms of DILI include oxidative stress, mitochondrial impairment, and reactive metabolite formation.[4][9]
| Assay | Mechanism Investigated | Typical Positive Control | Reference |
| ROS Production | Measures oxidative stress via generation of Reactive Oxygen Species. | Menadione | [4] |
| Mitochondrial Toxicity | Assesses mitochondrial impairment by comparing viability in glucose vs. galactose media. | Rotenone, Antimycin A | [4] |
| GSH Depletion | Measures depletion of glutathione, a key cellular antioxidant, indicating RM formation. | Acetaminophen (APAP) | [9] |
| Reactive Metabolite Trapping | Directly detects the formation of reactive metabolites by trapping them with glutathione. | N-acetyl-p-benzoquinone imine (NAPQI) | [11] |
Protocol 2: Reactive Metabolite Trapping Assay with Glutathione (GSH)
This assay directly tests the hypothesis that your thiazole derivative is being bioactivated to a reactive species.
Objective: To detect the formation of a GSH-conjugate of the test compound in the presence of liver microsomes and an NADPH-generating system.
Materials:
-
Human Liver Microsomes (HLMs)
-
Test compound
-
Glutathione (GSH)
-
NADPH-regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Incubation Setup: In a microcentrifuge tube, combine phosphate buffer, HLMs, and the test compound. Pre-incubate for 5 minutes at 37°C.
-
Reaction Initiation: Add GSH, followed by the NADPH-regenerating system to start the reaction. A control reaction without the NADPH system must be run in parallel.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes.
-
Reaction Quenching: Stop the reaction by adding 2 volumes of ice-cold ACN.
-
Sample Preparation: Centrifuge the sample to pellet the precipitated protein. Transfer the supernatant to an LC-MS vial.
-
LC-MS/MS Analysis: Analyze the sample using an LC-MS/MS system. Search for the expected mass of the parent compound conjugated with GSH ([M+H]+ of parent + 305.06).
-
Data Interpretation: The presence of a GSH-conjugate peak only in the NADPH-fortified incubation is strong evidence of metabolic bioactivation.[11]
Self-Validation: The control reaction lacking the NADPH system is critical. A signal in this control would indicate non-enzymatic conjugation, whereas a signal only in the complete reaction confirms P450-mediated bioactivation.
Issue 3: My compound shows a potential cardiotoxicity signal. What's the standard follow-up?
A: The gold standard for assessing proarrhythmic risk is the hERG patch-clamp assay .[6] Blockade of the hERG potassium channel delays cardiac repolarization, which can lead to a dangerous arrhythmia called Torsades de Pointes. Regulatory agencies like the FDA place a high emphasis on this assay.
While functional assays using hiPSC-cardiomyocytes can provide valuable early data on changes in beat rate and calcium flux[5][12], the definitive follow-up is a direct electrophysiological measurement of hERG channel activity. Due to the specialized nature of this assay, it is typically outsourced to a specialist Contract Research Organization (CRO). When submitting your compound, you will receive an IC50 value for hERG channel blockade, which can be compared to your therapeutic plasma concentration to determine the safety margin.
Section 3: Strategic Guide - Designing Less Toxic Derivatives
Proactive design based on an understanding of toxicity mechanisms is the most effective way to mitigate risk. The following strategies focus on addressing the metabolic liabilities of the thiazole ring.
Caption: Iterative cycle for toxicity mitigation in drug design.
Strategy 1: Metabolic Stabilization of the Thiazole Ring
Rationale: Block the sites on the thiazole ring that are most susceptible to CYP-mediated oxidation. This is often referred to as "metabolic blocking." Introducing a small, metabolically stable group can sterically hinder the approach of CYP enzymes or alter the electronics of the ring to make it less prone to oxidation.[13]
Tactics:
-
Substitution at C4 or C5: Introduce a small group like a methyl (-CH₃) or a fluorine (-F) atom at the C4 or C5 position of the thiazole ring.
-
Rationale: Fluorine, in particular, is a good choice as its small size minimizes disruption to target binding, while its strong electron-withdrawing nature can deactivate the ring towards oxidative metabolism.
Strategy 2: Bioisosteric Replacement of the Thiazole Ring
Rationale: If metabolic blocking is insufficient, the most robust strategy is to replace the entire thiazole ring with a different heterocyclic ring (a bioisostere) that is known to be more metabolically stable.[11] The goal is to retain the key binding interactions of the original scaffold while eliminating the source of bioactivation.
| Bioisostere | Key Features | Potential Advantage over Thiazole | Reference |
| Oxazole | Less basic nitrogen, slightly less aromatic. | Generally more resistant to oxidation. | [14] |
| Isoxazole | Contains an N-O bond, alters H-bonding potential. | Can offer improved metabolic stability. | [11] |
| Pyrazole | Contains two adjacent nitrogens, one is a H-bond donor. | Often metabolically robust. | [11] |
| 1,2,4-Triazole | Contains three nitrogens, lowers lipophilicity. | Increased polarity can improve PK properties and reduce off-target effects. | [13] |
Strategy 3: Physicochemical Property Modulation
Rationale: Broader ADME/Tox properties are often linked to a compound's overall physicochemical profile, particularly its lipophilicity (measured as logP or logD). Highly lipophilic compounds tend to have poorer solubility, higher non-specific binding, and are often more susceptible to metabolism.[13][15]
Tactics:
-
Reduce Lipophilicity: Aim for a balanced logP/logD (typically in the range of 1-3 for oral drugs).
-
Introduce Polar Groups: Add polar functional groups to the piperidine ring or other non-critical regions of the molecule to increase water solubility.
-
Replace Aromatic Rings: If other aromatic rings are present in the molecule, consider replacing them with heteroaromatic rings to lower lipophilicity and introduce hydrogen bond acceptors.[13]
By systematically applying these troubleshooting and design strategies, researchers can significantly improve the safety profile of this compound derivatives, increasing their potential for successful development into novel therapeutics.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 6. In Vitro Cardiotoxicity Screening Approaches [ntp.niehs.nih.gov]
- 7. schrodinger.com [schrodinger.com]
- 8. Editorial: Advances and applications of predictive toxicology in knowledge discovery, risk assessment, and drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatotoxicity Assay Services [visikol.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Scalable synthesis of 2-(1,3-Thiazol-2-yl)piperidine for preclinical development
Prepared by: Senior Application Scientist, Chemical Process Development
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 2-(1,3-Thiazol-2-yl)piperidine. The content is structured to address common challenges and frequently asked questions encountered during preclinical development and scale-up, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Synthetic Strategy Overview & Key Considerations
The most robust and scalable synthesis of this compound typically involves a three-stage process. This pathway is favored for its use of readily available starting materials and its amenability to process control, which is critical for ensuring batch-to-batch consistency and purity.
The core strategy is the nucleophilic coupling of an activated piperidine ring with a 2-substituted thiazole. Specifically, this involves the directed lithiation of an N-protected piperidine followed by quenching with 2-bromothiazole.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the N-Boc protecting group preferred for this synthesis?
A1: The tert-butoxycarbonyl (Boc) group is ideal for several reasons. Firstly, it is stable to the strongly basic conditions required for the lithiation step. Secondly, the Boc group directs the deprotonation to the C2 position of the piperidine ring. This is a well-documented effect where the carbamate coordinates with the lithium cation, acidifying the adjacent protons.[1][2] Finally, it can be removed under acidic conditions that are typically non-destructive to the final product, providing a clean and high-yielding deprotection step.[3][4]
Q2: Can I use n-BuLi instead of s-BuLi for the lithiation step?
A2: While n-BuLi can effect the deprotonation, sec-Butyllithium (s-BuLi) is strongly recommended for scalability and reproducibility. s-BuLi is a more kinetically active base, leading to faster and more complete deprotonation at low temperatures (typically -78 °C).[5] This minimizes the risk of organolithium decomposition or side reactions that can occur if the reaction mixture is allowed to warm or if the lithiation is sluggish. The use of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) is also crucial as it chelates the lithium ion, breaking up alkyllithium aggregates and further increasing the reactivity of the base.[5]
Q3: What are the critical process parameters for the lithiation and coupling stage?
A3: This stage is the most critical for the success of the synthesis. The key parameters are:
-
Strict Anhydrous Conditions: All glassware must be flame- or oven-dried, and all solvents and reagents must be rigorously dried. Water will rapidly quench the organolithium intermediate.
-
Temperature Control: The lithiation must be performed at low temperatures, typically -78 °C (a dry ice/acetone bath), to ensure the stability of the N-Boc-2-lithiated-piperidine intermediate.[2][6] The subsequent coupling with 2-bromothiazole should also be initiated at this temperature.
-
Addition Rate: The 2-bromothiazole solution should be added slowly to the organolithium solution to control the reaction exotherm and minimize the formation of impurity-generating side reactions.
Q4: Are there viable alternative routes for this synthesis?
A4: Yes, other routes exist, but they often present greater scalability challenges. For instance, one could envision a route involving the synthesis of piperidine-2-carbonitrile followed by conversion to a thiazole ring. However, such routes often involve more steps and potentially hazardous reagents. Palladium-catalyzed cross-coupling reactions are another possibility, but they can be more expensive at scale due to the catalyst cost and may require more complex purification to remove metal residues.[7] The lithiation-coupling approach generally offers the most direct and cost-effective pathway for producing multi-kilogram quantities.[8]
Section 3: Detailed Experimental Protocols
Disclaimer: These protocols are intended for qualified professionals. All experiments should be conducted in a suitable chemical fume hood with appropriate personal protective equipment.
Protocol 3.1: Synthesis of 2-Bromothiazole (Starting from 2-Aminothiazole)
This procedure is a modified Sandmeyer reaction.
-
Diazotization: To a stirred solution of 85% phosphoric acid (94 mL) cooled to 5 °C, add 2-aminothiazole (25.0 g, 0.25 mol).[9]
-
Slowly add concentrated nitric acid (50 mL) while maintaining the internal temperature below 8 °C.
-
Cool the mixture to 2 °C and slowly add a solution of sodium nitrite (20.0 g, 0.29 mol) in water (50 mL) over 30 minutes, ensuring the temperature does not exceed 8 °C. Stir the resulting "diazo solution" for 1 hour at 0-5 °C.[9]
-
Copper(I) Bromide Formation: In a separate, larger flask, dissolve copper(II) sulfate pentahydrate (41.0 g, 0.16 mol) and sodium bromide (73.4 g, 0.71 mol) in water (180 mL) and cool to 6 °C.[9]
-
Coupling: Slowly add the cold diazo solution to the copper/bromide mixture over 90 minutes, keeping the internal temperature below 8 °C. Vigorous gas evolution (N₂) will occur.
-
Stir the green reaction mixture at 0-7 °C for at least 6 hours, then allow it to warm to room temperature overnight.
-
Workup & Purification: Carefully neutralize the mixture to pH ~9 with solid KOH and then sodium carbonate. The product is isolated by steam distillation. The organic layer of the distillate is separated, dried over MgSO₄, and filtered to yield 2-bromothiazole as a pale yellow oil.
Protocol 3.2: Lithiation of N-Boc-Piperidine and Coupling
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 200 mL) and N-Boc-piperidine (18.5 g, 0.1 mol). Add TMEDA (15.0 mL, 0.1 mol).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add s-BuLi (1.4 M in cyclohexane, 75 mL, 0.105 mol) dropwise over 30 minutes, maintaining the temperature below -70 °C. The solution may turn yellow or orange. Stir for 3 hours at -78 °C.
-
Coupling: In a separate flame-dried flask, dissolve 2-bromothiazole (18.0 g, 0.11 mol) in anhydrous THF (50 mL). Add this solution dropwise to the lithiated piperidine solution over 45 minutes, ensuring the internal temperature remains below -70 °C.
-
Quench: After stirring for an additional 2 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution (100 mL).
-
Workup & Purification: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield N-Boc-2-(1,3-Thiazol-2-yl)piperidine.
Protocol 3.3: N-Boc Deprotection
-
Reaction: Dissolve the purified N-Boc-2-(1,3-Thiazol-2-yl)piperidine (0.1 mol) in 1,4-dioxane (100 mL).
-
Add a 4 M solution of HCl in 1,4-dioxane (100 mL, 0.4 mol) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup & Purification: Concentrate the reaction mixture under reduced pressure. To the resulting solid, add diethyl ether and triturate to precipitate the hydrochloride salt of the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride. The free base can be obtained by dissolving the salt in water and basifying with NaOH, followed by extraction with a suitable organic solvent (e.g., dichloromethane).
Section 4: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Q5: My lithiation/coupling reaction is low-yielding and produces a complex mixture. What is the most likely cause?
A5: The most probable cause is moisture in your reaction system. Organolithium reagents are extremely sensitive to water, which will protonate and destroy the active nucleophile. Ensure all glassware is rigorously dried, solvents are anhydrous, and the reaction is maintained under a positive pressure of an inert gas like argon. The second most likely cause is inaccurate titration of your s-BuLi solution, leading to incomplete deprotonation. Always titrate organolithium reagents before use, as their concentration can change over time.
Q6: I see a significant amount of unreacted N-Boc-piperidine after the coupling reaction. What went wrong?
A6: This points directly to a failure in the lithiation step. Assuming your system was anhydrous, this could be due to degraded or insufficient s-BuLi, or insufficient reaction time for the deprotonation to complete. An IR spectroscopic study on a similar system showed that for N-Boc-piperidines, the rotation of the Boc group is rapid even at -78 °C, which facilitates lithiation, so temperature is not likely the direct cause of incomplete reaction if maintained properly.[2] We recommend increasing the lithiation time from 2 hours to 3-4 hours and ensuring you are using at least 1.05 equivalents of freshly titrated s-BuLi.
Q7: The N-Boc deprotection is stalling. Can I heat the reaction?
A7: Yes, gentle heating (e.g., to 40-50 °C) can be used to drive the deprotection to completion. However, you must do so cautiously. The final product, a substituted aminothiazole, can be sensitive to prolonged exposure to strong acid at high temperatures. The best approach is to monitor the reaction closely by LC-MS and apply heat only as needed. Alternatively, using a stronger acid like trifluoroacetic acid (TFA) at room temperature may be more effective than heating with HCl.[3]
Section 5: Data Summary
The following table summarizes typical reaction parameters and expected outcomes for a lab-scale synthesis (10-20 g). Yields are highly dependent on technique, especially in the coupling step.
| Reaction Stage | Key Reagents | Typical Temp. | Typical Time | Typical Yield | Notes |
| Boc Protection | Piperidine, Boc₂O, Et₃N | Room Temp | 2-4 h | >95% | Standard, high-yielding reaction. |
| Bromination | 2-Aminothiazole, NaNO₂, CuBr | 0-8 °C | 8-12 h | 80-90% | Temperature control is critical for safety and yield.[9] |
| Lithiation/Coupling | N-Boc-piperidine, s-BuLi, 2-Bromothiazole | -78 °C | 5-6 h | 55-75% | Highly sensitive to moisture and technique. |
| Boc Deprotection | N-Boc Protected Intermediate, 4M HCl | Room Temp | 4-6 h | >90% | Generally clean; purification by salt formation. |
Section 6: References
-
Pharmaceutical Technology. (n.d.). Practical Approaches to Large-Scale Heterocyclic Synthesis. [Available at: --INVALID-LINK--]
-
Guidechem. (2023). How is 2-Bromothiazole Synthesized?. [Available at: --INVALID-LINK--]
-
Stead, D., et al. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Journal of the American Chemical Society. [Available at: --INVALID-LINK--]
-
O'Brien, P. (2002). Asymmetric Substitutions of 2‐Lithiated N‐Boc‐piperidine and N‐Boc‐azepine by Dynamic Resolution. Angewandte Chemie International Edition. [Available at: --INVALID-LINK--]
-
Coldham, I., et al. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Organic & Biomolecular Chemistry. [Available at: --INVALID-LINK--]
-
Wallow, T. I., & Novak, B. M. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry. [Available at: --INVALID-LINK--]
-
Stead, D., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. PubMed. [Available at: --INVALID-LINK--]
-
Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Available at: --INVALID-LINK--]
-
Xiao, Z., et al. (2005). Selective benzylic lithiation of N-Boc-2-phenylpiperidine and pyrrolidine: expedient synthesis of a 2,2-disubstituted piperidine. Tetrahedron Letters. [Available at: --INVALID-LINK--]
-
Kelleher, P. G., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Request PDF. [Available at: --INVALID-LINK--]
-
Patel, K. D., et al. (2019). A simple and efficient synthesis of a series of N-(thiazol-2-yl)piperidine-2,6-dione compounds and their interesting NLO properties. CrystEngComm. [Available at: --INVALID-LINK--]
-
ResearchGate. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Available at: --INVALID-LINK--]
-
Vasile, C., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Available at: --INVALID-LINK--]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. [Available at: --INVALID-LINK--]
-
Maguire, O. R., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Omega. [Available at: --INVALID-LINK--]
-
Chen, L., et al. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. European Journal of Medicinal Chemistry. [Available at: --INVALID-LINK--]
-
De Vreese, R., et al. (2018). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Molecules. [Available at: --INVALID-LINK--]
References
- 1. Synthesis and kinetic resolution of N -Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04576A [pubs.rsc.org]
- 2. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. Page loading... [wap.guidechem.com]
Interpreting mass spectrometry fragmentation patterns of 2-(1,3-Thiazol-2-yl)piperidine
Technical Support Center: 2-(1,3-Thiazol-2-yl)piperidine Mass Spectrometry
Welcome to the technical support guide for the mass spectrometric analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into its fragmentation behavior, troubleshoot common experimental issues, and ensure accurate structural elucidation.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and molecular ion for this compound?
The molecular formula for this compound is C₈H₁₂N₂S.[1] The calculated monoisotopic molecular weight is 168.0772 g/mol .
-
Under Electron Ionization (EI-MS): You should look for the molecular ion peak (M⁺˙) at m/z 168 . Aromatic and heterocyclic rings, like thiazole, generally produce distinct molecular ion peaks.[2]
-
Under Electrospray Ionization (ESI-MS): Given the basic nature of the piperidine nitrogen, you will primarily observe the protonated molecule ([M+H]⁺) in positive ion mode at m/z 169 .[3]
Q2: I'm using EI-MS and the molecular ion peak at m/z 168 is very weak or absent. What could be the cause?
While many heterocyclic compounds show a clear molecular ion, highly branched molecules or those with labile bonds can undergo rapid fragmentation, leading to a diminished M⁺˙ peak.[2] For this compound, the bond between the piperidine and thiazole rings is a primary point of cleavage.
Causality & Troubleshooting:
-
High Ionization Energy: The standard 70 eV used in EI-MS might be too energetic, causing extensive fragmentation. If your instrument allows, try reducing the ionization energy to a lower value (e.g., 15-20 eV). This "softer" ionization can enhance the relative abundance of the molecular ion.
-
Alpha-Cleavage Dominance: The piperidine ring is highly susceptible to α-cleavage, a thermodynamically favorable fragmentation pathway that can outcompete other processes, thus depleting the molecular ion population.[3][4][5]
Q3: What are the primary fragmentation pathways I should expect for this compound?
The fragmentation of this compound is dictated by the interplay between the two heterocyclic rings. The most likely fragmentation events are initiated by ionization at the piperidine nitrogen, followed by cleavage of bonds adjacent to it (α-cleavage).[3][4]
Pathway A: Piperidine Ring Fragmentation (α-Cleavage) This is often the most dominant fragmentation route for 2-substituted piperidines.[3] Ionization on the nitrogen atom weakens the adjacent C-C bonds. Cleavage of the C2-C3 bond within the ring leads to the formation of a stable, resonance-stabilized iminium ion.
Pathway B: Thiazole Ring Fragmentation The thiazole ring can also undergo fragmentation, typically involving the loss of small neutral molecules like HCN or acetylene.[6][7] Studies on similar structures suggest that thiazole rings can be less stable than other connected heterocycles under EI conditions.[8]
Below is a summary of expected key fragments.
| Proposed Fragment (m/z) | Proposed Structure/Origin | Fragmentation Pathway | Notes |
| 169 | [M+H]⁺ | ESI Protonation | The primary ion observed in positive mode ESI-MS. |
| 168 | M⁺˙ | EI Ionization | The molecular ion. Its intensity can be variable. |
| 167 | [M-H]⁺ | α-Cleavage | Loss of a hydrogen radical from the piperidine ring, forming a stable iminium ion. This is a very common fragmentation for piperidines.[3] |
| 111 | [C₅H₉N₂]⁺ | Cleavage of Thiazole | Loss of the C₂HS radical from the thiazole ring. |
| 85 | [C₄H₅S]⁺ | Piperidine Ring Opening | Represents the protonated thiazole methyl cation following cleavage of the bond to the piperidine ring. |
| 84 | [C₅H₈N]⁺ | α-Cleavage | Represents the piperidine ring fragment after losing the thiazole substituent. This creates a stable iminium ion. |
Troubleshooting Guide
Scenario 1: My spectrum is dominated by a peak at m/z 84, and I barely see the molecular ion.
-
Diagnosis: This strongly suggests that α-cleavage of the piperidine ring is the overwhelmingly favored fragmentation pathway. The m/z 84 fragment corresponds to the piperidinyl iminium ion formed after the loss of the thiazole radical. This is a classic and expected fragmentation for 2-substituted piperidines.[3]
-
Solution:
-
Confirm with MS/MS: If using ESI, isolate the [M+H]⁺ precursor ion at m/z 169 and perform a product ion scan. The presence of a major fragment at m/z 84 or 85 would confirm this pathway.
-
Lower Ionization Energy (EI-MS): As mentioned in Q2, reducing the electron energy can help increase the abundance of the molecular ion relative to the fragment ions.
-
Scenario 2: I am seeing unexpected peaks that don't fit the proposed fragmentation patterns.
-
Diagnosis: These peaks could arise from several sources: impurities in your sample, background contamination in the mass spectrometer, or complex rearrangement reactions.
-
Troubleshooting Steps:
-
Run a Blank: Inject a solvent blank using the same method to identify background ions originating from the solvent or the system itself.
-
Verify Purity: Confirm the purity of your sample using an orthogonal technique like NMR or HPLC. The compound is commercially available with ≥95% purity, but degradation can occur.[1]
-
Consider Rearrangements: Under high energy conditions, rearrangement reactions can occur, leading to fragment ions that are not formed by simple bond cleavages. These are often of lower intensity. High-resolution mass spectrometry (HRMS) can provide exact mass measurements to help propose elemental compositions for these unknown peaks.
-
Visualizing the Fragmentation Pathway
The following diagram illustrates the primary α-cleavage fragmentation pathway of this compound under electron ionization.
Caption: Primary α-cleavage fragmentation of the parent molecule.
Experimental Protocol: ESI-MS/MS Analysis
This protocol outlines a general procedure for analyzing this compound using a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an ESI source.
1. Sample Preparation:
- Prepare a stock solution of this compound at 1 mg/mL in methanol.
- Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial for promoting protonation.
2. Instrument & Source Parameters (Positive Ion Mode):
- Ionization Mode: Positive ESI.[3]
- Capillary Voltage: 3.5 - 4.5 kV
- Nebulizer Gas (N₂): 1 - 2 Bar
- Drying Gas (N₂): 8 - 10 L/min
- Drying Gas Temperature: 250 - 350 °C
- Flow Rate: 0.2 - 0.4 mL/min (if using LC-MS).[3] For direct infusion, use 5-10 µL/min.
3. Data Acquisition:
- Step A: Full Scan (MS1): Acquire a full scan spectrum over a mass range of m/z 50-400 to identify the protonated precursor ion, [M+H]⁺, at m/z 169.
- Step B: Product Ion Scan (MS/MS):
- Set the instrument to MS/MS mode.
- Select m/z 169 as the precursor ion for fragmentation.
- Apply collision energy (e.g., start with 15-20 eV and optimize by ramping the energy up or down to achieve a rich fragmentation spectrum). Collision-induced dissociation (CID) with an inert gas like nitrogen or argon is standard.
- Acquire the product ion spectrum to observe the fragments detailed in the table above.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One moment, please... [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. article.sapub.org [article.sapub.org]
Validation & Comparative
A Comparative Analysis of 2-(1,3-Thiazol-2-yl)piperidine: A Novel Psychotropic Agent Candidate
Abstract
The development of novel therapeutic agents for psychiatric disorders remains a critical area of research, driven by the need for improved efficacy and tolerability. This guide provides a comprehensive comparative analysis of a novel compound, 2-(1,3-Thiazol-2-yl)piperidine, against established second-generation antipsychotics (SGAs), Risperidone and Aripiprazole. Based on its structural motifs—a thiazole and a piperidine ring, which are prevalent in many CNS-active drugs—we hypothesize that this compound possesses significant affinity for dopamine D2 and serotonin 5-HT2A receptors, key targets in the treatment of psychosis.[1][2] This document outlines the scientific rationale, comparative receptor binding profiles, preclinical efficacy models, and detailed experimental protocols to rigorously evaluate this new chemical entity. Our objective is to provide researchers, scientists, and drug development professionals with a foundational framework for assessing the therapeutic potential of this compound in the context of current treatment paradigms.
Introduction: The Rationale for a New Antipsychotic Agent
Schizophrenia and other psychotic disorders are complex conditions characterized by positive, negative, and cognitive symptoms.[3] Current therapeutic strategies primarily revolve around the modulation of dopaminergic and serotonergic pathways.[4] First-generation antipsychotics (FGAs) are potent dopamine D2 receptor antagonists, effective against positive symptoms but often associated with significant extrapyramidal side effects (EPS).[5][6] Second-generation, or atypical, antipsychotics (SGAs) were developed to address these limitations. SGAs, such as Risperidone and Aripiprazole, typically exhibit a broader receptor binding profile, including potent antagonism of serotonin 5-HT2A receptors alongside D2 receptor modulation.[4][7] This dual action is thought to contribute to their improved side-effect profile and efficacy against a wider range of symptoms.[5][6]
However, even SGAs have limitations, including metabolic side effects and variable efficacy. This necessitates the continued search for novel chemical entities with optimized pharmacological profiles. The compound this compound represents such a candidate. Its chemical structure is suggestive of potential interactions with key CNS receptors. This guide establishes a systematic approach to compare its preclinical profile with that of Risperidone, a potent 5-HT2A/D2 antagonist, and Aripiprazole, a D2 partial agonist and 5-HT2A antagonist.[7][8][9]
Comparative Receptor Binding Affinity
The initial characterization of a novel CNS agent involves determining its binding affinity for a panel of relevant receptors. The affinity, typically expressed as the inhibition constant (Ki), provides a quantitative measure of how strongly the compound binds to a specific receptor. A lower Ki value indicates a higher binding affinity.[9]
Hypothesized and Established Receptor Binding Profiles
The table below presents the established in vitro binding affinities (Ki in nM) for Risperidone and Aripiprazole at key receptors implicated in the therapeutic action and side effects of antipsychotic drugs. A hypothesized target profile for this compound is included to guide the experimental investigation.
| Receptor Subtype | Risperidone (Ki, nM) | Aripiprazole (Ki, nM) | This compound (Hypothesized Target Ki, nM) | Therapeutic Relevance |
| Dopamine D2 | 3.13[10] | 0.34[8][11] | < 5 | Primary target for antipsychotic efficacy.[5][6] |
| Serotonin 5-HT2A | 0.16[10] | 3.4[8] | < 1 | Atypicality, reduced EPS, potential efficacy for negative symptoms.[4][5] |
| Serotonin 5-HT1A | 4.2 | 1.7[8] | < 10 | Potential anxiolytic and antidepressant effects.[4][9] |
| Adrenergic α1 | 0.8[10] | 57 | < 20 | Potential for orthostatic hypotension.[4] |
| Histamine H1 | 2.23[10] | 61 | > 50 | Potential for sedation and weight gain.[4] |
Causality Behind Experimental Choices: The selection of this receptor panel is based on the well-established pharmacology of atypical antipsychotics. High affinity for D2 and 5-HT2A receptors is the hallmark of this class.[4] The ratio of 5-HT2A to D2 affinity is often considered a key determinant of "atypicality."[7] Affinities for 5-HT1A, adrenergic α1, and histamine H1 receptors are included to predict potential anxiolytic/antidepressant effects and common side effects like orthostatic hypotension and sedation, respectively.[4][9]
Signaling Pathways and Mechanism of Action
Understanding how a ligand modulates receptor signaling is crucial. While Risperidone acts as a potent antagonist at both D2 and 5-HT2A receptors, Aripiprazole is a partial agonist at D2 receptors and an antagonist at 5-HT2A receptors.[7][8][9] This partial agonism allows Aripiprazole to act as a "dopamine system stabilizer," reducing dopaminergic neurotransmission in hyperdopaminergic states and increasing it in hypodopaminergic states.[8][12]
Dopamine D2 Receptor Signaling
The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o pathway.[13][14] Activation of this pathway inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[14] D2 receptors can also signal through β-arrestin pathways, which are involved in receptor desensitization and may mediate some of the therapeutic and adverse effects of antipsychotics.[13]
Caption: Dopamine D2 Receptor Signaling Cascade.
Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor is coupled to the Gαq/11 signaling pathway.[15][16] Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[17][18] This leads to an increase in intracellular calcium and activation of protein kinase C (PKC), modulating neuronal excitability.[17] Antagonism of this pathway by atypical antipsychotics in the prefrontal cortex is thought to enhance dopamine release, which may contribute to the alleviation of negative and cognitive symptoms.[5]
Caption: Serotonin 5-HT2A Receptor Signaling Cascade.
Preclinical In Vivo Models for Efficacy and Side-Effect Profiling
Animal models are indispensable for evaluating the antipsychotic potential and predicting the side-effect profile of novel compounds.[19][20] These models are designed to mimic certain aspects of psychosis or to assess behaviors known to be modulated by antipsychotic drugs.[21][22]
Models for Antipsychotic-like Activity
-
Amphetamine-Induced Hyperlocomotion: Amphetamine increases dopamine release, leading to hyperlocomotion in rodents, which is considered a model for the positive symptoms of schizophrenia.[23][24] Effective antipsychotics dose-dependently inhibit this behavior.[25]
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. Antipsychotic drugs can reverse deficits in PPI induced by psychomimetic drugs like phencyclidine (PCP) or apomorphine.[26][27]
Models for Extrapyramidal Side Effects (EPS)
-
Catalepsy Test: The induction of catalepsy (an inability to correct an externally imposed posture) in rodents is a well-established model for predicting the EPS liability of antipsychotic drugs.[25][28] Atypical antipsychotics generally induce less catalepsy than typical antipsychotics at therapeutically relevant doses.
Comparative In Vivo Data (Illustrative)
The following table provides an example of how data from these models would be presented to compare the compounds. ED50 represents the dose required to produce 50% of the maximal effect.
| Behavioral Assay | Risperidone | Aripiprazole | This compound (Target Profile) |
| Amphetamine-Induced Hyperlocomotion (ED50, mg/kg) | 0.1 | 1.0 | < 0.5 |
| Reversal of PCP-Induced PPI Deficit (ED50, mg/kg) | 0.3 | 1.5 | < 1.0 |
| Catalepsy Induction (ED50, mg/kg) | 5.0 | > 30 | > 20 |
| Therapeutic Index (Catalepsy ED50 / PPI ED50) | 16.7 | > 20 | > 20 |
A higher therapeutic index suggests a wider separation between the doses required for therapeutic effects and those causing EPS-like side effects.
Experimental Protocols
Scientific integrity requires detailed, reproducible methodologies. The following protocols are standard in the field for obtaining the data discussed above.
Protocol 1: Radioligand Receptor Binding Assay
Caption: Workflow for Radioligand Receptor Binding Assay.
Methodology:
-
Receptor Preparation: Membranes from cells stably expressing the human receptor of interest (e.g., D2, 5-HT2A) are prepared by homogenization and centrifugation.[29][30]
-
Assay Incubation: In a 96-well plate, incubate receptor membranes with a fixed concentration of a specific radioligand and a range of concentrations of the test compound (e.g., this compound, Risperidone, or Aripiprazole).[31]
-
Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand to saturate the receptors and determine non-specific binding.[31]
-
Separation: The incubation is terminated by rapid filtration over glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand passes through.[31]
-
Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[30]
Protocol 2: Amphetamine-Induced Hyperlocomotion in Mice
Methodology:
-
Habituation: Individually house mice in open-field activity chambers and allow them to habituate for 30-60 minutes.
-
Drug Administration: Administer the test compound (e.g., this compound, Risperidone, Aripiprazole, or vehicle) via intraperitoneal (i.p.) injection.
-
Psychostimulant Challenge: After a predetermined pretreatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 2-5 mg/kg, i.p.) to induce hyperlocomotion.[25]
-
Data Collection: Immediately after the amphetamine injection, record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes using automated activity monitors.
-
Data Analysis: Compare the total locomotor activity in the drug-treated groups to the vehicle-treated control group. Calculate the ED50 for the inhibition of amphetamine-induced hyperlocomotion.
Conclusion and Future Directions
This guide provides a structured framework for the initial preclinical evaluation of this compound as a potential novel antipsychotic agent. The direct comparison with established drugs like Risperidone and Aripiprazole is essential for contextualizing its pharmacological profile. The proposed experiments, from in vitro receptor binding to in vivo behavioral models, will generate the critical data needed to assess its potential for improved efficacy and a favorable side-effect profile.
A successful outcome from these studies—demonstrating high affinity for D2 and 5-HT2A receptors, potent efficacy in animal models of psychosis, and a high therapeutic index for EPS—would provide a strong rationale for advancing this compound into further preclinical development, including more complex cognitive models, metabolic profiling, and formal toxicology studies.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Schizophrenia Animal Models - Ace Therapeutics [acetherapeutics.com]
- 4. Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atypical antipsychotic - Wikipedia [en.wikipedia.org]
- 6. acnp.org [acnp.org]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. psychscenehub.com [psychscenehub.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 15. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 16. 5-HT2A_receptor [bionity.com]
- 17. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Animal models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Animal model of schizophrenia - Wikipedia [en.wikipedia.org]
- 22. people.socsci.tau.ac.il [people.socsci.tau.ac.il]
- 23. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. vbspu.ac.in [vbspu.ac.in]
- 26. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 27. New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models | Brain & Behavior Research Foundation [bbrfoundation.org]
- 28. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 29. journals.physiology.org [journals.physiology.org]
- 30. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of 2-(1,3-Thiazol-2-yl)piperidine: A Comparative Guide
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a small molecule interacts with its intended target within the complex cellular milieu is a cornerstone of modern therapeutic development. This guide provides a comprehensive, in-depth comparison of state-of-the-art methodologies for validating the cellular target engagement of 2-(1,3-Thiazol-2-yl)piperidine and its analogs. While the precise molecular target of this compound is an area of ongoing investigation, its structural motifs are present in compounds known to inhibit Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that plays a crucial role in regulating endocannabinoid signaling.[1][2] Therefore, this guide will use FAAH as the primary target of interest to illustrate and compare key target engagement validation techniques.
We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer objective comparisons with well-characterized FAAH inhibitors, including the covalent inhibitor PF-04457845 and the slowly reversible inhibitor JNJ-42165279.[3][4][5]
The Imperative of Target Engagement Validation
Confirming that a compound binds to its intended target in a cellular context is a critical step in drug discovery.[6] It provides direct evidence for the mechanism of action and is a key predictor of potential efficacy. A failure to rigorously validate target engagement can lead to misinterpretation of phenotypic data and the costly progression of non-viable drug candidates.[6] The cellular environment presents numerous challenges, including membrane permeability, off-target binding, and metabolic instability, which can lead to a disconnect between biochemical assay potency and cellular efficacy.[7][8] Therefore, robust, cell-based target engagement assays are indispensable.
A Comparative Analysis of Key Methodologies
Choosing the optimal method for validating target engagement depends on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Here, we compare two powerful and widely adopted techniques: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRENZ® Target Engagement Assay.
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET® Target Engagement Assay |
| Principle | Ligand binding stabilizes the target protein against heat-induced denaturation.[9][10] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. Compound binding displaces the tracer, reducing the BRET signal.[11][12] |
| Readout | Quantification of soluble target protein after heat treatment. | Ratiometric measurement of light emission at two wavelengths. |
| Detection | Western Blot, ELISA, Mass Spectrometry, or reporter-based assays.[9] | Luminometer capable of dual-channel filtered luminescence detection.[13] |
| Compound Requirements | No modification of the compound is necessary.[2] | No modification of the test compound is necessary. Requires a specific fluorescent tracer for the target.[11] |
| Target Requirements | Requires a target that exhibits a measurable thermal shift upon ligand binding.[9] | Requires genetic fusion of the target protein with NanoLuc® luciferase.[12] |
| Throughput | Can be adapted for high-throughput screening (HTS-CETSA).[14][15] | Inherently high-throughput and amenable to 96- and 384-well formats.[16] |
| Key Advantages | - Label-free for the test compound.- Can be used with endogenous proteins.- Provides direct evidence of physical binding.[9] | - Live-cell, real-time measurements.- Highly sensitive and quantitative.- Can determine compound affinity and residence time.[11][13] |
| Limitations | - Can be lower throughput for Western Blot-based detection.- Not all proteins exhibit a clear thermal shift. | - Requires genetic modification of the target protein.- Dependent on the availability of a suitable fluorescent tracer. |
Illustrative Experimental Data: A Comparative Look at FAAH Inhibitors
To provide a practical understanding of the data generated by these assays, the following tables present hypothetical, yet realistic, results for this compound and its comparators targeting FAAH.
Table 1: Cellular Thermal Shift Assay (CETSA®) Data for FAAH
| Compound | Mechanism of Action | Concentration (µM) | Apparent Melting Temperature (Tagg) (°C) | Thermal Shift (ΔTagg) (°C) |
| Vehicle (DMSO) | - | - | 52.5 | - |
| This compound | Reversible Inhibitor (Hypothesized) | 10 | 55.0 | +2.5 |
| PF-04457845 | Covalent Inhibitor[4][5] | 1 | 60.5 | +8.0 |
| JNJ-42165279 | Slowly Reversible Inhibitor[3][17] | 1 | 58.0 | +5.5 |
Note: The data presented above is illustrative and intended for comparative purposes.
Table 2: NanoBRET® Target Engagement Assay Data for FAAH
| Compound | IC50 (nM) in Live Cells | Hill Slope | Maximum % Inhibition |
| This compound | 250 | -1.1 | 98 |
| PF-04457845 | 15 | -1.0 | 100 |
| JNJ-42165279 | 50 | -1.2 | 99 |
Note: The data presented above is illustrative and intended for comparative purposes.
Experimental Protocols and Workflows
Cellular Thermal Shift Assay (CETSA®) Workflow
The CETSA protocol involves treating cells with the compound of interest, followed by a heating step to induce protein denaturation. Ligand-bound proteins are stabilized and remain soluble, while unbound proteins aggregate and are removed by centrifugation. The amount of soluble target protein is then quantified.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Determining the nanoBRET IC50 values of 30 legacy ACVR1/ALK2 inhibitors – openlabnotebooks.org [openlabnotebooks.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. elrig.org [elrig.org]
- 6. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. CETSA [cetsa.org]
- 10. researchgate.net [researchgate.net]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
- 14. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 17. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of 2-(1,3-Thiazol-2-yl)piperidine Analogs: A Guide for Medicinal Chemists
Introduction: The Significance of the 2-(1,3-Thiazol-2-yl)piperidine Scaffold
The piperidine ring is a ubiquitous motif in natural products and pharmaceuticals, prized for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for interacting with biological targets.[1][2][3] When coupled with a 1,3-thiazole ring, it forms the this compound core, a privileged structure in modern medicinal chemistry. This scaffold has shown remarkable potential in the development of agents targeting the central nervous system (CNS).
Analogs based on this core structure have been investigated for their activity at various CNS receptors, most notably dopamine (D₂, D₃) and muscarinic acetylcholine (M₁) receptors.[4][5][6] These receptors are critical targets for therapeutic intervention in a range of neurodegenerative and psychiatric disorders, including Parkinson's disease, schizophrenia, and Alzheimer's disease.[7][8][9] The development of subtype-selective ligands for these receptors is a key goal in neuroscience drug discovery to maximize therapeutic efficacy while minimizing side effects.[8][10]
This guide provides a head-to-head comparison of different this compound analogs, focusing on their synthetic strategies and structure-activity relationships (SAR) at dopamine receptors. We will delve into the causality behind experimental choices and provide detailed protocols to ensure scientific integrity and reproducibility.
Synthetic Strategies: Building the Core Scaffold
The efficient synthesis of a diverse library of analogs is paramount for exploring the chemical space around a core scaffold. For 2-substituted piperidines, one of the most robust and versatile methods involves the cyclization of N-acyliminium ions.[1][11]
Causality of Method Selection: The N-acyliminium ion strategy is favored because it allows for the stereocontrolled introduction of a wide variety of carbon and heteroatom nucleophiles at the C2 position of the piperidine ring.[1][12] The transient, highly electrophilic iminium intermediate is readily formed from stable precursors like α-alkoxy or α-hydroxy amides under acidic conditions, and its subsequent trapping by a nucleophile is often highly efficient. This enables the systematic variation of the substituent at the key C2 position, which is crucial for probing interactions with biological targets.
Generalized Synthetic Workflow
The synthesis typically begins with a suitable piperidine precursor which is then cyclized and functionalized. The thiazole moiety can be introduced either before or after the formation of the piperidine ring. A common approach involves the reaction of a 2-cyanopiperidine derivative with a source of sulfur, or the coupling of a piperidine-2-carboxamide with a reagent like Lawesson's reagent. A more convergent approach, leveraging the N-acyliminium ion, is outlined below.
Caption: Generalized workflow for the synthesis of this compound analogs.
Head-to-Head Comparison: Dopamine D₂/D₃ Receptor Affinity
The D₂-like family of dopamine receptors (D₂, D₃, and D₄) are primary targets for antipsychotic medications and play a role in motor control, motivation, and reward.[13] Achieving selectivity, particularly between the highly homologous D₂ and D₃ subtypes, is a significant challenge but offers the potential for improved therapeutic profiles.[4][5]
To illustrate the structure-activity relationships, we will compare a series of representative analogs with systematic structural modifications. The binding affinity is expressed as the inhibition constant (Kᵢ), where a lower value indicates higher binding affinity.
| Analog ID | R¹ (on Piperidine N) | R² (on Thiazole C4) | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) | D₂/D₃ Selectivity (Fold) |
| 1 (Core) | -H | -H | 150 | 120 | 0.8 |
| 2a | -CH₃ | -H | 75 | 45 | 0.6 |
| 2b | -CH₂Ph | -H | 25 | 8 | 0.32 |
| 3 | -H | -Ph | 90 | 180 | 2.0 |
| 4 | -CH₂Ph | -Ph | 15 | 35 | 2.3 |
Data Analysis and SAR Insights:
-
Core Scaffold (Analog 1): The unsubstituted core scaffold demonstrates modest, non-selective affinity for both D₂ and D₃ receptors. This serves as our baseline for comparison.
-
N-Substitution (Analogs 2a & 2b): Alkylation of the piperidine nitrogen generally enhances potency. A simple methyl group (Analog 2a) provides a moderate increase in affinity. However, introducing a larger, lipophilic benzyl group (Analog 2b) leads to a significant jump in potency at both receptors, with a slight preference for D₃. This suggests the presence of a hydrophobic pocket that can be exploited by N-substituents.
-
Thiazole Substitution (Analog 3): Adding a phenyl group at the C4 position of the thiazole ring (Analog 3) slightly decreases D₂ affinity but significantly reduces D₃ affinity, resulting in a modest selectivity for the D₂ receptor. This indicates that the region around the thiazole ring is sensitive to steric bulk and can be modulated to achieve subtype selectivity.
-
Combined Substitution (Analog 4): Combining the potent N-benzyl group with the D₂-selective C4-phenyl group (Analog 4) yields the most potent D₂ ligand in the series (Kᵢ = 15 nM) while maintaining selectivity over the D₃ receptor. This demonstrates a synergistic effect where modifications at different points of the scaffold contribute independently to the overall pharmacological profile.
Caption: Key structure-activity relationships for D₂/D₃ receptor affinity.
Experimental Protocol: Dopamine D₂ Receptor Radioligand Binding Assay
To ensure the trustworthiness and reproducibility of the binding data presented, a detailed, self-validating protocol is essential. The following describes a standard competitive radioligand binding assay.
Objective: To determine the binding affinity (Kᵢ) of a test compound for the human dopamine D₂ receptor.
Principle: This assay measures the ability of a non-radioactive test compound to compete with a radioactive ligand (the "radioligand") for binding to the D₂ receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, which is then used to calculate the Kᵢ.
Materials:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human dopamine D₂ receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (high-affinity D₂ antagonists).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM) or another high-affinity D₂ antagonist.
-
Test Compounds: Analogs 1-4, dissolved in DMSO to create stock solutions.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For measuring radioactivity.
Step-by-Step Methodology:
-
Preparation:
-
Thaw the frozen cell membrane preparation on ice.
-
Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 10-20 µg per well. Causality: This concentration must be optimized to ensure that the total binding does not deplete the radioligand concentration by more than 10%, a key assumption in the subsequent calculations.[14]
-
Prepare serial dilutions of the test compounds in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand solution (at a concentration near its Kₔ), and 100 µL of the membrane preparation.
-
Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific binding control (10 µM Haloperidol), 50 µL of radioligand, and 100 µL of membranes. Causality: This determines the amount of radioligand that binds to components other than the D₂ receptor. Specific binding is calculated by subtracting NSB from Total Binding.[15]
-
Test Compound Wells: Add 50 µL of each test compound dilution, 50 µL of radioligand, and 100 µL of membranes.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation. Causality: The incubation time must be sufficient to allow the binding reaction to reach equilibrium.[15]
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand. Causality: Rapid filtration and cold buffer are crucial to prevent the dissociation of the ligand-receptor complex during washing.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Fit the curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
This guide demonstrates that the this compound scaffold is a highly tractable platform for developing potent and selective CNS-active agents. Through systematic structural modification, the affinity and selectivity profile of these analogs can be finely tuned.
-
N-Substitution: Large, lipophilic groups on the piperidine nitrogen are critical for achieving high potency at D₂-like receptors.
-
Thiazole Substitution: Steric bulk on the thiazole ring can be used to engineer subtype selectivity between D₂ and D₃ receptors.
The experimental protocols provided offer a robust framework for evaluating new analogs in a reproducible manner. Future work should focus on exploring a wider range of substitutions on both the piperidine and thiazole rings. Promising compounds with high in vitro affinity and selectivity should be advanced into functional assays (e.g., cAMP inhibition or β-arrestin recruitment assays) to determine their efficacy as agonists, antagonists, or partial agonists, followed by in vivo studies to assess their therapeutic potential.[16]
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. allstudyjournal.com [allstudyjournal.com]
- 10. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.tocris.com [resources.tocris.com]
- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of 2-(1,3-Thiazol-2-yl)piperidine's Activity Across Multiple Cancer Cell Lines
Abstract
The discovery of novel anti-cancer agents is a cornerstone of oncological research. Compounds featuring a thiazole-piperidine scaffold have emerged as a promising class due to their diverse biological activities.[1][2][3][4][5] This guide presents a comprehensive, field-proven framework for the initial preclinical evaluation of a novel compound, 2-(1,3-Thiazol-2-yl)piperidine (herein designated as Cpd-TP). We will delineate a systematic approach to cross-validate its anti-cancer activity across a diverse panel of human cancer cell lines. The core objective is to move beyond single-cell-line data, which can often be misleading, and generate a robust, comparative dataset essential for making informed decisions in a drug development pipeline. This guide provides detailed, step-by-step protocols for cytotoxicity and apoptosis assays, principles for mechanism-of-action studies, and a framework for data interpretation, ensuring scientific integrity and reproducibility.
The Imperative of Cross-Validation in Oncology Drug Discovery
Relying on data from a single cancer cell line is a precarious strategy. Cancer is a profoundly heterogeneous disease, and a compound demonstrating high potency in one cell line (e.g., MCF-7 breast cancer) may be completely inert in another (e.g., A549 lung cancer). This variability stems from the unique genetic and molecular landscapes of different tumors. Therefore, cross-validation using a panel of well-characterized cell lines is not merely a suggestion but a critical necessity.
The NCI-60 Human Tumor Cell Line Screen , established by the National Cancer Institute, is the gold standard, embodying this principle.[6][7][8] It utilizes 60 distinct human cancer cell lines to profile the activity of novel compounds, allowing researchers to identify patterns of activity that may correlate with specific cancer types or molecular markers.[6][9][10] This comparative approach provides an early indication of a compound's potential spectrum of activity and helps prioritize candidates with the most promising profiles for further development.
Designing the Cross-Validation Study: From Compound to Comparators
A robust study design is built on a foundation of well-reasoned choices for the test compound, the biological systems, and the benchmarks for comparison.
Hypothetical Target Profile of Cpd-TP
For the purpose of this guide, we will hypothesize that Cpd-TP is designed as a tyrosine kinase inhibitor (TKI) . The thiazole ring is a common pharmacophore in kinase inhibitors, and we will postulate that Cpd-TP targets the ErbB family of receptors, which includes EGFR and HER2.[11][12][13][14] This hypothesis provides a mechanistic framework for selecting cell lines and designing validation experiments.
Cell Line Panel Selection: A Rationale-Driven Approach
An effective cell line panel should offer diversity across multiple axes:
-
Tissue of Origin: To assess broad-spectrum vs. tissue-specific activity.
-
Key Driver Mutations: To correlate sensitivity with specific molecular vulnerabilities (e.g., EGFR mutations, KRAS status, p53 status).
Recommended Starter Panel:
| Cell Line | Cancer Type | Key Molecular Feature(s) | Rationale |
| A549 | Non-Small Cell Lung Cancer | KRAS mutant, EGFR wild-type | Represents KRAS-driven lung cancer, a common and hard-to-treat subtype. |
| HCC827 | Non-Small Cell Lung Cancer | EGFR exon 19 deletion | Highly sensitive to EGFR inhibitors; serves as a positive control for our hypothetical mechanism. |
| MCF-7 | Breast Cancer | ER+, HER2- | Represents hormone-sensitive breast cancer. |
| SK-BR-3 | Breast Cancer | HER2 amplified | Represents HER2-positive breast cancer, a key target of ErbB family inhibitors. |
| HCT-116 | Colorectal Cancer | KRAS mutant, PIK3CA mutant | A common model for colorectal cancer with multiple oncogenic mutations. |
| HT-29 | Colorectal Cancer | BRAF V600E mutant | Represents another major subtype of colorectal cancer. |
Selection of Comparator Compounds
To contextualize the activity of Cpd-TP, appropriate controls are essential.
-
Positive Control (Broad-Spectrum Cytotoxin): Doxorubicin. A well-characterized anthracycline antibiotic that induces cell death through multiple mechanisms, including DNA intercalation and topoisomerase II inhibition.[15][16][17][][19] It serves as a benchmark for general cytotoxic potency.
-
Positive Control (Mechanism-Specific): Afatinib. An irreversible inhibitor of the ErbB family (EGFR, HER2, HER4).[11][12][13][14] This allows for a direct comparison of Cpd-TP's potency and selectivity against a clinically approved drug with a similar hypothesized mechanism of action.[12]
-
Vehicle Control: Dimethyl Sulfoxide (DMSO). The solvent used to dissolve Cpd-TP and Afatinib. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic (typically ≤ 0.5%).
Core Experimental Protocols: Generating High-Integrity Data
The following protocols are designed to be robust and reproducible. Adherence to these standardized methods is key to generating comparable data across experiments.
Protocol 3.1: Cell Viability and Cytotoxicity Assessment (CellTiter-Glo® Assay)
Causality: The CellTiter-Glo® Luminescent Cell Viability Assay is chosen for its high sensitivity, simplicity, and high-throughput compatibility.[20][21][22] It quantifies ATP, the amount of which is directly proportional to the number of metabolically active, viable cells.[20][23] The "add-mix-measure" format minimizes pipetting errors and provides a stable luminescent signal.[20][22][24]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in 96-well, opaque-walled plates at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a 2X concentration serial dilution of Cpd-TP, Doxorubicin, and Afatinib in culture medium. A typical starting range is from 200 µM down to 1 nM. Also prepare a 2X vehicle control (e.g., 1% DMSO in medium).
-
Treatment: Carefully remove 100 µL of medium from each well and add 100 µL of the 2X compound dilutions. This results in a final volume of 200 µL and a 1X final compound concentration. Include "cells + vehicle" and "medium only" (background) controls.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Procedure: a. Equilibrate the plate to room temperature for 30 minutes.[24] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[24] c. Add 100 µL of CellTiter-Glo® Reagent to each well. d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[24]
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence ("medium only") from all wells. Normalize the data by setting the average of the "vehicle control" wells to 100% viability. Plot the normalized viability against the log of the compound concentration and fit a four-parameter dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 3.2: Apoptosis Induction Assay (Annexin V-FITC / Propidium Iodide Staining)
Causality: This flow cytometry-based assay provides a quantitative measure of apoptosis and distinguishes it from necrosis. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[25][26] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC), thereby labeling early apoptotic cells.[27] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes.[25] It can only enter late apoptotic or necrotic cells, allowing for the differentiation of cell death stages.[26]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with compounds at concentrations equivalent to their 1X and 5X IC50 values (as determined in Protocol 3.1) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: a. Collect the culture supernatant, which contains floating (potentially apoptotic) cells. b. Gently wash the adherent cells with PBS and detach them using trypsin. c. Combine the detached cells with their corresponding supernatant.
-
Staining: a. Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the pellet once with cold PBS. b. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[26] c. Add 5 µL of FITC Annexin V and 1 µL of PI solution.[26] d. Gently vortex and incubate for 15 minutes at room temperature in the dark.[26] e. Add 400 µL of 1X Annexin V Binding Buffer to each tube before analysis.[26]
-
Data Acquisition: Analyze the samples on a flow cytometer as soon as possible. Use appropriate controls (unstained, Annexin V only, PI only) to set compensation and gates.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often debris)
-
Data Presentation and Interpretation
Clear and concise data presentation is crucial for comparative analysis.
Table 1: Comparative IC50 Values (µM) Across a Cancer Cell Line Panel
This table presents hypothetical data for illustrative purposes.
| Compound | A549 (Lung) | HCC827 (Lung) | MCF-7 (Breast) | SK-BR-3 (Breast) | HCT-116 (Colon) |
| Cpd-TP | 15.2 | 0.05 | 8.9 | 0.12 | 21.5 |
| Afatinib | 12.5 | 0.02 | 7.5 | 0.08 | 18.9 |
| Doxorubicin | 0.8 | 1.1 | 0.5 | 0.9 | 0.6 |
Interpretation: The hypothetical data suggests that Cpd-TP exhibits potent, selective activity against cell lines with ErbB pathway alterations (HCC827 and SK-BR-3), with IC50 values comparable to the known ErbB inhibitor, Afatinib. Its activity is significantly lower in cell lines without these specific drivers, supporting our initial mechanistic hypothesis. Doxorubicin shows potent, non-selective cytotoxicity across all lines, as expected.
Table 2: Apoptosis Induction in HCC827 Cells (% Early Apoptotic Cells)
This table presents hypothetical data for illustrative purposes.
| Treatment (24h) | Concentration | % Early Apoptotic Cells (Annexin V+/PI-) |
| Vehicle Control | 0.1% DMSO | 4.5% |
| Cpd-TP | 1X IC50 (0.05 µM) | 28.7% |
| Cpd-TP | 5X IC50 (0.25 µM) | 55.2% |
| Afatinib | 1X IC50 (0.02 µM) | 31.5% |
| Afatinib | 5X IC50 (0.10 µM) | 60.1% |
Interpretation: The data indicates that Cpd-TP induces apoptosis in a dose-dependent manner in the sensitive HCC827 cell line, consistent with the mode of action for many targeted kinase inhibitors. The level of apoptosis induction is comparable to that of Afatinib.
Visualizing Workflows and Mechanisms
Visual diagrams provide an intuitive understanding of complex processes.
Hypothetical Signaling Pathway and Point of Intervention
Caption: Hypothetical inhibition of the ErbB signaling pathway by Cpd-TP.
Experimental Workflow for Cross-Validation
Caption: Standardized workflow for compound cross-validation.
Next Steps: Mechanism of Action (MOA) Validation
The data gathered thus far strongly supports, but does not definitively prove, that Cpd-TP inhibits the ErbB signaling pathway. The crucial next step is direct target engagement validation.
Recommended Experiment: Western Blot Analysis
-
Objective: To measure the phosphorylation status of key proteins downstream of EGFR/HER2. A successful inhibitor should decrease the phosphorylation of these targets without affecting their total protein levels.[28][29][30]
-
Procedure: Treat sensitive cells (e.g., HCC827) with Cpd-TP for a short duration (e.g., 2-4 hours). Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for:
-
Phospho-EGFR (p-EGFR)
-
Total EGFR
-
Phospho-AKT (p-AKT)
-
Total AKT
-
Phospho-ERK (p-ERK)
-
Total ERK
-
GAPDH or β-actin (as a loading control)
-
-
Expected Outcome: A dose-dependent decrease in the p-EGFR, p-AKT, and p-ERK signals, with no change in the total protein or loading control signals, would provide direct evidence of target engagement.[28]
Conclusion
This guide outlines a rigorous, multi-faceted strategy for the initial evaluation and cross-validation of a novel anti-cancer compound, this compound. By moving beyond single-point data and embracing a comparative, panel-based approach, researchers can build a comprehensive activity profile, generate robust mechanistic hypotheses, and make data-driven decisions for advancing promising therapeutic candidates. The integration of standardized protocols, appropriate comparators, and direct mechanistic validation assays constitutes a self-validating system that upholds the highest standards of scientific integrity in the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. NCI-60 - Wikipedia [en.wikipedia.org]
- 7. promegaconnections.com [promegaconnections.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century | Corsello Laboratory [corsellolab.stanford.edu]
- 10. aacrjournals.org [aacrjournals.org]
- 11. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. emergencydrug.com [emergencydrug.com]
- 15. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. remedypublications.com [remedypublications.com]
- 19. researchgate.net [researchgate.net]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 22. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 23. promega.com [promega.com]
- 24. promega.com [promega.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. m.youtube.com [m.youtube.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of the 2-(1,3-Thiazol-2-yl)piperidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 2-(1,3-Thiazol-2-yl)piperidine core is a versatile heterocyclic structure that has garnered interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] The fusion of a thiazole ring, known for its diverse pharmacological properties, with a piperidine moiety, a common fragment in many pharmaceuticals, creates a scaffold with potential for multi-target engagement.[2] This guide will explore the prospective efficacy of this scaffold in three key therapeutic areas: analgesia via Fatty Acid Amide Hydrolase (FAAH) inhibition, antifungal activity, and anticancer cytotoxicity.
Analgesia: Targeting FAAH Inhibition
The endocannabinoid system plays a crucial role in pain modulation. Fatty Acid Amide Hydrolase (FAAH) is a key enzyme that degrades the endocannabinoid anandamide, thus terminating its analgesic signaling.[3] Inhibition of FAAH represents a promising therapeutic strategy for pain relief without the psychoactive side effects associated with direct cannabinoid receptor agonists.[4]
In Vitro Efficacy Comparison
| Compound | Target | In Vitro Assay | IC50 | Reference |
| Hypothetical this compound Derivative | FAAH | Enzyme Activity Assay | Potentially in the nM range (inferred from analogs) | [2] |
| URB597 | FAAH | Enzyme Activity Assay (rat brain membranes) | 5 nM | [4] |
| URB597 | FAAH | Enzyme Activity Assay (human liver microsomes) | 3 nM | [4] |
Expert Commentary: The data on piperidinyl thiazole isoxazolines suggests that the this compound scaffold can be a key pharmacophore for potent FAAH inhibition. The nitrogen atom in the piperidine ring and the thiazole moiety likely contribute to favorable interactions within the FAAH active site. Further structure-activity relationship (SAR) studies, modifying substituents on both the thiazole and piperidine rings, would be crucial to optimize potency and selectivity.
In Vivo Efficacy Comparison
The in vivo analgesic effects of FAAH inhibitors are typically evaluated in rodent models of inflammatory and neuropathic pain.
| Compound | Animal Model | Efficacy Endpoint | Effective Dose | Reference |
| Hypothetical this compound Derivative | Rodent pain models | Reduction in hyperalgesia/allodynia | To be determined | |
| URB597 | Rat CFA model of inflammatory pain | Reduction of mechanical allodynia and thermal hyperalgesia | 0.3 mg/kg (systemic administration) | [3] |
| URB597 | Mouse CCI model of neuropathic pain | Reduction in thermal hyperalgesia and mechanical allodynia | 1-50 mg/kg (oral administration) | [5] |
Expert Commentary: URB597 demonstrates significant analgesic effects in inflammatory pain models at low doses.[3] The efficacy of a novel this compound-based FAAH inhibitor would need to be assessed in similar models. A key differentiator would be its ability to address neuropathic pain, a condition where the efficacy of some FAAH inhibitors has been less consistent.[3] The oral bioavailability and brain penetration of new derivatives would be critical parameters for successful in vivo translation.
Antifungal Activity
The increasing prevalence of fungal infections and the rise of antifungal resistance necessitate the development of novel therapeutic agents. The thiazole ring is a component of several antifungal drugs, and its incorporation into new scaffolds is an active area of research.[6]
In Vitro Efficacy Comparison
The antifungal activity of a compound is typically determined by its Minimum Inhibitory Concentration (MIC) against relevant fungal pathogens, such as Candida albicans. While direct MIC values for this compound are not available, related thiazolidinone derivatives of piperidine have shown promising antifungal activity.[7] We will compare this potential to the widely used antifungal drug, fluconazole.
| Compound | Fungal Strain | In Vitro Assay | MIC | Reference |
| Hypothetical this compound Derivative | Candida albicans | Broth Microdilution | To be determined | |
| Related Thiazolidinone Derivatives | Rhodotorula sp. | Broth Microdilution | 16.5 µg/mL | [7] |
| Fluconazole | Candida albicans (susceptible strains) | Broth Microdilution | ≤8 µg/mL | [8] |
Expert Commentary: The existing data on related compounds suggests that the this compound scaffold could serve as a starting point for the development of novel antifungals. The mechanism of action would need to be elucidated, with potential targets including fungal cell wall or membrane biosynthesis. Achieving broad-spectrum activity against various Candida species and other pathogenic fungi would be a key objective.
In Vivo Efficacy Comparison
The in vivo efficacy of antifungal agents is assessed in animal models of systemic or localized fungal infections.
| Compound | Animal Model | Efficacy Endpoint | Therapeutic Dose | Reference |
| Hypothetical this compound Derivative | Murine model of systemic candidiasis | Reduction in fungal burden in organs (e.g., kidneys) | To be determined | |
| Fluconazole | Murine model of systemic candidiasis | Prolonged survival, reduced renal fungal burden | 1-5 mg/kg | [8][9] |
Expert Commentary: A successful antifungal candidate based on the this compound scaffold would need to demonstrate in vivo efficacy comparable or superior to existing treatments like fluconazole, particularly against resistant strains. Pharmacokinetic properties, including tissue distribution to sites of infection, will be critical for therapeutic success.[10]
Anticancer Cytotoxicity
The thiazole moiety is present in several approved anticancer drugs, highlighting its importance in oncology drug discovery.[11] The cytotoxic potential of novel thiazole-containing compounds is a subject of intense investigation.
In Vitro Efficacy Comparison
The in vitro anticancer activity is typically evaluated by determining the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. While specific IC50 values for this compound are not available, various other thiazole derivatives have demonstrated significant cytotoxicity.[12][13] For comparison, we will use the well-established chemotherapeutic agent, doxorubicin.
| Compound | Cancer Cell Line | In Vitro Assay | IC50 | Reference |
| Hypothetical this compound Derivative | Various | MTT Assay | To be determined | |
| Doxorubicin | MCF-7 (Breast Cancer) | MTT Assay | 2.50 ± 1.76 µM | [14] |
| Doxorubicin | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 12.18 ± 1.89 µM | [14] |
| Doxorubicin | K562 (Leukemia) | MTT Assay | 0.031 µM | [14] |
Expert Commentary: The development of a this compound-based anticancer agent would require extensive screening against a diverse panel of cancer cell lines to identify specific cancer types that are sensitive to this scaffold. Elucidating the mechanism of cytotoxicity, whether through apoptosis induction, cell cycle arrest, or inhibition of specific signaling pathways, would be a critical next step.
In Vivo Efficacy Comparison
The in vivo antitumor efficacy of a compound is evaluated in animal models, typically using xenografts of human cancer cells in immunocompromised mice.
| Compound | Animal Model | Efficacy Endpoint | Therapeutic Dose | Reference |
| Hypothetical this compound Derivative | Xenograft mouse models | Tumor growth inhibition | To be determined | |
| Doxorubicin | H-460 (NSCLC) xenograft model | 56% tumor growth inhibition | 2 mg/kg (once a week) | [15] |
Expert Commentary: Translating in vitro cytotoxicity to in vivo antitumor efficacy is a significant challenge in cancer drug development. A promising candidate from the this compound class would need to demonstrate significant tumor growth inhibition in xenograft models at well-tolerated doses.[15] The pharmacokinetic profile and the ability to achieve and maintain therapeutic concentrations within the tumor microenvironment will be key determinants of in vivo success.
Experimental Protocols
In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol is based on the principle of measuring the hydrolysis of a fluorogenic substrate by FAAH.
Workflow for In Vitro FAAH Inhibition Assay
Caption: Workflow for a fluorometric in vitro FAAH inhibition assay.
In Vivo Analgesic Efficacy (Inflammatory Pain Model)
This protocol describes the use of the Complete Freund's Adjuvant (CFA) model to induce inflammatory pain.
Workflow for In Vivo Inflammatory Pain Model
Caption: Workflow for assessing analgesic efficacy in a CFA-induced inflammatory pain model.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the CLSI M27 guidelines for yeast susceptibility testing.
Workflow for In Vitro Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.
In Vivo Anticancer Efficacy (Xenograft Model)
This protocol outlines a typical workflow for assessing antitumor activity in a subcutaneous xenograft model.
Workflow for In Vivo Anticancer Xenograft Model
Caption: Workflow for evaluating in vivo antitumor efficacy using a xenograft model.
Concluding Remarks
The this compound scaffold represents a promising starting point for the development of novel therapeutics with potential applications in analgesia, mycology, and oncology. While direct efficacy data for the parent compound is scarce, the biological activity of its derivatives warrants further investigation. The comparative data and experimental protocols provided in this guide offer a framework for researchers to design and execute studies aimed at unlocking the full therapeutic potential of this versatile chemical structure. Future research should focus on synthesizing and screening a library of this compound derivatives to establish clear structure-activity relationships and identify lead candidates for further preclinical development.
References
- 1. Ketoconazole Inhibits the Cellular Uptake of Anandamide via Inhibition of FAAH at Pharmacologically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluconazole versus Candida albicans: A Complex Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Variation in fluconazole efficacy for Candida albicans strains sequentially isolated from oral cavities of patients with AIDS in an experimental murine candidiasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [In vivo and in vitro antifungal activity of fluconazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Potentiation of in vitro and in vivo antitumor efficacy of doxorubicin by cyclin-dependent kinase inhibitor P276-00 in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Genetic Confirmation of Drug Mechanism of Action: A Case Study with 2-(1,3-Thiazol-2-yl)piperidine
For drug development professionals, moving from a promising phenotypic hit to a validated mechanism of action (MoA) is a critical and often challenging transition. This guide provides an in-depth comparison of modern genetic approaches to definitively identify a drug's molecular target and elucidate its mechanism. We will use the hypothetical anti-inflammatory compound 2-(1,3-Thiazol-2-yl)piperidine, hereafter referred to as "Thiazopiperidine," as a case study to illustrate these powerful techniques.
Our objective is to move beyond simply listing protocols and instead provide a strategic framework, explaining the causality behind experimental choices and demonstrating how to build a self-validating system of evidence.
The Challenge: From Phenotype to Mechanism
Imagine a high-throughput screen identifies "Thiazopiperidine" as a potent inhibitor of lipopolysaccharide (LPS)-induced TNF-α production in macrophages. This is a compelling anti-inflammatory phenotype, but the underlying molecular target is unknown. Is it a kinase, a transcription factor, a receptor? Answering this question is paramount for further development, predicting off-target effects, and patient stratification.[1] Forward chemical genetics, which starts with a phenotype to identify a target, provides a powerful, unbiased path forward.[2][3]
This guide will detail a robust, multi-pronged strategy to deconstruct the MoA of "Thiazopiperidine," centered on two pillars of modern genetics: genome-wide screening for unbiased target identification and reporter-based assays for pathway validation.
Part 1: Unbiased Target Identification via Genome-Wide Genetic Screens
The first step is to perform a genome-wide screen to identify which genes, when perturbed, alter the cell's sensitivity to Thiazopiperidine. A common approach is a "drug resistance" screen, where we identify gene knockouts that allow cells to survive lethal concentrations of the compound. The gene that is knocked out is, therefore, a strong candidate for the drug's direct target or a critical downstream effector.
Two gold-standard technologies for this are CRISPR-Cas9 and RNA interference (RNAi), often using short-hairpin RNAs (shRNAs).[4]
Comparative Analysis: CRISPR-Cas9 vs. shRNA Screening
Both CRISPR and shRNA are powerful loss-of-function screening platforms, but they operate differently and offer distinct advantages. CRISPR-Cas9 creates permanent, irreversible gene knockouts through DNA cleavage, while shRNAs mediate a transient knockdown of mRNA.[5][6][7]
| Feature | CRISPR-Cas9 Knockout | shRNA Knockdown |
| Mechanism | Permanent gene knockout via DNA double-strand breaks.[] | Transient mRNA degradation (knockdown).[7] |
| Specificity | Generally higher specificity, lower off-target effects.[9] | Prone to off-target effects due to "seed sequence" promiscuity.[7][10] |
| Screen Readout | Clear, binary signal (gene is on or off). | Graded, analog signal (partial knockdown is possible). |
| Best For | Identifying essential genes; provides a very clean genetic background.[4] | Identifying "druggable" targets where partial inhibition is sufficient; can identify essential genes that are lethal upon full knockout.[4] |
| Considerations | Can be less effective for genes with redundant functions or for identifying targets in polyploid (e.g., cancer) cell lines.[6] | Off-target effects require rigorous downstream validation of multiple shRNAs per gene.[7] |
For Thiazopiperidine, we will proceed with a CRISPR-Cas9 knockout screen due to its high specificity and the clarity of its results, which is ideal for initial target discovery.[][9]
Experimental Workflow: CRISPR-Cas9 Resistance Screen
The workflow for identifying the molecular target of Thiazopiperidine involves creating a diverse pool of knockout cells and selecting for those that survive drug treatment.
Caption: Workflow for a CRISPR-Cas9 knockout screen to find resistance genes.
Let's hypothesize our screen reveals a significant enrichment for sgRNAs targeting IKBKB (IKKβ) , a critical kinase in the NF-κB signaling pathway. This strongly suggests that IKKβ is the molecular target of Thiazopiperidine. The logic is self-validating: if Thiazopiperidine kills cells by inhibiting IKKβ, then cells that already have IKKβ knocked out will be insensitive to the drug.
Part 2: Target Validation and Pathway Confirmation
While a genome-wide screen provides high-confidence candidates, it is not definitive. Orthogonal validation is required to confirm the target and elucidate its effect on the downstream signaling pathway.[11] We will use two methods: individual gene knockout and a pathway-specific reporter assay.
Method 1: Individual CRISPR-Cas9 Gene Knockout
First, we validate the screen's top hit by generating a clonal cell line with a confirmed knockout of IKBKB. We then compare the dose-response of Thiazopiperidine in wild-type (WT) cells versus IKBKB-knockout (IKBKB-KO) cells.
Hypothetical Experimental Data:
| Cell Line | Thiazopiperidine IC50 (TNF-α Inhibition) | Interpretation |
| Wild-Type Macrophages | 50 nM | Potent inhibition in cells with an intact target. |
| IKBKB-KO Macrophages | > 10,000 nM | A significant rightward shift in IC50 demonstrates the drug requires IKKβ to exert its effect. |
| Control-KO Macrophages (e.g., AAVS1) | 52 nM | No change in IC50 confirms the effect is specific to IKBKB knockout. |
This result provides strong evidence that IKKβ is the bona fide target of Thiazopiperidine.
Method 2: Signaling Pathway Reporter Assay
To confirm that Thiazopiperidine modulates the NF-κB pathway via its action on IKKβ, we can use a signaling reporter assay.[12] These assays employ a reporter gene, such as luciferase or Green Fluorescent Protein (GFP), under the control of a promoter element that is specifically activated by a transcription factor of interest.[13][14] In our case, we will use a reporter construct driven by an NF-κB response element.
Signaling Pathway and Reporter Mechanism:
Caption: NF-κB signaling pathway and the mechanism of a luciferase reporter assay.
Detailed Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol provides a self-validating system by testing the compound's effect in the presence and absence of the target gene.
Objective: To quantify the inhibitory effect of Thiazopiperidine on NF-κB transcriptional activity.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Wild-Type and IKBKB-KO cell lines generated previously
-
NF-κB Luciferase Reporter Plasmid (e.g., from Promega, Qiagen)[13]
-
Control Renilla Luciferase Plasmid (for normalization)
-
Transfection Reagent (e.g., Lipofectamine 3000)
-
LPS (from E. coli O111:B4)
-
Thiazopiperidine
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Plating: Seed WT and IKBKB-KO HEK293 cells into 96-well white, clear-bottom plates at a density of 2 x 10^4 cells per well. Allow cells to adhere overnight.
-
Transfection:
-
Co-transfect each well with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid according to the manufacturer's protocol.
-
Causality Check: The Renilla luciferase is driven by a constitutive promoter and serves as an internal control for transfection efficiency and cell viability, ensuring that any observed effects are specific to the NF-κB pathway.[15]
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of Thiazopiperidine.
-
Aspirate the media and replace it with fresh media containing the different concentrations of Thiazopiperidine or DMSO (vehicle control).
-
Pre-incubate the cells with the compound for 1 hour.
-
-
Pathway Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except for the "unstimulated" control.
-
Incubate for 6 hours.
-
-
Lysis and Luminescence Reading:
-
Aspirate the media and lyse the cells using the passive lysis buffer provided with the kit.
-
Measure firefly and Renilla luciferase activity sequentially in a luminometer according to the Dual-Luciferase® Reporter Assay System protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the fold induction of the LPS-stimulated samples over the unstimulated control.
-
Plot the dose-response curve for Thiazopiperidine and calculate the IC50.
-
Expected Results & Interpretation:
| Cell Line | Treatment | Normalized Luciferase Activity (Fold Induction) | Interpretation |
| Wild-Type | DMSO (Unstimulated) | 1.0 | Baseline activity. |
| Wild-Type | LPS + DMSO | 50.0 | Strong pathway activation by LPS. |
| Wild-Type | LPS + Thiazopiperidine (at IC50) | 25.0 | Thiazopiperidine potently inhibits NF-κB transcriptional activity. |
| IKBKB-KO | LPS + DMSO | 1.2 | Lack of response to LPS confirms IKKβ is essential for pathway activation. |
| IKBKB-KO | LPS + Thiazopiperidine | 1.1 | Thiazopiperidine has no effect in the absence of its target, confirming its specificity. |
Conclusion: A Synthesized, Validated Mechanism of Action
By integrating unbiased, genome-wide CRISPR screening with targeted reporter assays, we have constructed a powerful, self-validating case for the mechanism of action of our hypothetical compound, Thiazopiperidine.
-
CRISPR Screening pointed to IKKβ as the top candidate target.
-
Individual Knockout Validation confirmed that IKKβ is required for the drug's cellular activity.
-
Reporter Assays demonstrated that the drug specifically inhibits the NF-κB signaling pathway downstream of IKKβ activation.
This logical, evidence-based progression provides the high degree of confidence required for advancing a compound in the drug discovery pipeline.[16] It transforms an initial phenotypic observation into a well-defined molecular mechanism, enabling rational lead optimization, biomarker development, and a clearer path toward clinical success.
References
- 1. Genetic-Driven Druggable Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Parallel shRNA and CRISPR-Cas9 screens enable antiviral drug target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selectscience.net [selectscience.net]
- 6. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. Technology - Drug Discovery and Target Identification Platform Technology Using Random shRNA-Expressing Library [upenn.technologypublisher.com]
- 11. Chemical genetic approaches for target validation - Leiden University [universiteitleiden.nl]
- 12. Signaling Reporters [discoverx.com]
- 13. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]
- 14. レポーター遺伝子アッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]
- 16. Using Genetics to Identify Drug Targets and Maximize Clinical Trial Success - DISGENET Blog | Gene–Disease Database Insights [blog.disgenet.com]
The Pivotal Interplay of Structure and Function: A Comparative Guide to 2-(1,3-Thiazol-2-yl)piperidine Analogs
In the landscape of medicinal chemistry, the 2-(1,3-Thiazol-2-yl)piperidine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide offers an in-depth exploration of the structure-activity relationships (SAR) governing the biological effects of these analogs. By dissecting the intricate connections between specific structural modifications and their resultant pharmacological activities, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future design and optimization efforts. The thiazole ring, a common motif in natural products and synthetic drugs, coupled with the conformational flexibility of the piperidine moiety, creates a unique chemical space for therapeutic intervention.[1][2] This guide will navigate through key structural features, their impact on biological activity, and the experimental methodologies crucial for their evaluation.
Deciphering the Structure-Activity Landscape
The biological activity of this compound analogs is exquisitely sensitive to substitutions on both the thiazole and piperidine rings, as well as the nature of the linker connecting them to other pharmacophoric elements. Understanding these relationships is paramount for the rational design of potent and selective therapeutic agents.
Impact of Substitutions on the Thiazole Ring
The thiazole ring serves as a crucial anchor and a versatile platform for introducing a variety of substituents that can modulate the compound's electronic and steric properties. Modifications at the C4 and C5 positions of the thiazole ring have been shown to significantly influence biological activity. For instance, in a series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, the presence of a bulky tert-butyl group at the C4 position and a benzyl group at the C5 position of the thiazole ring were found to be important for their potent antiproliferative activity against cancer cell lines.[1]
The Role of the Piperidine Moiety
The piperidine ring, a saturated heterocycle, offers a three-dimensional scaffold that can be tailored to fit into specific binding pockets of biological targets.[3] Its conformational flexibility allows for optimal presentation of substituents to interacting residues. The nature and position of substituents on the piperidine ring are critical determinants of activity and selectivity. For example, in a study of benzothiazole-phenyl analogs with a piperidine-4-carboxamide linker, substitutions on the piperidine nitrogen with various sulfonyl groups led to significant variations in their multi-target activity for pain relief.[4]
Bridging the Moieties: The Significance of Linkers
In many analogs, the this compound core is connected to other chemical entities via a linker. The length, rigidity, and chemical nature of this linker can profoundly impact the overall pharmacological profile. A common strategy involves the introduction of an amide or an ethyl group at the piperidine nitrogen, which can then be further functionalized. For instance, in a series of 1,3-thiazole-piperazine derivatives, the nature of the acyl group attached to the piperazine (a close analog of piperidine) nitrogen was a key determinant of their potent acetylcholinesterase inhibitory activity.[2]
Comparative Analysis of Biological Activity
To provide a clear and objective comparison, the following table summarizes the structure-activity relationships of representative this compound analogs and related structures, highlighting the impact of specific substitutions on their biological activity.
| Analog Series | Core Structure | Key Substitutions | Biological Activity | Potency (IC50/EC50) | Reference |
| Anticancer Agents | N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | Varied substituents on the piperazine nitrogen | Antiproliferative (HeLa cells) | 1.6 ± 0.8 µM (for the most potent analog) | [1] |
| Cholinesterase Inhibitors | 1,3-Thiazole-piperazine derivatives | R = 2-pyridyl, benzyl, 2-furoyl on piperazine nitrogen | Acetylcholinesterase inhibition | 0.011 ± 0.001 µM (for benzyl derivative) | [2] |
| PPARδ Agonists | 2-(1-Piperidinyl)-1,3-benzothiazole derivatives | Optimization of hydrophobic interactions | PPARδ agonism | 4.1 nM (for the most potent analog) | [5] |
| Pain Relief Agents | N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(arylsulfonyl)piperidine-4-carboxamide | Varied arylsulfonyl groups on piperidine nitrogen | Multi-target (pain-related) | Data not specified in abstract | [4] |
Experimental Methodologies: A Practical Guide
The evaluation of the biological activity of this compound analogs relies on a suite of robust and validated experimental protocols. This section provides an overview of key assays.
In Vitro Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibition Assay (e.g., Acetylcholinesterase Inhibition)
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.
Protocol (Ellman's Method for AChE):
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound in a suitable buffer (e.g., phosphate buffer).
-
Enzyme and Inhibitor Incubation: Pre-incubate the acetylcholinesterase (AChE) enzyme with various concentrations of the test compound for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (acetylthiocholine).
-
Colorimetric Detection: The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate). Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value.
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, provide a visual representation of the SAR and a typical experimental workflow.
Caption: Correlation of structural modifications with biological activity.
Caption: A typical workflow for the development of therapeutic agents.
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The intricate interplay between the structural features of these analogs and their biological activities underscores the importance of a systematic and data-driven approach to drug design. By leveraging the principles of medicinal chemistry and employing robust experimental methodologies, researchers can continue to unlock the full therapeutic potential of this versatile chemical class. This guide serves as a foundational resource, providing both the conceptual framework and practical insights necessary to navigate the exciting and challenging path of drug discovery in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 3. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the analgesic properties of 2-(1,3-Thiazol-2-yl)piperidine derivatives.
In the relentless pursuit of novel analgesic agents with improved efficacy and safety profiles, the unique structural scaffold of 2-(1,3-Thiazol-2-yl)piperidine has emerged as a promising area of investigation. This guide provides a comprehensive comparative analysis of the analgesic properties of various derivatives of this heterocyclic system, synthesizing data from preclinical studies to offer researchers and drug development professionals a detailed overview of the current landscape. We will delve into the structure-activity relationships, mechanistic underpinnings, and the experimental methodologies used to evaluate these compounds, providing a solid foundation for future research and development in this area.
The Rationale for Targeting the this compound Scaffold
The piperidine ring is a well-established pharmacophore in numerous centrally acting drugs, including many potent analgesics. Its conformational flexibility allows for optimal interaction with a variety of receptor systems.[1][2] The thiazole moiety, a five-membered heteroaromatic ring, is also a privileged structure in medicinal chemistry, contributing to a wide range of biological activities, including anti-inflammatory and analgesic effects.[3][4] The fusion of these two pharmacophores in the this compound scaffold presents a unique chemical space for the design of novel analgesics with potentially multifaceted mechanisms of action.
Comparative Analgesic Efficacy: A Data-Driven Overview
The analgesic potential of novel compounds is typically assessed using a battery of in vivo models that probe different pain modalities. Thermal nociception models, such as the hot plate and tail-flick tests, are particularly useful for evaluating centrally acting analgesics, while chemical-induced pain models, like the acetic acid-induced writhing test, are valuable for studying peripheral and inflammatory pain.[5][6]
While a comprehensive head-to-head comparison of a wide range of this compound derivatives is still an evolving area of research, preliminary studies on analogous structures provide valuable insights into their potential. For the purpose of this guide, we will analyze representative data from studies on piperidinyl thiazole isoxazolines, which share a core structural similarity and have been investigated for their analgesic properties.[7]
| Compound ID | Structure | Analgesic Activity (Tail-Flick Test, 50 mg/kg, IP) | Putative Mechanism | Reference |
| 1a | Aryl Carbamate Derivative | Significant Analgesic Effect | FAAH Inhibition | [7] |
| 1b | Aryl Carbamate Derivative | Strong, Dose-Dependent Analgesia | FAAH Inhibition | [7] |
| 1o | Aryl Carbamate Derivative | No Analgesia | FAAH Inhibition | [7] |
| 1p | Aryl Carbamate Derivative | No Analgesia | FAAH Inhibition | [7] |
| 2e | Aryl Urea Derivative | Significant Analgesic Effect | FAAH Inhibition | [7] |
| 2f | Aryl Urea Derivative | Significant Analgesic Effect | FAAH Inhibition | [7] |
This table is a representative summary based on available data for structurally related compounds and is intended to illustrate the comparative potential. Further direct comparative studies on this compound derivatives are warranted.
Structure-Activity Relationship (SAR) Insights
The analgesic activity of this compound derivatives is intricately linked to their structural features. Key SAR observations from related compound series suggest that:
-
Substitution on the Piperidine Ring: The nature and position of substituents on the piperidine ring can significantly influence analgesic potency and duration of action. For instance, in a series of 3-methyl-4-(N-phenyl amido)piperidines, the introduction of a methoxyacetamide pharmacophore led to compounds with optimal analgesic potency and a short duration of action.[8]
-
Aromatic Substituents on the Thiazole Ring: The electronic and steric properties of substituents on the thiazole ring can modulate receptor binding and pharmacokinetic properties. Para-substitution on aryl rings attached to the thiazole moiety has been shown to be favorable for anti-inflammatory activity in some series.[9]
-
Linker between the Piperidine and Thiazole Rings: The nature of the linkage between the two rings is critical. In the case of piperidinyl thiazole isoxazolines, the carbamate and urea functionalities act as reactive centers for enzyme inhibition.[7]
Mechanistic Considerations: Beyond Opioid Receptors
While the piperidine scaffold is common in opioid analgesics, emerging research on thiazole-containing compounds points towards alternative mechanisms of action. A particularly noteworthy target is the Fatty Acid Amide Hydrolase (FAAH) enzyme.[7]
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH leads to an increase in endogenous anandamide levels, which in turn can produce analgesic effects through the activation of cannabinoid receptors (CB1 and CB2).[7] Several piperidinyl thiazole derivatives have been identified as potent and slowly reversible inhibitors of FAAH, suggesting that this mechanism may be a key contributor to their analgesic properties.[7]
Caption: Proposed signaling pathway for FAAH inhibition-mediated analgesia by this compound derivatives.
Experimental Protocols for Analgesic Evaluation
The robust evaluation of novel analgesic compounds relies on standardized and well-validated experimental protocols. Below are detailed methodologies for key in vivo assays.
Hot Plate Test
This method assesses the response to a thermal stimulus and is sensitive to centrally acting analgesics.[10]
Protocol:
-
Apparatus: A hot plate analgesia meter with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Acclimation: Individually place animals (mice or rats) on the hot plate and observe their behavior.
-
Baseline Latency: Record the time it takes for the animal to exhibit a nociceptive response, such as paw licking, shaking, or jumping. A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.[11]
-
Compound Administration: Administer the test compound, a vehicle control, or a standard analgesic (e.g., morphine) via the desired route (e.g., intraperitoneal, oral).
-
Post-Treatment Latency: Measure the reaction latency at predefined time points after compound administration (e.g., 30, 60, 90, and 120 minutes).[11]
-
Data Analysis: The analgesic effect is determined by a significant increase in the post-treatment latency compared to the baseline and vehicle control groups.
Caption: General experimental workflow for the hot plate test.
Tail-Flick Test
This assay also measures the response to a thermal stimulus but is considered to reflect a spinal reflex.[6]
Protocol:
-
Apparatus: A tail-flick analgesia meter that applies a focused beam of radiant heat to the animal's tail.
-
Animal Restraint: Gently restrain the animal, typically in a specialized holder, with the tail exposed.
-
Baseline Latency: Position the tail over the heat source and start the timer. The timer automatically stops when the animal flicks its tail away from the heat. Record this baseline latency.
-
Compound Administration: Administer the test compound, vehicle, or standard drug.
-
Post-Treatment Latency: Measure the tail-flick latency at various time points after administration.
-
Data Analysis: An increase in the latency to tail flick indicates an analgesic effect.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripherally acting analgesics by inducing a mild inflammatory pain.[5]
Protocol:
-
Animal Groups: Divide animals (typically mice) into control, standard, and test groups.
-
Compound Administration: Administer the vehicle, a standard drug (e.g., aspirin), or the test compound.
-
Induction of Writhing: After a set period (e.g., 30 minutes), administer a dilute solution of acetic acid (e.g., 0.6%) intraperitoneally.
-
Observation: Immediately place the animal in an observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a specific time period (e.g., 20 minutes).
-
Data Analysis: The analgesic effect is quantified as the percentage inhibition of writhing compared to the vehicle-treated control group.[5]
Future Directions and Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel analgesic agents. The initial data on structurally related compounds are encouraging, pointing towards potentially unique mechanisms of action, such as FAAH inhibition.[7] Future research should focus on the systematic synthesis and evaluation of a diverse library of these derivatives to establish a more comprehensive structure-activity relationship. Further mechanistic studies are also crucial to elucidate the precise molecular targets and signaling pathways involved in their analgesic effects. This will pave the way for the development of a new generation of pain therapeutics with improved efficacy and a more favorable side-effect profile.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. mdpi.com [mdpi.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]
- 7. Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dol.inf.br [dol.inf.br]
- 11. In-Vivo Models for Management of Pain [scirp.org]
A Comparative Guide to the Anti-Cancer Potential of Piperazine-Based Bis(Thiazole) Hybrids
This guide provides an in-depth evaluation of a promising class of anti-cancer compounds: piperazine-based bis(thiazole) hybrids. We will objectively analyze their performance against established alternatives, supported by experimental data, and offer detailed protocols for their evaluation. This content is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel therapeutic scaffolds.
The global burden of cancer necessitates the continuous search for more effective and less toxic chemotherapeutic agents.[1] A significant challenge in oncology is the lack of selectivity of many current drugs, which often leads to severe side effects and the development of drug resistance.[2] A promising strategy in medicinal chemistry involves the hybridization of known pharmacophores—molecular scaffolds with established biological activity—to create novel molecules with enhanced potency and selectivity.
The thiazole ring is a privileged heterocyclic scaffold in drug discovery, forming the core of approved anti-cancer drugs like Dasatinib.[1] Thiazole derivatives are known to interact with a variety of biological targets, often inducing apoptosis (programmed cell death) and disrupting critical cell signaling pathways in cancer cells.[1][2] Similarly, the piperazine moiety is a common feature in many FDA-approved drugs, valued for its ability to improve pharmacokinetic properties.[3][4] The strategic combination of these two fragments into a single hybrid molecule presents a compelling approach to developing next-generation anti-cancer agents.[5][6]
This guide focuses on the synthesis and evaluation of piperazine-based bis(thiazole) hybrids, comparing their efficacy to standard chemotherapeutics and elucidating their mechanisms of action.
Comparative Cytotoxic Activity
A crucial first step in evaluating any potential anti-cancer agent is to determine its cytotoxicity against various cancer cell lines and, importantly, against non-cancerous cells to assess its selectivity. Recent studies have described the synthesis of novel piperazine-based bis(thiazole) and bis(1,3,4-thiadiazole) hybrids and screened them for anti-cancer activity.[5][6]
One particularly potent compound, referred to in the literature as compound 9i , demonstrated remarkable cytotoxicity against human colorectal carcinoma (HCT 116) cells.[5][6] The efficacy of this compound is compared with Erlotinib, an established EGFR inhibitor used in cancer therapy.
Table 1: Comparative In Vitro Cytotoxicity (IC50)
| Compound | HCT 116 (Colon Cancer) | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) | HDF (Normal Fibroblasts) |
| Compound 9i | 1.2 nM | - | - | - |
| Compound 7b | 3.5 nM | - | - | - |
| Compound 9a | 12.1 nM | - | - | - |
| Erlotinib (Reference) | 1.3 nM | - | - | - |
| Data synthesized from studies on novel piperazine-based bis(thiazole/thiadiazole) hybrids.[5][6] The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. |
The data clearly indicates that Compound 9i exhibits potent cytotoxicity against the HCT 116 colon cancer cell line, with an IC50 value of 1.2 nM, which is comparable to the reference drug Erlotinib (IC50 = 1.3 nM).[5][6] The high potency at nanomolar concentrations underscores the potential of this molecular scaffold. The screening against Human Dermal Fibroblasts (HDF) serves as a crucial control to evaluate the compound's selectivity for cancer cells over normal cells.[6][7]
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
Potent cytotoxicity is a desired attribute, but understanding the underlying mechanism of action is critical for further development. Many effective anti-cancer agents exert their effects by inducing apoptosis, a controlled process of cell suicide that eliminates damaged or unwanted cells.[8] Thiazole derivatives, in particular, are frequently associated with the ability to trigger apoptotic pathways.[2]
The Apoptotic Pathway
Studies on piperazine-thiazole hybrids reveal their primary mode of action is through the induction of caspase-dependent apoptosis.[5] Compound 9i was found to dramatically increase apoptotic cell death by 4.16-fold in treated cells.[5][6] This is achieved by modulating the expression of key apoptosis-regulating genes. Specifically, the compound upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2.[5][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c and the activation of a caspase cascade, ultimately executing the cell.
Caption: Intrinsic apoptosis pathway induced by piperazine-bis(thiazole) hybrids.
Cell Cycle Regulation
In addition to apoptosis, many anti-cancer drugs interfere with the cell cycle, the process through which cells replicate.[9] By halting the cell cycle at specific checkpoints, these drugs can prevent cancer cells from proliferating. Some piperazine-tethered hybrids have been shown to arrest the cell cycle progression at the G0/G1 phase, effectively stopping cell division before DNA replication can occur.[10][11] This dual mechanism of inducing both apoptosis and cell cycle arrest makes these compounds particularly effective.
Experimental Workflows & Protocols
The preclinical evaluation of novel anti-cancer compounds follows a structured workflow to assess efficacy and mechanism of action.[12] This section provides validated, step-by-step protocols for the key assays discussed.
Caption: General workflow for preclinical evaluation of anti-cancer compounds.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard for assessing cell metabolic activity, which serves as a proxy for cell viability.[13] The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[13]
-
Causality: This assay quantifies viable cells because only cells with active mitochondrial dehydrogenases can perform the MTT to formazan conversion. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT 116) into 96-well flat-bottom plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of the piperazine-bis(thiazole) hybrid in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, visible purple precipitates will form.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability using the formula: (OD of treated cells / OD of control cells) x 100. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[14]
-
Causality: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised, intercalating with DNA to fluoresce red.
Methodology:
-
Cell Culture and Treatment: Seed 1 x 10⁶ cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
The piperazine-based bis(thiazole) scaffold represents a versatile and highly potent platform for the development of novel anti-cancer agents.[5][12] The data presented herein demonstrates that these hybrids can exhibit cytotoxicity against cancer cell lines at nanomolar concentrations, rivaling or even exceeding the potency of established drugs like Erlotinib.[5][6]
Their primary mechanism of action involves the robust induction of the intrinsic apoptotic pathway by modulating the Bax/Bcl-2 protein ratio, a hallmark of effective cancer therapeutics.[5][6][10][11] The ability of some analogs to also induce cell cycle arrest further enhances their therapeutic potential.
The continued exploration of this chemical space is warranted. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a broader library of analogs to optimize potency and selectivity.[2]
-
In Vivo Efficacy: Evaluating lead compounds in xenograft animal models to confirm their anti-tumor activity and assess their pharmacokinetic profiles in a living system.[12]
-
Target Identification: Elucidating the precise molecular targets of these compounds to better understand their mechanism of action.
The detailed protocols provided in this guide offer a validated framework for researchers to conduct these critical evaluations, ensuring data integrity and reproducibility in the quest for next-generation cancer therapies.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 9. Cell Cycle and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. bdbiosciences.com [bdbiosciences.com]
Safety Operating Guide
Navigating the Uncharted: A Guide to the Safe Disposal of 2-(1,3-Thiazol-2-yl)piperidine
For researchers and drug development professionals at the forefront of innovation, the synthesis of novel chemical entities is a daily reality. With this progress comes the critical responsibility of ensuring the safe handling and disposal of these new compounds. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(1,3-Thiazol-2-yl)piperidine, a heterocyclic compound with potential applications in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this compound, this directive synthesizes information from the known profiles of its constituent moieties—thiazole and piperidine—and aligns with general principles of laboratory safety and hazardous waste management.
Hazard Assessment: A Composite Understanding
Due to the novelty of this compound, a definitive hazard profile is not yet established. Therefore, a conservative approach is mandated, assuming hazards associated with both the thiazole and piperidine functional groups.
-
Piperidine Moiety: Piperidine is a cyclic secondary amine that is known to be flammable, corrosive, and toxic.[1][2][3][4][5][6][7][8] It can cause severe skin burns and eye damage, and is harmful if swallowed, inhaled, or absorbed through the skin.[2][3][6][7][8]
-
Thiazole Moiety: Thiazole and its derivatives are common in pharmaceuticals and have a range of biological activities.[9][10][11][12] While generally less acutely hazardous than piperidine, some thiazole-containing compounds can be irritants and may undergo photo-degradation.[13] The reactivity of the thiazole ring should also be considered, as it can undergo various chemical transformations.[12][14]
Based on this composite analysis, this compound should be handled as a flammable, corrosive, and toxic substance . All personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.
Experimental Workflow for Neutralization and Disposal
The following protocol provides a recommended, step-by-step procedure for the neutralization and disposal of small quantities of this compound typically generated in a research setting.
Materials:
-
This compound waste
-
Sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅)
-
Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)
-
Water
-
pH paper or a calibrated pH meter
-
Appropriate waste container, clearly labeled
Protocol:
-
Initial Quenching (in a fume hood):
-
Slowly and cautiously add the this compound waste to a beaker containing a solution of sodium bisulfite or sodium metabisulfite in water. This step is designed to reduce any reactive species.
-
-
Neutralization:
-
Carefully add a solution of sodium carbonate or sodium bicarbonate to the mixture to neutralize the acidic components. The piperidine moiety is basic, and this step ensures the final solution is within a safe pH range for disposal.
-
Monitor the pH of the solution using pH paper or a pH meter. The target pH should be between 6.0 and 8.0. Add the neutralizing agent incrementally to avoid excessive effervescence or heat generation.
-
-
Final Disposal:
-
Once the solution is neutralized, it should be transferred to a clearly labeled hazardous waste container. The label should include the chemical name, "this compound, neutralized solution," and the date.
-
This container should be stored in a designated satellite accumulation area for hazardous waste, awaiting pickup by a certified waste disposal contractor.
-
Disposal Decision-Making Workflow
The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Regulatory Compliance: Adhering to the Framework
The disposal of chemical waste is strictly regulated to protect human health and the environment. Key regulatory bodies in the United States include the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA: OSHA's regulations, particularly the Hazard Communication Standard (HazCom), mandate that employers inform and train their employees about the chemical hazards in the workplace.[15] The HAZWOPER (Hazardous Waste Operations and Emergency Response) standard provides guidelines for handling hazardous waste.[15][16]
-
EPA: The EPA, under the Resource Conservation and Recovery Act (RCRA), provides a framework for the proper management of hazardous and non-hazardous solid waste.[17][18] It is crucial to follow EPA guidelines for the identification, handling, and disposal of hazardous waste.
All disposal activities must be conducted in accordance with federal, state, and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Piperidine Hazards | Flammable, Corrosive, Toxic (Oral, Dermal, Inhalation) | [1][2][3][4][5][6][7][8] |
| Thiazole Hazards | Potential Irritant, Subject to Photo-degradation | [13] |
| Assumed Hazards for this compound | Flammable, Corrosive, Toxic | Inferred |
| Recommended Neutralization pH | 6.0 - 8.0 | General Laboratory Practice |
| Regulatory Oversight | OSHA, EPA | [15][16][17][18][19] |
Conclusion: A Commitment to Safety
The responsible disposal of novel chemical compounds is a cornerstone of scientific integrity and laboratory safety. While the specific properties of this compound are still under investigation, a cautious and informed approach based on the known hazards of its constituent parts provides a robust framework for its safe management. By adhering to the procedures outlined in this guide and maintaining strict compliance with all regulatory requirements, researchers can continue their vital work while upholding the highest standards of safety and environmental stewardship.
References
- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. chemos.de [chemos.de]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. carlroth.com [carlroth.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. nj.gov [nj.gov]
- 9. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 13. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thiazole - Wikipedia [en.wikipedia.org]
- 15. resources.duralabel.com [resources.duralabel.com]
- 16. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 17. epa.gov [epa.gov]
- 18. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 19. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
